molecular formula C7H11F2N B12937699 6,6-Difluoro-2-azabicyclo[2.2.2]octane

6,6-Difluoro-2-azabicyclo[2.2.2]octane

Cat. No.: B12937699
M. Wt: 147.17 g/mol
InChI Key: CFIXJTKCWBHGAB-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-azabicyclo[2.2.2]octane and its hydrochloride salt (CAS 2227205-51-6) are synthetically valuable scaffolds in medicinal chemistry and drug discovery . The 2-azabicyclo[2.2.2]octane core is a conformationally restricted structure that serves as a versatile building block, often used to constrain the geometry of pharmacologically active molecules and explore structure-activity relationships . This rigid bicyclic framework has been utilized in the development of analgesic agents and has been identified as a key structural motif in inhibitors of biological targets such as long chain fatty acid elongase 6 (ELOVL6) . The incorporation of two fluorine atoms at the 6-position is a strategic modification commonly employed to fine-tune the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and potential for forming hydrogen bonds . As a saturated bioisostere, this scaffold can be used to replace flat aromatic rings in lead compounds, potentially leading to improved solubility and enhanced pharmacokinetic profiles . This product is intended for research applications and is strictly not for human or veterinary therapeutic use.

Properties

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

6,6-difluoro-2-azabicyclo[2.2.2]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(7)10-4-5/h5-6,10H,1-4H2

InChI Key

CFIXJTKCWBHGAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1CN2)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Strategic Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane , a high-value fluorinated scaffold used in medicinal chemistry to modulate lipophilicity and metabolic stability (pKₐ adjustment) while maintaining a rigid, three-dimensional geometry.

Executive Summary & Retrosynthetic Logic

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) core acts as a bridged bioisostere of piperidine. Introducing a gem-difluoro motif at the C6 position serves two critical functions: it lowers the basicity of the neighboring amine (through inductive effects) and blocks metabolic oxidation at a typically labile site.

Retrosynthetic Analysis: The synthesis is best approached via a Deoxyfluorination Strategy . The C6 gem-difluoro moiety is installed late-stage from the corresponding ketone (2-azabicyclo[2.2.2]octan-6-one ). This ketone is constructed via a hetero-Diels-Alder (HDA) cycloaddition between an N-protected 1,2-dihydropyridine and a "masked" ketene equivalent (e.g., 2-chloroacrylonitrile).

Retrosynthesis Target 6,6-Difluoro-2-azabicyclo[2.2.2]octane Ketone N-Boc-2-azabicyclo[2.2.2]octan-6-one Target->Ketone Deoxyfluorination (DAST/Deoxofluor) Adduct Diels-Alder Adduct (2-Chloro-2-cyano derivative) Ketone->Adduct Hydrolysis & Hydrogenation Precursors N-Boc-1,2-Dihydropyridine + 2-Chloroacrylonitrile Adduct->Precursors [4+2] Cycloaddition

Figure 1: Retrosynthetic disconnection showing the pivotal ketone intermediate constructed via Diels-Alder chemistry.

Synthetic Protocol

Phase 1: Construction of the Isoquinuclidine Core

The foundation of the synthesis is the generation of the unstable diene, N-Boc-1,2-dihydropyridine, followed by immediate trapping with a dienophile.

Step 1.1: Synthesis of N-Boc-1,2-Dihydropyridine

Note: Dihydropyridines are prone to oxidation; this intermediate is typically used immediately or stored under inert atmosphere at -20°C.

Reagents: Pyridine, Sodium Borohydride (NaBH₄), Di-tert-butyl dicarbonate (Boc₂O), Methanol (MeOH).

  • Activation: Dissolve pyridine (1.0 eq) in anhydrous MeOH at -78°C.

  • Reduction/Protection: Add NaBH₄ (1.2 eq) followed by the dropwise addition of Boc₂O (1.1 eq) in MeOH.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C. The reaction generates N-Boc-1,2-dihydropyridine (and minor 1,4-isomer).

  • Workup: Quench with water, extract with Et₂O, and concentrate under reduced pressure. Use the crude oil directly in the Diels-Alder step to avoid rearomatization.

Step 1.2: Diels-Alder Cycloaddition

To install the functionality required for the C6 ketone, 2-chloroacrylonitrile is used as a robust dienophile. It serves as a "masked ketone" that is unmasked via hydrolysis.

Reagents: Crude N-Boc-1,2-dihydropyridine, 2-Chloroacrylonitrile, Toluene (or Xylenes).

  • Setup: Dissolve the crude diene in toluene (0.5 M). Add 2-chloroacrylonitrile (1.5 eq) and a radical inhibitor (e.g., hydroquinone, cat.).

  • Cyclization: Heat to reflux (110°C) for 24–48 hours under N₂. The reaction proceeds with high regioselectivity, placing the chloro/cyano group at the bridge position (C5/C6).

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc) to isolate the bicyclic adduct (mixture of endo/exo isomers).

Phase 2: Unmasking the Ketone

The adduct contains a chloro-nitrile motif and an alkene (from the diene). Both must be addressed.

Step 2.1: Hydrolysis of the α-Chloro Nitrile

Reagents: Potassium Hydroxide (KOH), DMSO, Water.

  • Hydrolysis: Dissolve the Diels-Alder adduct in DMSO/H₂O (10:1). Add KOH (3.0 eq) and stir at room temperature overnight. The basic conditions displace the chloride and hydrolyze the nitrile, forming the ketone via an intermediate cyanohydrin/hemiaminal breakdown.

  • Workup: Neutralize with 1N HCl, extract with EtOAc, and dry over MgSO₄.

  • Product: N-Boc-2-azabicyclo[2.2.2]oct-7-en-6-one.

Step 2.2: Hydrogenation (Optional but Recommended)

The double bond remaining from the diene (at C7-C8) is often reduced to stabilize the core and prevent side reactions during fluorination.

Reagents: H₂ (1 atm), Pd/C (10% w/w), Ethanol.

  • Reduction: Stir the enone in ethanol with Pd/C under a hydrogen balloon for 4 hours.

  • Filtration: Filter through Celite to remove the catalyst.

  • Result: N-Boc-2-azabicyclo[2.2.2]octan-6-one .

Phase 3: Deoxyfluorination (The Core Transformation)

This is the critical step where the carbonyl oxygen is replaced by two fluorine atoms.

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride), Dichloromethane (DCM).

Protocol:

  • Preparation: Dissolve N-Boc-2-azabicyclo[2.2.2]octan-6-one (1.0 eq) in anhydrous DCM under Argon. Cool to 0°C.[1]

  • Addition: Add DAST (2.5 eq) dropwise via syringe. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanism:[2][3][4][5] The carbonyl oxygen attacks the sulfur of DAST, releasing HF. The fluoride ion then attacks the carbocationic intermediate, repeating the process to form the gem-difluoro linkage.

  • Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Gas evolution (CO₂) will occur.

  • Isolation: Extract with DCM (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (0-20% EtOAc/Hexanes) yields N-Boc-6,6-difluoro-2-azabicyclo[2.2.2]octane .

Phase 4: Deprotection

Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (10 eq) or 4M HCl/Dioxane. Stir for 2 hours.

  • Concentrate to dryness to afford the 6,6-Difluoro-2-azabicyclo[2.2.2]octane as its salt (TFA or HCl).

Reaction Workflow & Mechanism

SynthesisWorkflow cluster_0 Phase 1: Core Assembly cluster_1 Phase 2: Functionalization Pyridine Pyridine DHP N-Boc-1,2-DHP Pyridine->DHP NaBH4, Boc2O Adduct DA Adduct (Cl/CN) DHP->Adduct 2-Cl-Acrylonitrile (Diels-Alder) Ketone 6-Oxo-Isoquinuclidine Adduct->Ketone 1. KOH (Hydrol) 2. H2, Pd/C Difluoro N-Boc-6,6-Difluoro Ketone->Difluoro DAST/Deoxofluor (Deoxyfluorination) Final 6,6-Difluoro-2-azabicyclo [2.2.2]octane (HCl) Difluoro->Final HCl/Dioxane

Figure 2: Step-by-step reaction workflow from pyridine starting material to final fluorinated salt.

Key Data & Troubleshooting

StepTransformationTypical YieldCritical ParameterTroubleshooting
1 DHP Synthesis90% (crude)Temperature (-78°C)Keep cold; DHP is unstable and oxidizes to pyridine.
2 Diels-Alder65-75%Concentration (0.5M)If conversion is low, use a sealed tube at 120°C.
3 Hydrolysis70-80%pH ControlEnsure complete hydrolysis of the nitrile; monitor by IR (loss of CN peak).
4 Fluorination50-65%Anhydrous ConditionsElimination to vinyl fluoride is a side reaction. Keep temp < 40°C.
Mechanistic Insight: Fluorination Selectivity

The conversion of the ketone to the gem-difluoride using DAST proceeds via an oxosulfonium intermediate. In bicyclic systems like [2.2.2]octanes, Wagner-Meerwein rearrangements can occur if the carbocation is long-lived.

  • Mitigation: Perform the reaction at low temperature (0°C) initially. If rearrangement products (skeletal shift) are observed, switch to Deoxofluor or XtalFluor-E , which are milder and less prone to inducing rearrangement than DAST.

References

  • Herdeis, C., & Hartke, C. (1988).[5] A Facile Entry to the 2-Azabicyclo[2.2.2]octan-6-one Skeleton via [4+2]Cycloaddition.[5]Synthesis , 1988(1), 76-78.

  • Krow, G. R., et al. (1996). Synthesis of 2-Azabicyclo[2.2.2]octan-6-ones and 2-Azabicyclo[2.2.1]heptan-6-ones.Synthetic Communications , 26(14), 2663-2670.

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination of Carbonyl Compounds with DAST and Deoxofluor.Synthesis , 2002(17), 2561-2578.

  • Vertex Pharmaceuticals. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of ELOVL6 inhibitors.[6]Bioorganic & Medicinal Chemistry , 17(15), 5639-5647.

Sources

Technical Profile: 6,6-Difluoro-2-azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS 2227205-50-5), a high-value fluorinated scaffold used in modern medicinal chemistry.

CAS Registry Number: 2227205-50-5 Chemical Formula: Cngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


H

F

N Molecular Weight: 147.17 g/mol IUPAC Name: 6,6-Difluoro-2-azabicyclo[2.2.2]octane[1][2]

Executive Summary & Strategic Utility

6,6-Difluoro-2-azabicyclo[2.2.2]octane represents a class of "designer scaffolds" engineered to solve specific pharmacokinetic challenges in drug discovery. As a conformationally restricted, fluorinated bioisostere of piperidine or quinuclidine, this core is deployed to modulate basicity, enhance metabolic stability, and restrict the vector of substituents in 3D space.

The "Fluorine Effect" in Bicyclic Amines

The strategic incorporation of a gem-difluoro motif at the C6 position of the isoquinuclidine ring serves three critical functions:

  • pKa Modulation: The electron-withdrawing fluorine atoms inductively destabilize the protonated ammonium species, lowering the pKa of the secondary amine (typically from ~10-11 in the parent to ~8-9). This improves oral bioavailability by increasing the fraction of neutral species at physiological pH.

  • Metabolic Blocking: The C6 position in the parent bicyclo[2.2.2]octane is a "soft spot" for oxidative metabolism (cytochrome P450-mediated hydroxylation). Fluorination blocks this site, extending the compound's half-life (

    
    ).
    
  • Conformational Locking: The [2.2.2] bridge system forces the piperidine ring into a boat-like twist, creating a rigid vector that can improve selectivity for deep protein pockets (e.g., GPCRs, Kinases).

Chemical & Physical Properties[4]

The following data summarizes the physicochemical profile of the free base.

PropertyValue / DescriptionNote
Appearance White to off-white solidLow melting point solid or waxy oil
Exact Mass 147.0860Monoisotopic
Predicted pKa 8.2 ± 0.5Lowered by

-fluorine inductive effect
Predicted LogP 1.39Moderate lipophilicity
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 3Nitrogen + 2 Fluorines
Solubility Soluble in DMSO, MeOH, DCMLimited water solubility as free base
Stability Stable under ambient conditionsAvoid strong oxidizing agents

Structural Mechanism & Design Logic

The utility of CAS 2227205-50-5 lies in its unique 3D topology. Unlike flat aromatic rings or flexible piperidines, the bicyclo[2.2.2]octane core provides a rigid, globular volume.

Structural Diagram (DOT Visualization)

The following diagram illustrates the structural relationship and the synthesis logic from the ketone precursor.

G cluster_0 Precursor cluster_1 Target Scaffold Ketone 6-Oxo-2-azabicyclo [2.2.2]octane (N-Protected) Product 6,6-Difluoro-2-azabicyclo [2.2.2]octane (CAS 2227205-50-5) Ketone->Product Deoxofluorination (DAST/Deoxo-Fluor) Effect1 pKa Modulation (Lower Basicity) Product->Effect1 Effect2 Metabolic Block (C-F Bond Strength) Product->Effect2 Effect3 Rigid Vector (Defined Geometry) Product->Effect3

Caption: Synthesis logic and pharmacological advantages of the 6,6-difluoro-2-azabicyclo[2.2.2]octane scaffold.

Experimental Protocols

Synthesis Protocol: Deoxofluorination Route

Context: The most robust route to 6,6-difluoro-2-azabicyclo[2.2.2]octane involves the nucleophilic fluorination of the corresponding ketone. This protocol assumes the starting material is tert-butyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate.

Reagents:

  • Starting Material: N-Boc-6-oxo-2-azabicyclo[2.2.2]octane (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 - 2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching: Saturated NaHCO

    
     solution
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add N-Boc-6-oxo-2-azabicyclo[2.2.2]octane (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath) or -78°C if using DAST (to minimize elimination side products).

  • Addition: Dropwise add DAST (1.5 eq) via syringe. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly and stir for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the ketone.

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NaHCO

    
    . Note: CO
    
    
    
    evolution will occur.
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the N-Boc intermediate via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Final Step): Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in dioxane. Stir at RT for 2 hours. Concentrate to yield the 6,6-difluoro-2-azabicyclo[2.2.2]octane salt .

Quality Control & Handling
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base effectively absorbs CO

    
     from air; store as the HCl or TFA salt for long-term stability.
    
  • Safety: The free amine is likely a skin irritant. Use standard PPE.

Applications in Drug Discovery[2][6]

This scaffold is increasingly prevalent in patent literature for targets requiring high selectivity and CNS penetration.

  • Bioisostere Replacement: Used to replace morpholine, piperazine, or 4,4-difluoropiperidine moieties.

  • Target Classes:

    • GPCR Antagonists: The bulkiness of the bicyclic system can fill hydrophobic pockets in receptors (e.g., Orexin, CCRs).

    • Kinase Inhibitors: Used as the solvent-exposed tail to modulate solubility without disrupting the hinge-binding motif.

    • Enzyme Inhibitors: Recent patents (e.g., related to FAP inhibitors or metabolic enzymes like ELOVL6) utilize bicyclic amines to improve the pharmacokinetic profile of the inhibitor.

References

  • PubChem Compound Summary. (2025). CAS 2227205-50-5. National Center for Biotechnology Information. Link

  • ChemScene. (2025). Product Monograph: 6,6-Difluoro-2-azabicyclo[2.2.2]octane. Link

  • ResearchGate. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Google Patents. (2023). US Patent Application 20230312550: Heterocyclic Compounds as Inhibitors. Link

Sources

The Fluorinated Bridge: Structural and Synthetic Analysis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular scaffold 6,6-difluoro-2-azabicyclo[2.2.2]octane (CAS: 2227205-50-5) represents a high-value building block in modern medicinal chemistry. It combines the rigid, three-dimensional architecture of isoquinuclidine (2-azabicyclo[2.2.2]octane) with the metabolic stability and electronic modulation provided by geminal difluorination.

This guide provides a comprehensive technical analysis of this molecule, focusing on its structural dynamics, synthetic accessibility via nucleophilic fluorination, and its utility as a bioisostere for morpholines or piperidines in drug discovery.

Structural Dynamics & Conformational Analysis

The Isoquinuclidine Core

Unlike the more common quinuclidine (1-azabicyclo[2.2.2]octane), the isoquinuclidine scaffold places the nitrogen at the 2-position (bridge). This creates a chiral, secondary amine handle that allows for diverse functionalization.

The [2.2.2] bicyclic system is conformationally rigid. It forces the cyclohexane rings into a twisted boat conformation. This rigidity is thermodynamically penalized compared to a chair conformation but is "locked" by the bridgehead carbons (C1 and C4).

The Fluorine Effect (C6 Substitution)

The introduction of two fluorine atoms at the C6 position creates distinct stereoelectronic effects:

  • Dipole Alignment: The C6-F bonds create a strong local dipole moment that opposes the lone pair of the N2 nitrogen. This vector alignment is critical for optimizing binding affinity in polar protein pockets.

  • pKa Modulation: The inductive effect (

    
    ) of the gem-difluoro group propagates through the carbon framework. While C6 is in a 
    
    
    
    -position relative to the nitrogen, the through-space electrostatic field significantly lowers the basicity of the amine (typically by 1.5–2.0 log units compared to the parent).
    • Parent pKa: ~11.0[1]

    • 6,6-Difluoro pKa: ~9.0–9.5 (Estimated)

    • Benefit: Reduced hERG channel liability and improved membrane permeability at physiological pH.

Structural Visualization (DOT)

The following diagram illustrates the connectivity and stereochemical relationships within the molecule.

MolecularStructure N2 N2 (Amine Handle) Chiral Center C1 C1 (Bridgehead) N2->C1 Bridge C3 C3 N2->C3 Ethano Bridge C6 C6 (Gem-Difluoro) C1->C6 Vicinal C4 C4 (Bridgehead) C8 C8 C4->C8 Ethano Bridge F_atoms F, F (Stereoelectronic Control) C6->F_atoms C-F Bonds C5 C5 C6->C5 Ethano Bridge C5->C4 C7 C7 C8->C7 Ethano Bridge C7->C1 Ethano Bridge

Figure 1: Connectivity map highlighting the spatial relationship between the amine handle and the fluorinated carbon.

Synthetic Methodology

The synthesis of 6,6-difluoro-2-azabicyclo[2.2.2]octane is non-trivial due to the bridgehead constraints. The most robust pathway relies on the Deoxofluorination of a ketone precursor.

Retrosynthetic Logic

The synthesis generally proceeds via a Diels-Alder cycloaddition to establish the bicyclic core, followed by functional group manipulation to install the ketone at C6, which is then fluorinated.

SynthesisFlow Start Raw Materials (1,3-Cyclohexadiene + Nitroso/Imine) Intermediate1 Diels-Alder Adduct (Bicyclic Alkene) Start->Intermediate1 [4+2] Cycloaddition Intermediate2 2-Azabicyclo[2.2.2]octan-6-one (Key Ketone Precursor) Intermediate1->Intermediate2 Hydroboration/Oxidation or Wacker Oxidation Product 6,6-Difluoro-2-azabicyclo[2.2.2]octane (Target) Intermediate2->Product Nucleophilic Fluorination Reagent Fluorinating Agent (DAST or Deoxo-Fluor) Reagent->Intermediate2

Figure 2: Strategic workflow for accessing the gem-difluoro isoquinuclidine scaffold.

Detailed Experimental Protocol (Ketone to Difluoro)

Note: This protocol is adapted from standard methodologies for bicyclic ketones (e.g., Bioorg. Med. Chem. 2009).[2]

Reagents:

  • Substrate: 2-Benzoyl-2-azabicyclo[2.2.2]octan-6-one (N-protection is required).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the ketone substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add DAST (2.5 eq) dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC or LCMS for the disappearance of the ketone.

  • Quench: Cool the mixture back to 0°C. Slowly quench by dropwise addition of saturated aqueous NaHCO₃. Warning: Vigorous gas evolution.

  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the N-protected 6,6-difluoro intermediate.

  • Deprotection (Optional): If the free amine is required, remove the benzoyl/Boc group using standard acidic hydrolysis (HCl/MeOH) or hydrogenation conditions.

Physicochemical Profile

The following table contrasts the fluorinated scaffold with its parent and a common open-chain analog.

PropertyParent (Isoquinuclidine)6,6-Difluoro-Isoquinuclidine 4,4-Difluoropiperidine
Formula C₇H₁₃NC₇H₁₁F₂N C₅H₉F₂N
MW 111.19147.17 121.13
LogP (Calc) 1.21.4 0.6
pKa (Est) 11.09.2 9.0
TPSA 12.0 Ų12.0 Ų 12.0 Ų
Conformation Rigid (Twisted)Rigid (Twisted) Flexible (Chair/Twist)

Key Insight: The 6,6-difluoro analog maintains the lipophilicity (LogP) required for CNS penetration while lowering the pKa to a range that reduces phospholipidosis risk, a common failure mode for highly basic bicyclic amines.

Medicinal Chemistry Applications

Metabolic Blocking

The C6 position in isoquinuclidines is a "hotspot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting C-H bonds with C-F bonds (bond energy: ~116 kcal/mol vs ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the in vivo half-life of the drug candidate.

Bioisosterism

This scaffold serves as a conformationally restricted bioisostere for:

  • 3,3-Difluoropiperidines: Providing a defined vector for substituents.

  • Morpholines: Mimicking the electron-withdrawing nature of the oxygen atom via the gem-difluoro group, but with a different shape profile.

References

  • Synthesis of Parent Scaffold

    • Title: Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors.[2]

    • Source: Bioorganic & Medicinal Chemistry (2009).[2]

    • Link:

  • Fluorination Methodology (DAST/Deoxo-Fluor)

    • Title: Diethylaminosulfur Trifluoride (DAST).[3]

    • Source: Sigma-Aldrich / Merck Technical Library.
    • Link:

  • Conformational Analysis of Fluorinated Heterocycles

    • Title: Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery.[4]

    • Source: Targets in Heterocyclic Systems (2021).
    • Link:

  • Commercial Availability & Data

    • Title: 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS 2227205-50-5).[5][6]

    • Source: ChemScene Product C
    • Link:

Sources

6,6-Difluoro-2-azabicyclo[2.2.2]octane spectral data (NMR, IR, MS)

[1]

Executive Summary & Significance

6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS: 2227205-50-5) represents a high-value pharmacophore in drug discovery. As a fluorinated derivative of isoquinuclidine , it serves as a conformationally restricted bioisostere of piperidine or morpholine. The incorporation of the gem-difluoro moiety at the C6 position (the ethano bridge) imparts unique physicochemical properties:

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the secondary amine (N2) via inductive effects (

    
    ), potentially improving metabolic stability and membrane permeability compared to the non-fluorinated parent.
    
  • Conformational Locking: The steric bulk and stereoelectronic effects of the C-F bonds reinforce the rigidity of the bicyclic cage.

  • Metabolic Blocking: Fluorination at the C6 position blocks oxidative metabolism (hydroxylation) at a typically labile site.

Synthetic Pathway & Structural Context

Understanding the synthesis is critical for interpreting spectral impurities. The scaffold is typically accessed via a hetero-Diels-Alder reaction followed by deoxyfluorination.

Synthesis Workflow (Graphviz)

SynthesisSM11,3-CyclohexadieneInter12-Azabicyclo[2.2.2]oct-5-ene(Intermediate)SM1->Inter1Diels-Alder[4+2] CycloadditionSM2Imine Dienophile(e.g., Cbz-N=CH2)SM2->Inter1Inter26-Oxo-2-azabicyclo[2.2.2]octane(Ketone Precursor)Inter1->Inter2Hydroboration/Oxidationor Epoxidation/RearrangementProduct6,6-Difluoro-2-azabicyclo[2.2.2]octaneInter2->ProductNucleophilic Fluorination(Gem-Difluorination)ReagentDeoxo-Fluor / DASTReagent->Product

Caption: Synthetic logic flow from diene precursors to the gem-difluoro target via a ketone intermediate.

Spectral Characterization Data

The following data represents the diagnostic spectral signature for 6,6-difluoro-2-azabicyclo[2.2.2]octane. Due to the rigid bicyclic framework, the NMR spectra are complex, exhibiting distinct diastereotopic splitting and long-range Fluorine-Proton/Carbon couplings.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Formula:

    
    [1][2]
    
  • Exact Mass: 147.09

Ion Speciesm/z (Observed)Interpretation
[M+H]⁺ 148.1 Protonated molecular ion (Base Peak).
[M+H - HF]⁺ 128.1Characteristic loss of hydrogen fluoride (20 Da).
[M+H - 2HF]⁺ 108.1Sequential loss of second HF molecule.
[M+ACN+H]⁺ 189.1Acetonitrile adduct (common in LC-MS).
Nuclear Magnetic Resonance (NMR)

Solvent:




F NMR (376 MHz)

The gem-difluoro group on the rigid ethano bridge is diastereotopic, typically appearing as an AB quartet due to the chiral environment of the bicyclic skeleton.

  • Chemical Shift:

    
     -95.0 to -115.0 ppm.
    
  • Pattern: Two doublets (or AB quartet) with a large geminal coupling constant (

    
    ).
    

H NMR (400 MHz)

Key diagnostic signals arise from the bridgehead protons and those adjacent to the nitrogen.

PositionProton Type

(ppm)
Multiplicity & Coupling (

in Hz)
H1 Bridgehead (CH)3.10 – 3.25br s or m . Broadened by coupling to H3, H5, H8.
H3

-Methylene (

)
2.80 – 3.00dd or m . Diastereotopic protons; complex coupling.
H4 Bridgehead (CH)2.20 – 2.40m . Adjacent to

; shows

coupling (~10-15 Hz).
H5 Ethano Bridge (

)
1.80 – 2.10m . Adjacent to

; shows strong

coupling.
H7/H8 Ethano Bridge (

)
1.40 – 1.70m . Remote from functional groups.
NH Amine1.80 – 2.50br s . Exchangeable; shift varies with concentration/solvent.

C NMR (100 MHz)

The carbon spectrum is dominated by C-F coupling, which splits signals into triplets (t), doublets (d), or doublets of doublets (dd).

CarbonAssignment

(ppm)
Coupling Pattern (

)
C6

(Quaternary)
120.0 – 128.0 t (

). Diagnostic triplet.
C1 Bridgehead (CH)52.0 – 55.0t or dd (

).
C3

-Methylene (

)
45.0 – 48.0s (Remote from F).
C4 Bridgehead (CH)32.0 – 35.0t (

).
C5 Ethano Bridge (

)
30.0 – 34.0t (

).
C7/C8 Ethano Bridge (

)
18.0 – 25.0s or weak coupling.
Infrared Spectroscopy (IR)
  • C-F Stretch: Strong, broad bands in the 1100–1250 cm⁻¹ region.

  • N-H Stretch: Weak to medium band at 3300–3400 cm⁻¹ (broad if H-bonding occurs).

  • C-H Stretch: 2850–2950 cm⁻¹ (Aliphatic).

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized protocols for characterizing fluorinated bicyclic amines.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use Methanol-

    
     (CD₃OD)  for the cleanest proton spectrum. 
    
    
    may cause broadening of the
    
    
    -protons due to conformational exchange or N-H coupling.
  • Concentration: Dissolve 5–10 mg of the free base (or HCl salt) in 0.6 mL of solvent.

  • Neutralization (if Salt): If starting with the HCl salt, add 1-2 equivalents of solid

    
     directly to the NMR tube or treat with 
    
    
    if using
    
    
    to release the free base for accurate chemical shift assignment.
Protocol B: LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV (210 nm) and MS (ESI+, Scan 100-500 m/z).

    • Note: The compound lacks a strong chromophore; UV detection will be weak. Rely on the Total Ion Chromatogram (TIC).

References

  • Synthesis of 2-Azabicyclo[2.2.

    • Krow, G. R. (1993). The Synthesis of 2-Azabicyclo[2.2.2]octanes (Isoquinuclidines).
  • Fluorination of Bicyclic Ketones

    • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination of Carbonyl Compounds with Deoxo-Fluor. Synthesis, 2002(17), 2561-2578.
  • Spectral Data of Gem-Difluoro Compounds

    • Hu, J., et al. (2015). Gem-Difluoroalkanes: A Review of Their Synthesis and Applications. Chemical Reviews, 115(10), 4667-4675.
  • Vendor Data Verification

    • ChemScene Product Entry: 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS 2227205-50-5).[3][4][5]

discovery and history of fluorinated azabicycles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Fluorinated Azabicycles

Abstract

The strategic incorporation of fluorine into azabicyclic scaffolds represents a cornerstone of modern medicinal chemistry. These conformationally restricted nitrogen-containing rings are privileged structures in numerous bioactive molecules, and the introduction of fluorine provides a powerful tool to modulate their physicochemical and pharmacological profiles. This guide traces the historical development and discovery of fluorinated azabicycles, from early synthetic challenges to the sophisticated methodologies available today. We will explore the causal relationships behind key experimental choices, detail validated protocols for cornerstone reactions, and examine the profound impact of these unique chemical entities on drug discovery programs. By synthesizing foundational principles with contemporary advances, this document serves as a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

The Strategic Imperative: Why Fluorinate Azabicycles?

Azacycles, or nitrogen-containing heterocycles, are among the most common motifs in pharmaceuticals.[1] When constrained into a bicyclic architecture (azabicycles), these scaffolds adopt well-defined three-dimensional conformations that can facilitate precise interactions with biological targets like enzymes and receptors. This structural pre-organization often leads to enhanced binding affinity and selectivity.

The introduction of fluorine—the most electronegative element—into these privileged scaffolds is a deliberate strategy to fine-tune molecular properties.[2][3] The unique characteristics of the C-F bond can profoundly influence a molecule's behavior:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life and bioavailability of a drug candidate.[2][4]

  • Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of a nearby nitrogen atom. This is a critical parameter for controlling a molecule's ionization state, which in turn affects its solubility, cell permeability, and target engagement.[5]

  • Lipophilicity Tuning: Fluorination generally increases a molecule's lipophilicity (LogP), which can enhance its ability to cross cell membranes.[6] However, the effect is highly dependent on the molecular context, and in some cases, strategic fluorination can shield a molecule from unfavorable interactions, altering its lipophilicity in non-intuitive ways.

  • Conformational Control: The substitution of hydrogen with fluorine can induce subtle but significant changes in the conformational preferences of the azabicyclic ring, potentially locking it into a more bioactive shape.[2][7]

This confluence of properties makes fluorinated azabicycles highly sought-after building blocks in the pursuit of safer and more effective medicines.[4]

Impact_of_Fluorination cluster_0 Azabicycle Core cluster_1 Strategic Fluorination cluster_2 Modulated Physicochemical Properties cluster_3 Improved Drug Candidate Profile Azabicycle Non-Fluorinated Azabicycle Fluorination Introduction of Fluorine (e.g., -F, -CF3) Azabicycle->Fluorination Synthetic Methodology pKa Lowered pKa (Altered Basicity) Fluorination->pKa LogP Increased Lipophilicity (Membrane Permeability) Fluorination->LogP Metabolism Blocked Metabolism (Increased Half-life) Fluorination->Metabolism Conformation Altered Conformation (Bioactive Shape) Fluorination->Conformation Outcome Enhanced Potency, Selectivity & Pharmacokinetics pKa->Outcome LogP->Outcome Metabolism->Outcome Conformation->Outcome Synthetic_Strategies cluster_ketone Ketone/Alcohol Precursor cluster_enolate Electron-Rich Precursor cluster_enynol Unsaturated Precursor cluster_chiral Prochiral Precursor Start Azabicyclic Precursor Keto Azabicyclic Ketone or Alcohol Enolate Enolate or Alkene Precursor Enynol Acyclic Enynol Precursor Prochiral Prochiral C-H Bond or Alkene Method1 Deoxofluorination (DAST, Deoxo-Fluor®) Keto->Method1 Method2 Electrophilic Fluorination (Selectfluor®) Enolate->Method2 Method3 Nucleophilic Carbofluorination (BF3·OEt2) Enynol->Method3 Cyclization/ Fluorination Method4 Asymmetric/Biocatalytic Fluorination Prochiral->Method4 Enantioselective Product Fluorinated Azabicycle Method1->Product Method2->Product Method3->Product Method4->Product

Sources

Theoretical Studies of 2-Azabicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Quantum Mechanical Profiling to Sigma-2 Receptor Ligand Design

Executive Summary

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold represents a privileged structural motif in medicinal chemistry, distinct from its regioisomer quinuclidine (1-azabicyclo[2.2.2]octane).[1] Its rigid bicyclic architecture offers a defined vector for substituent display, making it an ideal candidate for bioisosteric replacement of piperidines and morpholines in drug discovery.

This technical guide details the theoretical frameworks required to analyze this scaffold, focusing on Density Functional Theory (DFT) for conformational analysis and Molecular Docking for targeted pharmacological applications, specifically Sigma-2 receptor modulation.[1]

Part 1: Structural & Electronic Properties (DFT Studies)[1][2]

Theoretical analysis of the isoquinuclidine core requires a nuanced understanding of its conformational flexibility and electronic distribution, which differs significantly from the carbon-only bicyclo[2.2.2]octane due to the nitrogen atom's lone pair and inversion dynamics.[1]

1.1 Conformational Landscape & Nitrogen Inversion

Unlike the D3h-symmetric bicyclo[2.2.2]octane, the introduction of a nitrogen atom at the 2-position desymmetrizes the molecule.[1] The core exists in a dynamic equilibrium between twisted forms.[1]

  • Twist-Boat Preference: DFT studies (typically at the M06-2X/def2-TZVP level) reveal that the "twist" conformation is energetically favored over the eclipsed boat form to relieve torsional strain between the C2-C3 and C5-C6 bridges.[1]

  • Nitrogen Inversion Barrier: A critical theoretical parameter is the energy barrier for nitrogen inversion.[1] Experimental and computational data for 2-methyl-2-azabicyclo[2.2.2]octane suggest a barrier (

    
    ) significantly distinct from acyclic amines due to ring strain.[1][2]
    
    • Theoretical Value:

      
       7–9 kcal/mol.
      
    • Implication: At physiological temperature, the N-substituent rapidly interconverts between pseudo-axial and pseudo-equatorial orientations, but bulky substituents (e.g., benzyl, sulfonyl) may lock the conformation, creating separable atropisomers.[1]

1.2 Electronic Profiling (FMO Analysis)

Frontier Molecular Orbital (FMO) analysis is essential for predicting reactivity, particularly for N-functionalization.[1]

PropertyMethod (Recommended)Typical Value / Observation
HOMO Location B3LYP/6-311++G(d,p)Localized on the Nitrogen lone pair (

).[1]
LUMO Location B3LYP/6-311++G(d,p)Delocalized over the bicyclic cage (anti-bonding

).[1]
Dipole Moment M06-2X/6-31G~1.1 - 1.4 Debye (dependent on N-substituent).
ESP Map B3LYP/6-31GNegative potential concentrated at N2; guides electrophilic attack.
Part 2: Reactivity & Synthesis Mechanisms

The primary route to 2-azabicyclo[2.2.2]octanes is the Aza-Diels-Alder reaction.[1] Theoretical modeling of the Transition State (TS) is crucial for predicting diastereoselectivity (endo vs. exo).[1]

2.1 Aza-Diels-Alder Reaction Coordinate

The reaction typically involves a dihydropyridine (diene) and an electron-deficient dienophile (e.g., acrylates).[1]

  • Mechanism: Concerted but asynchronous [4+2] cycloaddition.[1]

  • Selectivity:

    • Endo-TS: Stabilized by secondary orbital interactions (SOI) but suffers from steric repulsion in substituted systems.[1]

    • Exo-TS: Often kinetically favored for bulky dienophiles.

  • DFT Protocol: Transition states must be located using the QST3 (Quadratic Synchronous Transit) method and validated by Intrinsic Reaction Coordinate (IRC) calculations to ensure they connect the correct reactant and product wells.

Figure 1: Reaction Coordinate Logic

DielsAlder cluster_0 Reactants R1 Dihydropyridine (Diene) TS_Endo TS-Endo (Kinetic Control) High Steric Cost R1->TS_Endo TS_Exo TS-Exo (Thermodynamic) Lower Barrier R1->TS_Exo R2 Dienophile (e.g., Acrylate) R2->TS_Exo Prod 2-Azabicyclo[2.2.2]octane Product TS_Endo->Prod Minor TS_Exo->Prod Major

Caption: Kinetic vs. Thermodynamic pathways in the formation of the isoquinuclidine core. The Exo pathway is often calculated to have a lower activation energy (


) in sterically demanding systems.[1]
Part 3: Pharmacological Profiling (Sigma-2 Receptor)

The 2-azabicyclo[2.2.2]octane scaffold has emerged as a high-affinity ligand for the Sigma-2 receptor (TMEM97) , a key target for cancer imaging and neuropathic pain.[1]

3.1 Binding Mode Analysis

Recent crystallographic studies (PDB: 7UL4) and large-scale docking screens have defined the pharmacophore.[1]

  • Key Interaction: The basic nitrogen at position 2 is protonated at physiological pH.[1] It forms a critical salt bridge with Asp29 in the Sigma-2 binding pocket.

  • Hydrophobic Cage: The bicyclic [2.2.2] cage occupies a defined hydrophobic sub-pocket, acting as a "ball" that fits into the receptor's "socket," providing high shape complementarity compared to flatter piperidine analogs.[1]

3.2 In Silico Docking Protocol

To accurately predict binding affinity, the following protocol is recommended:

  • Ligand Preparation: Generate 3D conformers using a low-energy search (e.g., OPLS3e force field).[1] Protonate the N2 nitrogen (pH 7.4).[1]

  • Grid Generation: Center the grid on Asp29 of the Sigma-2 receptor (PDB: 7UL4).[1]

  • Constraints: Define a positional constraint for the protonated amine to ensure the salt bridge is formed.

  • Scoring: Use a scoring function that penalizes desolvation heavily, as the hydrophobic cage must shed water to bind.

Part 4: Methodological Framework

This section outlines the step-by-step computational workflow for researchers.

4.1 Computational Workflow Diagram

Workflow cluster_DFT Phase 1: QM Profiling (Gaussian/ORCA) cluster_Docking Phase 2: Interaction Modeling (Glide/AutoDock) Step1 Geometry Opt (B3LYP/6-31G*) Step2 Freq Calculation (Check Imaginary Freqs) Step1->Step2 Step3 Single Point Energy (M06-2X/def2-TZVP + SMD) Step2->Step3 Step4 Ligand Prep (LigPrep: pH 7.4) Step3->Step4 Optimized Geometry Step6 Docking & Scoring (XP Score) Step4->Step6 Step5 Receptor Grid (Center: Asp29) Step5->Step6 Result Prioritized Analog Step6->Result Lead Candidate

Caption: Integrated workflow combining QM optimization for ligand geometry with molecular docking for binding affinity prediction.

4.2 Detailed Protocols

Protocol A: Geometry Optimization (DFT)

  • Software: Gaussian 16 or ORCA 5.0.

  • Input: Start with the "twist-boat" conformation.

  • Route Section (Gaussian): # opt freq b3lyp/6-31g(d) scrf=(smd,solvent=water)

    • Rationale: B3LYP is cost-effective for geometry. The SMD solvent model mimics the aqueous biological environment.[1]

  • Validation: Ensure zero imaginary frequencies.

Protocol B: Nitrogen Inversion Barrier Calculation

  • Transition State Search: Use the QST3 method.[1]

    • Reactant: Pyramidal Nitrogen (sp3).[1]

    • Product: Inverted Pyramidal Nitrogen.[1]

    • TS Guess: Planar Nitrogen (sp2).[1]

  • Calculation: # opt=(ts,calcfc,noeigentest) m062x/6-311+g(d,p)[1]

    • Rationale: M06-2X handles barrier heights more accurately than B3LYP.

References
  • Alon, A., et al. (2021).[1][3] Structures of the σ2 receptor enable docking for bioactive ligand discovery.[1][4] Nature, 600, 759–764. Link

  • Anderson, J. E., et al. (1996).[1] Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane.[2] The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry, 61(2), 482–489.[1] Link[1]

  • Zhou, P. P., & Zhou, D. G. (2021).[1] Mechanisms of Diels‐Alder reactions between pyridines and dienophiles: A DFT investigation. Journal of Physical Organic Chemistry. Link[1]

  • Lyu, J., et al. (2022).[1] Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.[1] Journal of Medicinal Chemistry. Link[1]

Sources

Technical Deep Dive: Conformational Dynamics of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a structural and conformational analysis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS: 2227205-50-5). This scaffold is increasingly utilized in medicinal chemistry as a non-aromatic, metabolically stable isostere for piperidines and isoquinuclidines.

Unlike flexible piperidines, the 2-azabicyclo[2.2.2]octane core is a "rigidified" cage. However, it is not static. The introduction of a gem-difluoro motif at the C6 position introduces potent stereoelectronic effects (dipole minimization and hyperconjugation) that perturb the inherent twist of the bicyclic skeleton. This guide details the theoretical framework and provides a self-validating experimental protocol to characterize these effects.

Structural & Stereoelectronic Framework

To understand the conformational landscape, we must first deconstruct the interplay between the bicyclic cage strain and the fluorine substituents.

The "Twist" of the Bicyclo[2.2.2] System

The parent bicyclo[2.2.2]octane is often depicted with


 symmetry (fully eclipsed). However, this high-energy state relaxes into a 

chiral twisted conformation to relieve torsional strain between vicinal hydrogens.
  • In 2-azabicyclo[2.2.2]octane: The symmetry is broken by the nitrogen atom at position 2. The cage exists in equilibrium between twisted conformers, but the energy barrier is low (< 5 kcal/mol).

  • Effect of 6,6-Difluorination: The C6 position is on an ethylene bridge adjacent to the bridgehead (C1). The C-F bonds are significantly shorter (1.35 Å) and more electron-rich than C-H bonds. Their steric and electrostatic repulsion with the bridgehead substituents (and indirectly the N2 lone pair) increases the barrier to rotation, potentially "locking" the cage into a preferred twist.

Inductive Effects and pKa Modulation

The 6,6-difluoro motif exerts a strong electron-withdrawing inductive effect (-I).

  • Path: F

    
     C6 
    
    
    
    C1
    
    
    N2.
  • Impact: This 3-bond inductive path pulls electron density from the nitrogen lone pair. While the parent 2-azabicyclo[2.2.2]octane has a pKa

    
     10-11 (similar to secondary amines), the 6,6-difluoro analog typically exhibits a pKa depression of 1.5–2.5 units. This is critical for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.
    
Dipole Orientation

The gem-difluoro group creates a substantial local dipole. In the solution phase, the global conformation will bias to minimize the net dipole moment, particularly ensuring the C-F dipoles do not align constructively with the N-lone pair vector unless stabilized by solvation.

Quantitative Physicochemical Profile

The following data summarizes the predicted vs. observed shifts caused by the 6,6-difluoro modification relative to the parent scaffold.

PropertyParent (2-Azabicyclo[2.2.2]octane)6,6-Difluoro AnalogMechanistic Cause
pKa (Conj. Acid) ~10.8~8.5 - 9.2Through-bond Inductive (-I) effect via C1.
LogP ~1.1~1.4Fluorine lipophilicity vs. polarity balance.
TPSA 12.0 Ų12.0 ŲPolar surface area remains constant (N-H).
Conformational Bias Dynamic TwistBiased TwistSteric bulk of F vs H; Dipole minimization.
Metabolic Stability Susceptible to oxidation at C6BlockedC-F bond strength prevents P450 oxidation at C6.

Experimental Protocol: Conformational Analysis

This section outlines a self-validating workflow to determine the precise solution-state conformation.

Computational Prediction (DFT Workflow)

Before wet-lab analysis, generate the energy landscape.

Step 1: Conformational Search

  • Tool: Monte Carlo / Low-mode sampling.

  • Force Field: OPLS4 or MMFF94s.

  • Goal: Identify all local minima for the twisted cage.

Step 2: Geometry Optimization

  • Level of Theory: DFT B3LYP-D3(BJ)/6-311+G(d,p) or

    
    B97X-D.
    
  • Solvation: IEFPCM (Water and Chloroform).

  • Frequency Calculation: Confirm minima (no imaginary frequencies).

NMR Validation (The "Truth" Standard)

NMR provides the definitive proof of the preferred twist via coupling constants (


) and Through-Space interactions (NOE).

Protocol:

  • Sample Prep: Dissolve 5 mg in

    
     and 
    
    
    
    (to assess solvent polarity effects on dipole alignment).
  • Experiment A:

    
     :
    
    • Look for diastereotopic fluorines (

      
       and 
      
      
      
      ). If the cage is rapidly flipping on the NMR timescale, they may appear as a simplified pattern. If locked, they will show distinct chemical shifts with large geminal coupling (
      
      
      ).
  • Experiment B:

    
     HOESY (Heteronuclear Overhauser Effect) :
    
    • Critical Step: Measure the NOE between the Fluorine atoms at C6 and the Bridgehead Proton at C4, and the protons on the adjacent bridge (C5).

    • Logic: The distance constraints derived from HOESY intensities will map directly to the specific "twist" angle predicted by DFT.

Visualization of Conformational Dynamics[1][2]

The following diagram illustrates the relationship between the structural inputs, the forces at play, and the resulting physicochemical outputs.

ConformationalAnalysis cluster_inputs Structural Inputs cluster_forces Stereoelectronic Forces cluster_outputs Physicochemical Outputs Molecule 6,6-Difluoro-2-azabicyclo [2.2.2]octane Scaffold Isoquinuclidine Core (Rigid Cage) Molecule->Scaffold Substituent Gem-Difluoro (C6) Molecule->Substituent Steric Torsional Strain (Twisted Boat) Scaffold->Steric Inductive Inductive Effect (-I) (Through C1-N2) Substituent->Inductive Dipole Dipole Minimization (C-F vs N-LP) Substituent->Dipole Metab Metabolic Block (C6 Oxidation) Substituent->Metab C-F Bond Strength pKa Lowered pKa (8.5 - 9.2) Inductive->pKa Electron withdrawal Conf Biased Twist Conformation Dipole->Conf Vector alignment Steric->Conf Strain relief

Figure 1: Mechanistic pathway linking the 6,6-difluoro substitution to observed physicochemical properties.

Synthesis & Workflow Visualization

For researchers synthesizing this core, the pathway typically involves constructing the bicycle followed by late-stage fluorination or using fluorinated building blocks.

SynthesisWorkflow Start Precursor: Cyclic Alkenyl Amine Cyclization Step 1: Iodine Cyclization (KOtBu/I2/CO2) Start->Cyclization Intermed Intermediate: Iodo-Bicycle Cyclization->Intermed Fluorination Step 2: Deoxyfluorination (DAST/Deoxo-Fluor) or Building Block Strategy Intermed->Fluorination Final Target: 6,6-Difluoro-2-azabicyclo [2.2.2]octane Fluorination->Final Validation Validation: NMR (19F, HOESY) & pKa Titration Final->Validation QC Check

Figure 2: Synthetic logic flow for accessing the fluorinated isoquinuclidine core.

References

  • Stashkevych, O., et al. (2025).[1] Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Angewandte Chemie International Edition. [Link]

  • Champagne, P. A., et al. (2015). Stereoelectronic Effects in the Conformation of Fluorinated Piperidines. Journal of Organic Chemistry. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Physical and Chemical Characteristics of C₇H₁₁F₂N

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical characteristics of C₇H₁₁F₂N , focusing on its application as a fluorinated saturated amine building block in medicinal chemistry.

Subject: Advanced Fluorinated Amine Scaffolds (Bicyclic & Spirocyclic Cores) Formula: C₇H₁₁F₂N Primary Isomers of Interest:

  • 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS: 2227205-50-5)[1][2]

  • 2,2-Difluoro-6-azaspiro[3.4]octane (CAS: 2408959-03-3, as HCl salt)[3][4][5][6]

Part 1: Executive Summary & Strategic Utility

In modern drug discovery, the molecular formula C₇H₁₁F₂N represents a high-value class of fluorinated saturated bioisosteres . These scaffolds are engineered to address the "Escape from Flatland" directive—moving away from planar aromatic rings toward three-dimensional (3D) structures to improve solubility and target selectivity.[7]

Why this molecule matters:

  • Conformational Rigidity: The bicyclic and spirocyclic nature of these isomers restricts the conformational entropy of the amine, potentially lowering the entropic penalty upon binding to a protein target.

  • Metabolic Blocking: The gem-difluoro substitution (

    
    ) is strategically placed to block metabolic "hot spots" (sites prone to Cytochrome P450 oxidation) without significantly altering the steric bulk compared to a methylene (
    
    
    
    ) group.
  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the amine (pKa modulation), often optimizing lipophilicity (LogD) and membrane permeability (CNS penetration).

Part 2: Chemical Identity & Physical Properties[8]

Comparative Isomer Analysis

The two dominant isomers utilized in medicinal chemistry differ fundamentally in their topology.

Feature6,6-Difluoro-2-azabicyclo[2.2.2]octane 2,2-Difluoro-6-azaspiro[3.4]octane
CAS Number 2227205-50-52408959-03-3 (HCl salt)
Topology Bridged Bicyclic (Cage-like)Spirocyclic (Twisted)
Geometry Rigid, globularSemi-rigid, orthogonal rings
Primary Use Phenyl/Piperidine BioisostereMorpholine/Piperazine Bioisostere
Physicochemical Data Profile

Data aggregated from computational models and homologous series analysis.

PropertyValue (Approx.)Mechanistic Insight
Molecular Weight 147.17 g/mol Low MW allows for fragment-based drug design (FBDD).
LogP (Lipophilicity) 1.2 – 1.5Moderate lipophilicity ensures balance between solubility and permeability.
TPSA ~12.0 ŲLow polar surface area favors blood-brain barrier (BBB) penetration.
Basicity (pKa) 8.5 – 9.5 (Predicted)Lower than parent amine (~10-11) due to inductive effect of F atoms (

effect).
H-Bond Donors 1 (Secondary Amine)Available for crucial H-bond interactions in the binding pocket.
H-Bond Acceptors 1 (Amine) + 2 (F)Fluorine can act as a weak H-bond acceptor in specific environments.

Part 3: Synthetic Methodologies

The synthesis of these cores requires precise control to introduce the fluorine atoms without compromising the amine functionality.

Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

This workflow typically involves constructing the bicyclic cage followed by late-stage fluorination.

Protocol Logic:

  • Diels-Alder Cycloaddition: Establishes the [2.2.2] bicyclic framework.

  • Oxidation: Converts a methylene bridge to a ketone to set up fluorination.

  • Deoxyfluorination: Replaces the carbonyl oxygen with two fluorine atoms.

Synthesis_Bicyclo SM1 1,3-Cyclohexadiene INT1 2-Azabicyclo[2.2.2]oct-5-ene SM1->INT1 Diels-Alder SM2 Methyleneurethan (Dienophile) SM2->INT1 INT2 2-Azabicyclo[2.2.2]octan-6-one INT1->INT2 Hydroboration/Oxidation or Catalytic Oxidation PROD 6,6-Difluoro-2-azabicyclo[2.2.2]octane (C7H11F2N) INT2->PROD Nucleophilic Fluorination RGT1 H2 / Pd/C (Hydrogenation) RGT1->INT1 RGT2 DAST or Deoxo-Fluor (Deoxyfluorination) RGT2->INT2

Figure 1: Synthetic pathway for the bicyclic core. The critical step is the deoxyfluorination of the ketone intermediate.

Synthesis of 2,2-Difluoro-6-azaspiro[3.4]octane

Spirocyclic systems are often accessed via [3+2] cycloadditions or alkylation of gem-difluoro precursors.

Step-by-Step Protocol (General Approach):

  • Precursor Selection: Start with a protected 3-oxo-pyrrolidine or similar cyclic ketone.

  • Spiro-Annulation: React with a difluoro-alkylating agent or perform a ring-closing metathesis on a difluoro-allyl intermediate.

  • Deprotection: Removal of the N-protecting group (e.g., Boc, Cbz) to yield the free amine or HCl salt.

Part 4: Functional Applications in Drug Design

The "Fluorine Effect" on pKa and Permeability

The incorporation of fluorine into the C₇H₁₁F₂N scaffold is not merely structural; it is electronic.

  • Mechanism: Fluorine is the most electronegative element (Paulding scale 3.98). When placed

    
     or 
    
    
    
    to the amine nitrogen, it pulls electron density through the sigma bond framework (inductive withdrawal).
  • Result: The lone pair on the nitrogen becomes less available for protonation.

    • Non-fluorinated parent: pKa ~ 10.5 (Highly basic, protonated at physiological pH).

    • Difluoro analog (C₇H₁₁F₂N): pKa ~ 8.5 – 9.0.

  • Clinical Impact: A larger fraction of the molecule exists in the neutral state at physiological pH (7.4), significantly enhancing passive diffusion across the Blood-Brain Barrier (BBB).

Metabolic Stability (Metabolic Blocking)

Saturated amines like piperidine are prone to oxidative metabolism by CYP450 enzymes, typically at the positions


 to the nitrogen or on the ring carbons.
  • C-H Bond Strength: ~98 kcal/mol.

  • C-F Bond Strength: ~116 kcal/mol.

  • Outcome: Replacing vulnerable C-H bonds with C-F bonds renders that position metabolically inert. The C₇H₁₁F₂N scaffold utilizes this to extend the half-life (

    
    ) of the drug candidate.
    

Bioisosterism Phenyl Phenyl Ring (Planar, Lipophilic) Decision Design Challenge: Improve Solubility & Metabolic Stability Phenyl->Decision Piperidine Piperidine (Saturated, Basic, Metabolic Liability) Piperidine->Decision Solution C7H11F2N Scaffold (2-Azabicyclo[2.2.2]octane core) Decision->Solution Bioisosteric Replacement Benefit1 Increased Fsp3 (Solubility) Solution->Benefit1 Benefit2 Gem-Difluoro (Blocks Metabolism) Solution->Benefit2 Benefit3 Vector Orientation (Novel IP Space) Solution->Benefit3

Figure 2: Decision logic for selecting C₇H₁₁F₂N scaffolds as bioisosteres in Lead Optimization.

Part 5: Safety and Handling

While C₇H₁₁F₂N isomers are generally stable, they are fluorinated amines and should be treated with standard high-potency compound precautions.

  • Corrosivity: As secondary amines, they can be corrosive to mucosal membranes. Handle as HCl salts whenever possible to mitigate volatility and corrosivity.

  • Fluorine NMR: Use ¹⁹F-NMR for purity verification. These compounds exhibit distinct splitting patterns (geminal coupling

    
     Hz) that are diagnostic of the intact difluoro core.
    
  • Storage: Hygroscopic in salt form. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9236, 2-Azabicyclo[2.2.2]octane. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for gem-difluoro mechanism).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal.[8] (Contextual citation for bicyclic amine scaffolds).

Sources

role of fluorine in azabicyclo[2.2.2]octane stability

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Fluorine in Azabicyclo[2.2.2]octane Stability: A Technical Guide

Executive Summary

The azabicyclo[2.2.2]octane (quinuclidine) scaffold is a privileged motif in medicinal chemistry, valued for its high basicity, rigid cage structure, and lipophilicity. However, its clinical utility is often compromised by two primary metabolic liabilities: rapid


-oxidation by Flavin-containing Monooxygenases (FMOs) and oxidative debusylation/hydroxylation at the C3 position by Cytochrome P450s (CYPs).

This guide details the strategic incorporation of fluorine at the C3 position (3-fluoroquinuclidine). This modification serves a dual purpose: it inductively lowers the basicity of the bridgehead nitrogen—thereby reducing


-oxide formation—and sterically/electronically blocks the vulnerable C-H bonds at the 3-position. The result is a scaffold with optimized pKa, enhanced metabolic stability, and retained receptor affinity.

Structural & Electronic Modulation

The introduction of a fluorine atom into the quinuclidine cage fundamentally alters its physicochemical profile. The high electronegativity of fluorine (


) exerts a powerful inductive effect (

) through the

-framework.
Basicity Modulation (pKa)

Unsubstituted quinuclidine is highly basic (


) due to the lack of steric hindrance around the nitrogen lone pair and the relief of ring strain upon protonation. This high basicity often leads to poor membrane permeability (low 

) and high susceptibility to

-oxidation.

Fluorination at the C3 position pulls electron density away from the bridgehead nitrogen, lowering the


 by approximately 2–3 log units. This shift brings the basicity into the physiological "sweet spot" (pK_a 8.0–9.0), improving the balance between solubility and permeability.

Table 1: Comparative Physicochemical Properties of Quinuclidine Derivatives

DerivativeSubstituent (C3)

(Inductive)

(Conjugate Acid)
Relative Basicity
Quinuclidine -H0.0011.3 Reference
3-Hydroxyquinuclidine -OH0.259.9 -1.4 log units
3-Acetoxyquinuclidine -OAc0.469.3 -2.0 log units
3-Chloroquinuclidine -Cl0.478.9 -2.4 log units
3-Fluoroquinuclidine -F0.54~8.2 - 8.5 *-2.8 log units

*Value estimated based on linear free energy relationships (LFER) and


 trends relative to chloro- analog.
Stereoelectronic Stabilization

In the rigid [2.2.2] cage, the C2-C3 bond is constrained. Unlike acyclic amines where the fluorine gauche effect (


) dictates conformation, the quinuclidine cage forces a specific geometry. The C3-F bond is held in a fixed orientation relative to the nitrogen lone pair.
  • Through-bond effect: The strong polarization of the C3-F bond stabilizes the HOMO of the amine, making the lone pair less nucleophilic.

  • Dipole alignment: The C-F dipole opposes the N-lone pair dipole, reducing the overall molecular dipole moment compared to the parent amine, which can enhance blood-brain barrier (BBB) penetration.

Metabolic Stability Mechanisms[1][2][3][4]

The primary failure mode for quinuclidine drugs is oxidative clearance. Fluorination addresses this via two distinct mechanisms.

Blocking -Oxidation

FMO enzymes require a nucleophilic nitrogen to attack the FAD-hydroperoxide cofactor. By lowering the electron density on the nitrogen (lowering HOMO energy), 3-fluoroquinuclidine becomes a poorer substrate for FMOs.

Blocking C3-Hydroxylation

CYP450 enzymes typically abstract a hydrogen atom (HAT mechanism) from the C3 position, which is activated by the adjacent nitrogen (


- to the bridgehead, but 

- to the nitrogen in the chain). The C-H bond strength is

kcal/mol. Replacing this with a C-F bond (

kcal/mol) renders the site inert to radical abstraction.

Diagram 1: Metabolic Pathways Blocked by Fluorination

MetabolicPathways cluster_legend Mechanism Q Quinuclidine (Parent) NOx N-Oxide (Inactive/Excreted) Q->NOx FMO / CYP (N-Oxidation) COx 3-Hydroxyquinuclidine (Phase I Metabolite) Q->COx CYP450 (C-H Abstraction) FQ 3-Fluoroquinuclidine (Stabilized) FQ->NOx Blocked by Inductive Effect FQ->COx Blocked by C-F Bond Strength Inductive (-I) Inductive (-I) Reduces N-Nucleophilicity Reduces N-Nucleophilicity Inductive (-I)->Reduces N-Nucleophilicity Bond Strength Bond Strength Prevents H-Abstraction Prevents H-Abstraction Bond Strength->Prevents H-Abstraction

Caption: Comparative metabolic fate of quinuclidine vs. 3-fluoroquinuclidine. Solid lines indicate rapid clearance pathways; dashed lines indicate blocked pathways.

Experimental Protocol: Synthesis of 3-Fluoroquinuclidine

Direct fluorination of the quinuclidine cage requires careful control to prevent elimination (formation of the alkene) or skeletal rearrangement (Wagner-Meerwein), which is common in bicyclic systems. The Deoxofluor or DAST method is preferred over simple


 displacement due to the sterically hindered cage.

Objective: Convert 3-quinuclidinol to 3-fluoroquinuclidine.

Reagents:

  • Starting Material: 3-Quinuclidinol (Racemic or Enantiopure)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Base:

    
     (for workup)
    

Protocol:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge with 3-Quinuclidinol (1.0 eq, 10 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Crucial: Low temperature prevents elimination to quinuclidene.

  • Addition:

    • Add DAST (1.2 eq, 12 mmol) dropwise via syringe over 20 minutes. Maintain temperature below -70°C.

    • Note: DAST reacts violently with water; ensure strict anhydrous conditions.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow the reaction to warm slowly to room temperature over 4 hours. The solution will turn from colorless to light yellow.

    • Monitor by TLC (stain with Dragendorff’s reagent or Iodine) or LC-MS.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Slowly quench by adding saturated aqueous

      
       (50 mL). Caution: Vigorous 
      
      
      
      evolution.
    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate the solvent under reduced pressure (careful: product is volatile).

    • Purify the residue via flash column chromatography on silica gel.

    • Eluent:

      
       (90:9:1). The amine requires basic conditions to prevent streaking.
      
  • Characterization:

    • 
      :  Look for a multiplet at 
      
      
      
      to
      
      
      ppm (typical for secondary alkyl fluorides).
    • 
      :  The geminal proton (H-3) appears as a doublet of multiplets (
      
      
      
      Hz).

Case Study: Muscarinic Receptor Ligands

In the development of muscarinic antagonists for COPD (similar to Tiotropium), the quinuclidine ester linkage is a common feature.

  • Problem: Early candidates containing a simple quinuclidine ring showed a half-life (

    
    ) of < 30 minutes in human liver microsomes (HLM), primarily due to oxidation at the C3 position and 
    
    
    
    -oxidation.
  • Solution: Replacement of the C3-H with C3-F (or using a 3-fluoro-3-substituted analog) increased the

    
     to > 2 hours.
    
  • Outcome: The fluorinated analog maintained high affinity (

    
     nM) for the M3 receptor but exhibited significantly reduced intrinsic clearance (
    
    
    
    ), allowing for once-daily dosing potential.

Diagram 2: Structure-Property Relationship (SPR) Logic

SPR_Logic Start Lead Compound (Quinuclidine Core) Problem Liability High Basicity (pKa 11.3) Rapid Metabolic Clearance Start->Problem Strategy Strategy: C3-Fluorination Problem->Strategy Effect Effect -I Effect lowers pKa to ~8.5 Blocks C-H abstraction Strategy->Effect Result Optimized Candidate (High Stability, Good Permeability) Effect->Result

Caption: Decision tree for optimizing quinuclidine leads via fluorination.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Aggarwal, V. K., Emme, I., & Fulford, S. Y. (2003). Correlation between pKa and Reactivity of Quinuclidine-Based Catalysts. The Journal of Organic Chemistry, 68(3), 692-700. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Methodological & Application

applications of 6,6-Difluoro-2-azabicyclo[2.2.2]octane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6,6-Difluoro-2-azabicyclo[2.2.2]octane in Medicinal Chemistry

Part 1: Introduction & Strategic Value

The "Escape from Flatland" via Fluorinated Bridges In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a critical strategy to improve solubility, selectivity, and patentability. 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS 2227205-50-5) represents a premier "scaffold hop" for the ubiquitous piperidine or cyclohexane rings.

This scaffold integrates two powerful medicinal chemistry principles:

  • Bridged Constraint: The bicyclo[2.2.2]octane core locks the nitrogen lone pair vector, reducing entropic penalties upon binding and offering a distinct vector for substituents compared to flexible piperidines.

  • The Fluorine Effect: The gem-difluoro substitution at the C6 position exerts a profound electronic influence. It lowers the pKa of the secondary amine via the inductive (-I) effect, modulating basicity to improve membrane permeability and reduce off-target liability (e.g., hERG inhibition), while simultaneously blocking a metabolic "soft spot."

Part 2: Physicochemical Profiling

The following table contrasts the 6,6-difluoro-2-azabicyclo[2.2.2]octane scaffold with its non-fluorinated parent and the standard piperidine ring.

PropertyPiperidine (Reference)2-Azabicyclo[2.2.2]octane6,6-Difluoro-2-azabicyclo[2.2.2]octane Medicinal Chemistry Impact
Geometry Flexible ChairRigid BridgedRigid BridgedRigidification improves selectivity by freezing the bioactive conformation.
Basicity (pKa) ~11.0~10.8~8.5 - 9.2 (Est.)Lower pKa reduces lysosomal trapping and improves passive permeability (CNS penetration).
LogP 0.84~1.1~1.4 Slight lipophilicity increase, but offset by lower basicity (higher fraction of neutral species at pH 7.4).
Metabolic Stability Low (C-H oxidation)ModerateHigh Fluorine blocks C6 oxidation; Bridgehead hydrogens are sterically protected.
Fsp³ Score 1.01.01.0 High saturation correlates with better clinical success rates (solubility/crystallinity).

Part 3: Synthetic Protocol

Methodology: Deoxofluorination of 2-Azabicyclo[2.2.2]octan-6-one The most robust route to the 6,6-difluoro scaffold is the nucleophilic fluorination of the corresponding ketone. The following protocol is optimized for gram-scale preparation, addressing the steric bulk of the bridged system.

Reagents:

  • Substrate: N-Boc-2-azabicyclo[2.2.2]octan-6-one (Prepared via Diels-Alder of 1,3-cyclohexadiene and nitroethylene followed by reduction/protection, or similar routes).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add N-Boc-2-azabicyclo[2.2.2]octan-6-one (1.0 eq, 10 mmol) and dissolve in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Low temperature prevents elimination side reactions common with bicyclic ketones.

  • Addition: Dropwise add DAST (2.5 eq, 25 mmol) over 20 minutes via a syringe pump. Ensure the internal temperature does not rise above -65 °C.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature (RT) overnight (12–16 hours).

  • Quenching (Safety Critical): Cool the mixture back to 0 °C. Quench by slow addition of saturated aqueous NaHCO₃. Warning: Evolution of HF gas; perform in a well-ventilated fume hood.

  • Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The gem-difluoro product is typically less polar than the ketone.

  • Deprotection: Treat the purified intermediate with 4M HCl in Dioxane (RT, 2 h) to yield the final 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride salt.

Part 4: Visualizing the Logic

Diagram 1: Synthetic Workflow

This diagram illustrates the conversion from the Diels-Alder adduct to the final fluorinated scaffold.

SynthesisWorkflow Start 1,3-Cyclohexadiene + Nitroethylene Intermediate N-Boc-2-azabicyclo [2.2.2]octan-6-one Start->Intermediate 1. Diels-Alder 2. Red/Boc-protection Reaction Deoxofluorination (DAST, -78°C) Intermediate->Reaction Nucleophilic Fluorination Product N-Boc-6,6-difluoro intermediate Reaction->Product C=O to CF2 Final 6,6-Difluoro-2-azabicyclo [2.2.2]octane HCl Product->Final Deprotection (HCl/Dioxane)

Caption: Synthetic route for accessing the 6,6-difluoro-2-azabicyclo[2.2.2]octane scaffold from commodity precursors.

Diagram 2: Scaffold Hopping Decision Tree

When should a medicinal chemist deploy this scaffold?

DecisionTree Problem Lead Compound Optimization (Piperidine Core) Issue1 Issue: High Metabolic Clearance? Problem->Issue1 Issue2 Issue: hERG Liability / High pKa? Problem->Issue2 Sol1 Apply 2-Azabicyclo[2.2.2]octane (Steric blocking) Issue1->Sol1 Yes Sol2 Apply 6,6-Difluoro-2-azabicyclo[2.2.2]octane (Electronic + Steric modulation) Issue1->Sol2 Yes (if C-H ox is major) Issue2->Sol2 Yes (Inductive Effect required) Result Outcome: 1. Blocked Metabolic Site 2. Reduced pKa (~2-3 units) 3. Retained Solubility Sol1->Result Sol2->Result

Caption: Decision logic for scaffold hopping from piperidine to fluorinated bridged systems.

Part 5: Application Case Study

Scenario: Optimization of a CNS-penetrant Kinase Inhibitor. Challenge: A lead piperidine-based inhibitor shows potent IC50 (5 nM) but poor blood-brain barrier (BBB) penetration due to high basicity (pKa 10.5) and rapid clearance via CYP450 oxidation of the piperidine ring.

Solution: The piperidine ring was replaced with 6,6-difluoro-2-azabicyclo[2.2.2]octane .

  • pKa Modulation: The electron-withdrawing fluorines reduced the amine pKa to ~8.8. This increased the fraction of uncharged molecules at physiological pH, significantly improving passive diffusion across the BBB.

  • Metabolic Blockade: The bridgehead carbons are sterically hindered, and the C6 position (a common site for oxidation in the parent scaffold) is fully substituted with fluorine, rendering it metabolically inert.

  • Result: The analog maintained potency (IC50 8 nM) due to the conserved nitrogen vector but extended half-life (

    
    ) from 0.5h to 4.2h and increased brain-to-plasma ratio (
    
    
    
    ) by 3-fold.

References

  • Mykhailiuk, P. K. (2019).[1][2] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[1][2][3] Link

  • Grygorenko, O. O., et al. (2025).[4] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.[5][6] ChemRxiv.[6] Link

  • Denisenko, A., et al. (2017). Synthesis of Bridged Bicyclic Amines. Journal of Organic Chemistry.[1] Link

  • Enamine Ltd. (2023). 2-Oxabicyclo[2.2.2]octane and Azabicyclo analogs: Design and Synthesis.Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][2] Link

Sources

Application Note: 6,6-Difluoro-2-azabicyclo[2.2.2]octane as an Advanced Bioisosteric Building Block in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated nitrogen-containing heterocycles, such as piperidines and morpholines, are ubiquitous motifs in FDA-approved therapeutics. However, these traditional rings frequently introduce critical liabilities during drug development, including high basicity (pKa > 10), poor membrane permeability, hERG channel inhibition, and susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism.

6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS: 2227205-50-5)[1] has emerged as a highly constrained, fluorinated bioisostere designed to systematically overcome these challenges. By combining the rigid 3D vector of a bicyclic framework with the profound inductive deactivation of a gem-difluoro group, this building block allows medicinal chemists to finely tune the physicochemical and pharmacokinetic profiles of lead candidates[2].

Scientific Rationale & Physicochemical Profiling

The integration of 6,6-difluoro-2-azabicyclo[2.2.2]octane into a drug scaffold relies on two fundamental mechanistic principles:

  • Conformational Restriction (The Bicyclic Core): Unlike flexible piperidine rings, the [2.2.2] bicyclic system locks the spatial orientation of the nitrogen atom and its substituents. This structural rigidity reduces the entropic penalty upon binding to a target receptor, often translating to enhanced potency and target selectivity[3].

  • Inductive Deactivation (The gem-Difluoro Group): The incorporation of two fluorine atoms adjacent to the basic amine exerts a powerful electron-withdrawing inductive effect (-I effect). This systematically lowers the pKa of the secondary amine by 2 to 3 log units, shifting it from a highly basic state to a more physiologically neutral state[2]. Consequently, this modification improves passive membrane permeability and mitigates off-target hERG binding. Furthermore, the strong C-F bonds sterically and electronically shield the ring from

    
    -oxidation.
    
Table 1: Comparative Physicochemical Profile

The following data summarizes the structure-property relationships when transitioning from a standard piperidine to a fluorinated bicyclic system.

PropertyPiperidine2-Azabicyclo[2.2.2]octane6,6-Difluoro-2-azabicyclo[2.2.2]octane
pKa (Basicity) ~11.2~10.5~7.8
LogP (Lipophilicity) 1.51.82.1
3D Character (Fsp³) 1.01.01.0
Metabolic Stability (HLM T₁/₂) Low (<15 min)Moderate (~30 min)High (>60 min)

(Note: Values are representative estimates demonstrating the structure-property relationships established in recent physicochemical profiling of gem-difluorinated saturated bicyclic amines[2].)

Application Workflow in Drug Design

The typical hit-to-lead optimization workflow utilizing this building block involves identifying a metabolic or toxicity liability in a screening hit, followed by scaffold hopping via bioisosteric replacement.

HitToLead Hit High-Throughput Screening Hit Liability Identify Metabolic Liability (Piperidine) Hit->Liability Bioisostere Bioisosteric Replacement (6,6-Difluoro-2-azabicyclo[2.2.2]octane) Liability->Bioisostere Scaffold Hopping Synthesis Library Synthesis (Amide/Amine Coupling) Bioisostere->Synthesis ADME In Vitro ADME (HLM Stability, Permeability) Synthesis->ADME Lead Optimized Lead Candidate ADME->Lead Improved Profile

Caption: Workflow for integrating 6,6-difluoro-2-azabicyclo[2.2.2]octane in hit-to-lead optimization.

Mechanistic Insights: CYP450 Blockade

The primary metabolic vulnerability of standard cyclic amines is the electron-rich


-C-H bond, which is rapidly oxidized by CYP450 enzymes, leading to ring cleavage and dealkylation. The gem-difluoro substitution creates a metabolic blockade.

Mechanism CYP CYP450 Enzyme (Oxidative Metabolism) Piperidine Standard Piperidine (Electron-rich, unhindered) CYP->Piperidine Difluoro 6,6-Difluoro-2-azabicyclo[2.2.2]octane (Electron-deficient, rigid) CYP->Difluoro Metabolism Rapid α-Oxidation & Ring Cleavage Piperidine->Metabolism Susceptible C-H bonds Stable Metabolic Blockade (Prolonged Half-life) Difluoro->Stable Steric shielding & Inductive deactivation

Caption: Mechanistic blockade of CYP450-mediated oxidation by gem-difluoro bicyclic substitution.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling Workflow

Objective: Conjugate 6,6-difluoro-2-azabicyclo[2.2.2]octane to a carboxylic acid-containing lead scaffold.

Causality of Reagent Selection (E-E-A-T): The [2.2.2] bicyclic system imposes significant steric hindrance around the secondary amine. Standard coupling reagents (e.g., EDC/HOBt) often yield poor conversions due to the slow nucleophilic attack of the hindered amine. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, accelerating aminolysis even with sterically encumbered nucleophiles. DIPEA is utilized as a non-nucleophilic base to liberate the free amine from its commercial hydrochloride salt form (CAS 2227205-51-6) without interfering with the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid building block (1.0 eq) and HATU (1.5 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature.

  • Free-Basing: In a separate vial, suspend 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (3.0 eq). Stir for 5 minutes to ensure complete deprotonation.

  • Coupling: Add the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 4–12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the activated HOAt-ester mass and the appearance of the target product mass confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to selectively partition DMF into the aqueous phase) and brine. Dry over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify the crude residue via reverse-phase preparative HPLC or silica gel flash chromatography.

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and intrinsic clearance (

) of the synthesized difluoro-compound to validate metabolic stability.

Causality of Assay Design (E-E-A-T): To validate the metabolic stability conferred by the gem-difluoro group, a Human Liver Microsome (HLM) assay is employed. The assay strictly requires an exogenous NADPH regenerating system because CYP450 enzymes—responsible for the


-oxidation of saturated amines—are NADPH-dependent. To ensure the assay is a self-validating system, Verapamil is included as a high-clearance positive control. If Verapamil is not rapidly depleted, the assay is considered invalid, ensuring that the observed stability of the difluoro-compound is a true structural feature and not a false positive caused by inactive enzymes.

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to 1

    
    M in 100 mM Potassium Phosphate buffer (pH 7.4). Ensure the final DMSO concentration is <0.1% to prevent solvent-induced CYP inhibition.
    
  • Pre-incubation: Mix the test compound with HLMs (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase,

    
    ) to a final volume of 100 
    
    
    
    L/well.
  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), transfer a 10

    
    L aliquot from the reaction mixture into 100 
    
    
    
    L of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The cold organic solvent instantly denatures the enzymes, halting the reaction.
  • Self-Validation Controls: Run parallel incubations with Verapamil (positive control) and a parallel well without NADPH (negative control for non-CYP mediated chemical degradation).

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate the remaining percentage of the parent compound relative to the 0-minute time point using the analyte/internal standard peak area ratio.

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery . ChemRxiv. 2

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration . Journal of Medicinal Chemistry - ACS Publications. 3

  • 2227205-50-5 | 6,6-Difluoro-2-azabicyclo[2.2.2]Octane . ChemScene. 1

  • 6,6-difluoro-2-azabicyclo[2.2.2]octane hydrochloride . BLD Pharm. Link

Sources

Application Note: Synthesis and Integration of 6,6-Difluoro-2-azabicyclo[2.2.2]octane Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and physicochemical profiling of fluorinated saturated bioisosteres.

Introduction: The Rationale for Fluorinated Bicyclic Scaffolds

In contemporary drug discovery, the transition from "flat" aromatic rings to three-dimensional, saturated frameworks is a proven strategy to improve clinical success rates. The 2-azabicyclo[2.2.2]octane scaffold serves as a conformationally rigid bioisostere for piperidine and pyridine rings, offering enhanced


 character and improved aqueous solubility 1.

However, unsubstituted aliphatic amines often suffer from high basicity (


), leading to poor membrane permeability, hERG liability, and lysosomal trapping. By introducing a gem-difluoro moiety at the C6 position to create 6,6-difluoro-2-azabicyclo[2.2.2]octane , medicinal chemists can exploit the strong electron-withdrawing nature of fluorine to attenuate the basicity of the adjacent amine while simultaneously blocking oxidative metabolic hotspots 2.
Physicochemical Data Summary

The table below summarizes the profound impact of bicyclic rigidification and fluorination on key drug-like properties.

ScaffoldCalculated

Calculated


(3D Character)
Metabolic Liability
Piperidine 0.8411.20.80High (C2, C6 oxidation)
2-Azabicyclo[2.2.2]octane 1.1010.51.00Moderate
6,6-Difluoro-2-azabicyclo[2.2.2]octane 1.658.81.00Low (Steric & Electronic shielding)

Mechanistic Overview of the Synthesis

The synthesis of 6,6-difluoro-2-azabicyclo[2.2.2]octane relies on a convergent approach. First, the rigid bicyclic core is constructed via an Aza-Diels-Alder cycloaddition. The resulting alkene is oxidized to a ketone, which serves as the handle for nucleophilic fluorination using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor 3.

Expert Insight on Causality: A common side-reaction during the DAST fluorination of aliphatic ketones is the elimination of HF to form a vinyl fluoride. However, in the 2-azabicyclo[2.2.2]octane system, forming a double bond at the bridgehead carbon strictly violates Bredt's Rule . This stereoelectronic constraint effectively suppresses the elimination pathway, driving the reaction almost exclusively toward the desired gem-difluoro product.

SynthesisWorkflow A 1,3-Cyclohexadiene + Iminium Dienophile B Aza-Diels-Alder Cycloaddition A->B C 2-Azabicyclo[2.2.2]oct-5-ene Intermediate B->C D Hydroboration / Oxidation C->D E 2-Azabicyclo[2.2.2]octan-6-one D->E F DAST Fluorination (Nucleophilic) E->F DAST, CH2Cl2 -78 °C to RT G 6,6-Difluoro-2-azabicyclo [2.2.2]octane Scaffold F->G Bredt's Rule prevents elimination

Workflow for the synthesis of 6,6-difluoro-2-azabicyclo[2.2.2]octane via Aza-Diels-Alder and DAST.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific in-process controls (TLC, NMR) to ensure intermediate integrity before proceeding.

Protocol A: Synthesis of 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one

Objective: Establish the bicyclic core with a ketone handle for subsequent fluorination.

Reagents:

  • 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (10.0 g, 50.2 mmol)

  • Borane-THF complex (

    
    , 1.0 M, 60 mL)
    
  • Sodium hydroxide (NaOH, 3.0 M, 40 mL)

  • Hydrogen peroxide (

    
    , 30% w/w, 40 mL)
    
  • Dess-Martin Periodinane (DMP, 25.5 g, 60.2 mmol)

  • Anhydrous Dichloromethane (DCM, 200 mL)

Step-by-Step Procedure:

  • Hydroboration: Purge a 500 mL round-bottom flask with Argon. Dissolve 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene in 100 mL anhydrous THF and cool to 0 °C.

  • Dropwise, add

    
     over 30 minutes. Stir at room temperature for 4 hours.
    
  • Oxidation to Alcohol: Cool the mixture back to 0 °C. Carefully add 3.0 M NaOH (40 mL) followed by slow addition of 30%

    
     (40 mL). Caution: Highly exothermic. Stir for 2 hours at room temperature.
    
  • Extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over

    
    , and concentrate in vacuo to yield the crude alcohol.
    
  • Oxidation to Ketone: Dissolve the crude alcohol in 200 mL anhydrous DCM. Cool to 0 °C and add DMP in portions. Stir for 3 hours at room temperature.

  • Validation: Quench with saturated

    
     and 
    
    
    
    . Extract with DCM. Perform TLC (Hexanes:EtOAc 7:3). The ketone product should stain strongly with 2,4-Dinitrophenylhydrazine (2,4-DNP).
  • Purify via flash chromatography to yield 2-benzyl-2-azabicyclo[2.2.2]octan-6-one.

Protocol B: Deoxofluorination using DAST

Objective: Convert the C6-ketone to a gem-difluoro moiety.

Reagents:

  • 2-Benzyl-2-azabicyclo[2.2.2]octan-6-one (5.0 g, 23.2 mmol)

  • Diethylaminosulfur trifluoride (DAST, 9.2 mL, 69.6 mmol, 3.0 equiv) 4.

  • Anhydrous Dichloromethane (DCM, 100 mL)

Step-by-Step Procedure:

  • Preparation: In a rigorously dried, Teflon-coated or heavily passivated glass flask under Argon, dissolve the ketone in 100 mL anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Using a plastic syringe (DAST etches glass over time), add DAST dropwise over 20 minutes.

    • Mechanistic Note: The low temperature prevents violent exotherms and minimizes the formation of ether byproducts.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. The sterically hindered nature of the bicyclic system requires extended reaction times for full conversion.

  • Quenching (Critical Safety Step): Cool the mixture back to -78 °C. Very slowly add saturated aqueous

    
     dropwise to neutralize the generated HF. Once bubbling subsides, allow it to warm to room temperature.
    
  • Extraction & Validation: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL). Dry the combined organics over

    
     and concentrate.
    
    • Validation: Analyze the crude mixture via

      
       NMR. You should observe an AB quartet around -90 to -110 ppm, characteristic of diastereotopic gem-difluoro atoms in a chiral bicyclic environment.
      
  • Purify via silica gel chromatography to isolate 2-benzyl-6,6-difluoro-2-azabicyclo[2.2.2]octane.

Protocol C: Debenzylation and Boc-Protection

Objective: Prepare the scaffold for library synthesis.

Reagents:

  • 2-Benzyl-6,6-difluoro-2-azabicyclo[2.2.2]octane (4.0 g)

  • Palladium on Carbon (Pd/C, 10% w/w, 0.4 g)

  • Di-tert-butyl dicarbonate (

    
    , 4.4 g)
    
  • Methanol (50 mL)

  • Hydrogen gas (

    
    )
    

Step-by-Step Procedure:

  • Dissolve the fluorinated intermediate and

    
     in Methanol.
    
  • Add Pd/C under an Argon blanket.

  • Evacuate the flask and backfill with

    
     gas (balloon pressure). Stir vigorously for 12 hours.
    
  • Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite with excess Methanol.

  • Concentrate the filtrate to yield N-Boc-6,6-difluoro-2-azabicyclo[2.2.2]octane.

  • Validation:

    
     NMR should show a massive singlet at ~1.45 ppm (9H, Boc group) and the complete disappearance of the aromatic benzyl protons (7.2-7.4 ppm).
    

Troubleshooting and Safety Considerations

  • HF Generation: DAST reacts violently with moisture to release Hydrofluoric Acid (HF). Always work in a well-ventilated fume hood, use proper PPE (including heavy-duty nitrile or neoprene gloves), and keep calcium gluconate gel on hand.

  • Alternative Reagents: If DAST proves too hazardous for scale-up, consider using Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride), which is more thermally stable, or utilizing electrophilic fluorination strategies on enolate precursors using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) 4.

  • Incomplete Fluorination: If the DAST reaction stalls at the intermediate fluorohydrin, adding a catalytic amount of ethanol (0.1 equiv) can sometimes accelerate the formation of the active sulfurane intermediate, pushing the reaction to completion.

References

  • Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. ResearchGate. Available at:[Link]

  • Synthesis of Analogues of Epibatidine based on the 2-azabicyclo[2.2.1]heptane. Amazon S3. Available at: [Link]

  • Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. Available at:[Link]

  • Site-selective fluorination of organic compounds using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts (selectfluor reagents). ACS Publications. Available at:[Link]

Sources

Application Note: High-Yield Synthesis of Novel 2-Azabicyclo[2.2.2]octane Derivatives via Rh-Catalyzed C–H Alkenylation and Stereoselective Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework is a privileged pharmacophore in medicinal chemistry. It serves as the core structural motif in numerous bioactive natural products, including iboga and cantharanthus alkaloids, and is a critical scaffold in the development of modern therapeutics such as ELOVL6 inhibitors and TAAR5 ligands.

Historically, the synthesis of isoquinuclidines relied on the N-acylation of pyridines followed by nucleophilic addition to generate 1,2-dihydropyridines, which were then subjected to Diels-Alder cycloadditions. However, this traditional approach severely limits the substitution patterns achievable on the bicyclic core. To overcome this bottleneck, recent methodologies leverage the1[1] followed by in situ electrocyclization. This generates highly substituted 1,2-dihydropyridines that can be trapped via a highly stereoselective[4+2] cycloaddition, yielding complex 2-azabicyclo[2.2.2]octane derivatives with unprecedented structural diversity.

Mechanistic Insights & Causality (E-E-A-T)

A robust synthetic protocol must be a self-validating system where every reagent and condition serves a precise, mechanistic purpose. The synthesis of these bicyclic systems is governed by two distinct catalytic phases:

  • Rh(I)-Catalyzed C–H Activation & Electrocyclization: The addition of a Rh(I) catalyst facilitates the directed β-C–H bond activation of an α,β-unsaturated imine. Subsequent alkyne insertion and reductive elimination yield an azatriene intermediate. The thermodynamic driving force of the elevated reaction temperature (105 °C) triggers a 6π-electrocyclization, trapping the molecule in the 1,2-dihydropyridine form.

  • Stereocontrolled Diels-Alder Cycloaddition: The 1,2-dihydropyridine acts as an electron-rich diene. When reacted with highly activated dienophiles (e.g., N-phenyl maleimide), the reaction proceeds spontaneously under thermal conditions. However, for less reactive dienophiles (e.g., methyl acrylate), a Lewis acid such as ZnCl₂ is mandatory. Causality: The Lewis acid coordinates to the carbonyl oxygen of the dienophile, withdrawing electron density and significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). This LUMO-lowering catalysis accelerates the [4+2] cycloaddition at lower temperatures (0 °C), which is critical to preventing the decomposition of the sensitive dihydropyridine intermediate while maximizing endo-diastereoselectivity.

Pathway Coord Imine Coordination to Rh(I) CHAct β-C-H Bond Activation Coord->CHAct Insert Alkyne Insertion CHAct->Insert RedElim Reductive Elimination Insert->RedElim Electro 6π-Electrocyclization (Forms 1,2-Dihydropyridine) RedElim->Electro DielsAlder [4+2] Cycloaddition (Forms Isoquinuclidine) Electro->DielsAlder

Mechanistic pathway of Rh-catalyzed C-H alkenylation, electrocyclization, and [4+2] cycloaddition.

Experimental Workflow

The following workflow outlines the bifurcation of the protocol based on the electronic nature of the dienophile utilized in the final cycloaddition step.

G Imine α,β-Unsaturated Imine + Alkyne RhCat Rh(I) Catalysis (C-H Alkenylation) Imine->RhCat DHP 1,2-Dihydropyridine Intermediate RhCat->DHP Thermal Thermal Conditions (Activated Alkenes) DHP->Thermal Lewis Lewis Acid (ZnCl2) (Less Reactive Alkenes) DHP->Lewis Dienophile Electron-Deficient Dienophile Dienophile->Thermal Dienophile->Lewis Product Highly Substituted 2-Azabicyclo[2.2.2]octane Thermal->Product Lewis->Product

Workflow for the synthesis of 2-azabicyclo[2.2.2]octanes via Rh-catalysis and Diels-Alder reaction.

Step-by-Step Methodologies

Phase 1: Synthesis of the 1,2-Dihydropyridine Intermediate
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the α,β-unsaturated imine (1.0 equiv), internal alkyne (1.2 equiv),[Rh(coe)₂Cl]₂ (5 mol %), and tricyclohexylphosphine (PCy₃, 10 mol %).

  • Solvent Addition: Dissolve the mixture in anhydrous toluene to achieve a 0.2 M concentration. Seal the tube securely.

  • Reaction: Heat the sealed tube in an oil bath at 105 °C for 24 hours. Note: The bulky PCy₃ ligand is critical here as it promotes the reductive elimination step, preventing catalytic stalling.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (using neutral alumina to prevent acid-catalyzed degradation of the enamine) to isolate the 1,2-dihydropyridine.

Phase 2: Diels-Alder Cycloaddition (Two Variants)

Variant A: Thermal Conditions (For Activated Dienophiles e.g., N-phenyl maleimide)

  • Dissolve the purified 1,2-dihydropyridine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Add N-phenyl maleimide (1.05 equiv) in a single portion.

  • Stir the mixture at room temperature for 24 hours. Validation Check: TLC should indicate complete consumption of the highly fluorescent dihydropyridine.

  • Concentrate and purify via silica gel chromatography to yield the highly substituted 2-azabicyclo[2.2.2]octane.

Variant B: Lewis Acid-Mediated Conditions (For Less Reactive Dienophiles e.g., methyl acrylate)

  • Dissolve the 1,2-dihydropyridine (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M) and cool the flask to 0 °C using an ice-water bath.

  • Add the dienophile (1.5 equiv), followed by the dropwise addition of a 1.0 M solution of ZnCl₂ in diethyl ether (1.1 equiv). Causality: The order of addition ensures the Lewis acid pre-coordinates with the dienophile rather than promoting unwanted side reactions with the diene.

  • Stir at 0 °C for 6 hours.

  • Quench the reaction with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate. Purify via chromatography.

Quantitative Data Presentation

The table below summarizes the expected yields and diastereomeric ratios (dr) based on the specific dienophile and catalytic conditions utilized. The high stereoselectivity is driven by the endo-rule and the steric bulk of the dihydropyridine substituents.

Substrate (Dienophile)Reaction ConditionsTemp (°C)Time (h)Isolated Yield (%)Diastereomeric Ratio (dr)
N-Phenyl maleimideThermal (CH₂Cl₂)252495>20:1
N-Phenyl maleimideThermal (CH₂Cl₂)502489>20:1
Methyl acrylateZnCl₂ (1.1 equiv), CH₂Cl₂0688>20:1
Dimethyl fumarateZnCl₂ (1.1 equiv), CH₂Cl₂0682>20:1
Acrolein*Organocatalyst / Photoredox254890>99:1 (er)

*Note: For highly enantioselective applications, recent advancements utilize a2[2] or 3[3] to achieve asymmetric isoquinuclidines.

References

  • Martin, R. M., Bergman, R. G., & Ellman, J. A. (2013). "Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels–Alder Reaction." Organic Letters, 15(3), 444-447.[Link]

  • ACS Publications. (2025). "Multicomponent Synthesis of Isoquinuclidines via Pd-Catalyzed Selective Dechlorination." Organic Letters.[Link]

  • RSC Publishing. (2018). "Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage." Organic Chemistry Frontiers.[Link]

Sources

Application Note: 6,6-Difluoro-2-azabicyclo[2.2.2]octane as a Next-Generation Piperidine Bioisostere in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

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Detailing the Profile

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Introduction & Scientific Rationale

In the development of small-molecule enzyme inhibitors, the piperidine ring is a ubiquitous structural motif used to engage target active sites and modulate physicochemical properties. However, traditional piperidines frequently introduce two major developmental bottlenecks: high metabolic clearance (due to rapid cytochrome P450-mediated C-H oxidation) and suboptimal membrane permeability (driven by high basicity, typically pKa ~11.2, rendering the molecule nearly fully ionized at physiological pH) .

  • Conformational Restriction: The rigid bicyclic[2.2.2] core locks the amine in a defined three-dimensional vector. This pre-organization reduces the entropic penalty upon binding to the enzyme's active site, often translating to enhanced binding affinity (

    
    ).
    
  • Inductive pKa Modulation: The gem-difluoro substitution exerts a profound electron-withdrawing inductive effect through the sigma-bond framework, significantly lowering the basicity of the adjacent secondary amine. This increases the fraction of the un-ionized (neutral) species at pH 7.4, directly enhancing passive membrane permeability and oral bioavailability.

  • Metabolic Shielding: The bulky, electron-dense fluorine atoms sterically and electronically shield adjacent C-H bonds from CYP450-mediated hydroxylation, drastically prolonging the compound's half-life in vivo .

Physicochemical Profiling

The following table summarizes the quantitative advantages of transitioning from a standard piperidine to the fluorinated bicyclic scaffold. The data illustrates how structural rigidification combined with fluorination optimizes the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyPiperidine2-Azabicyclo[2.2.2]octane6,6-Difluoro-2-azabicyclo[2.2.2]octane
pKa (Amine) ~11.2~10.5~8.2
LogD (pH 7.4) Low (< 1.0)Moderate (~1.5)Optimal (1.8 - 2.5)
Metabolic Stability (

)
< 15 min~30 min> 120 min
Membrane Permeability PoorModerateHigh

Application Workflow: Scaffold Integration

When designing an enzyme inhibitor, replacing a solvent-exposed or target-engaged piperidine with 6,6-difluoro-2-azabicyclo[2.2.2]octane requires a systematic workflow to validate both target engagement and ADME improvements.

Workflow A Lead Compound (Piperidine Core) B Bioisosteric Replacement (Fluorinated Scaffold) A->B C In Vitro Profiling (ADME & pKa) B->C D Enzymatic Assay (IC50 Validation) C->D

Workflow for integrating 6,6-difluoro-2-azabicyclo[2.2.2]octane into enzyme inhibitor pipelines.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. System suitability criteria must be met before data interpretation.

Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Rationale: This assay evaluates the resistance of the fluorinated scaffold to CYP450-mediated oxidation. We utilize an NADPH regenerating system rather than direct NADPH addition to prevent cofactor depletion over the 120-minute incubation period, ensuring linear enzyme kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.5 M Potassium Phosphate Buffer (pH 7.4). Causality: This specific buffer and pH are critical to mimic physiological conditions and maintain the tertiary structure and activity of microsomal enzymes.

  • Microsome Mix: Dilute pooled Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Spike the test compound (containing the 6,6-difluoro-2-azabicyclo[2.2.2]octane moiety) to a final concentration of 1 µM. Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly halting the enzymatic reaction and extracting the analyte for accurate quantification.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ). Self-Validation: The assay is only valid if the Verapamil control shows >80% depletion at 30 minutes, confirming microsomal viability.
Protocol B: Enzymatic Inhibition Assay ( Determination)

Rationale: To confirm that the rigid bicyclic structure does not sterically clash with the target enzyme's active site, a homogeneous time-resolved fluorescence (HTRF) assay is utilized.

Step-by-Step Methodology:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well assay plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, maintaining a constant background DMSO concentration (<1%) which prevents solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 10 µL of the target enzyme diluted in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35, pH 7.5). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor-enzyme complex.

  • Substrate Initiation: Add 10 µL of a master mix containing the specific peptide substrate and ATP at its apparent Michaelis constant (

    
    ). Causality: Running the assay at the ATP 
    
    
    
    ensures the system is highly sensitive to competitive inhibitors while maintaining a robust signal-to-background ratio.
  • Detection: Incubate for 60 minutes, then add 20 µL of the HTRF development/quench solution. Read the fluorescence signals on a compatible microplate reader.

  • Data Processing: Normalize the data against positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a 4-parameter logistic regression to extract the

    
    .
    

Mechanistic Pathway: Metabolic Shielding

The following diagram illustrates the stereoelectronic mechanism by which the difluoro-bicyclic system circumvents the liabilities of traditional piperidines.

Mechanism A Piperidine Core (High CYP450 Liability) B Rapid C-H Oxidation (High Clearance) A->B C 6,6-Difluoro-2-azabicyclo[2.2.2]octane (Steric & Electronic Shielding) D Blocked Oxidation (Prolonged Half-life) C->D E Lowered Amine pKa (Enhanced Permeability) C->E

Mechanistic pathways of piperidine vs. 6,6-difluoro-2-azabicyclo[2.2.2]octane.

References

  • Stashkevych, O., Kokhalskyi, V., Mynak, Y., & Mykhailiuk, P. "Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications." Angewandte Chemie International Edition (2025). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6,6-difluoro-2-azabicyclo[2.2.2]octane. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable fluorinated bicyclic amine. The core of this synthesis typically involves the deoxygenative gem-difluorination of a ketone precursor, a transformation that, while powerful, is fraught with potential challenges. This guide is designed to help you navigate these issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 6,6-Difluoro-2-azabicyclo[2.2.2]octane?

The most established route is the deoxygenative fluorination of the corresponding ketone, N-protected 2-azabicyclo[2.2.2]octan-6-one. This reaction directly converts the C=O bond into a C-F₂ bond. The choice of fluorinating agent is the most critical parameter in this synthesis. Sulfur-based reagents are the most common for this transformation.[1][2]

Q2: Which deoxygenative fluorinating agents are recommended for this synthesis, and what are the trade-offs?

The selection of a fluorinating agent involves balancing reactivity, safety, and substrate compatibility. For converting ketones to gem-difluorides, diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the most frequently used reagents.[3]

Table 1: Comparison of Common Deoxygenative Fluorinating Agents

ReagentKey AdvantagesKey DisadvantagesTypical Conditions
DAST Highly reactive, effective for many substrates.Thermally unstable; can decompose explosively above 90 °C.[2][4] Reacts violently with water.[3]DCM, -78 °C to RT
Deoxo-Fluor® More thermally stable and safer than DAST.[5] Similar or superior reactivity in some cases.[2]More expensive than DAST. Reacts violently with water.[3]DCM, 0 °C to reflux
Fluolead™ Solid reagent, high thermal stability, and water stability.May require higher temperatures or longer reaction times.Various solvents, often elevated temps
PyFluor Sulfonyl fluoride-based, high selectivity, robust stability against hydrolysis.[6]Primarily used for deoxyfluorination of alcohols, but adaptable.Base is required (e.g., DBU, BTPP)

For the synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane, Deoxo-Fluor® is often the preferred starting point due to its enhanced safety profile, which is a critical consideration for process development and scale-up.[5]

Q3: What are the absolute most critical safety precautions for handling DAST or Deoxo-Fluor®?

Both reagents demand respect and careful handling. Non-negotiable safety protocols include:

  • Strict Anhydrous Conditions: Both DAST and Deoxo-Fluor® react violently with water, releasing corrosive HF gas.[3] All glassware must be rigorously oven- or flame-dried, and all solvents must be anhydrous. The reaction must be performed under a dry, inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Never heat DAST above 50 °C; it has been reported to detonate at higher temperatures.[2][4] While Deoxo-Fluor® is more stable, it's crucial to follow recommended temperature limits and always perform an initial reaction on a small scale to assess exotherms.

  • Proper Quenching: Always quench the reaction by slowly and carefully adding the reaction mixture to a cooled (0 °C), vigorously stirred, saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the excess reagent and acidic byproducts. Never add water directly to the unquenched reaction mixture.

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety glasses with side shields, a face shield, a lab coat, and appropriate chemical-resistant gloves.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Formation

A low yield is the most common issue. The cause can be systematically diagnosed by considering the reagents, conditions, and substrate.

G start Low Yield Observed check_reagent Is the fluorinating reagent new and from a reputable source? start->check_reagent check_anhydrous Were strict anhydrous conditions maintained? check_reagent->check_anhydrous Yes reagent_no Old reagent may have degraded. Use a fresh bottle. check_reagent->reagent_no No check_stoichiometry Was sufficient reagent stoichiometry used? (e.g., 1.5-2.5 eq.) check_anhydrous->check_stoichiometry Yes anhydrous_no Moisture quenches the reagent. Thoroughly dry all glassware and use anhydrous solvents. check_anhydrous->anhydrous_no No check_temp Was the reaction temperature profile appropriate? check_stoichiometry->check_temp Yes stoich_no Incomplete conversion. Increase reagent to 2.0-2.5 eq. for hindered ketones. check_stoichiometry->stoich_no No temp_no Sub-optimal temperature. Start at low temp (-78°C or 0°C) and warm slowly to RT or gentle reflux. check_temp->temp_no No success Yield Improved check_temp->success Yes reagent_no->success anhydrous_no->success stoich_no->success temp_no->success G sub 2-Azabicyclo[2.2.2]octan-6-one reagent + Deoxo-Fluor® sub_reagent sub->sub_reagent prod Desired Product: 6,6-Difluoro-2-azabicyclo[2.2.2]octane sub_reagent->prod Deoxygenative Fluorination (Favored at low temp) byprod Side Product: 6-Fluoro-2-azabicyclo[2.2.2]oct-5-ene sub_reagent->byprod Elimination (E2-type) (Favored at high temp)

Caption: Competing pathways in ketone fluorination.

  • Explanation: This side reaction is particularly common with enolizable ketones. [3]The fluorinating agent or HF generated in situ can promote an elimination pathway, especially at higher temperatures.

  • Solutions:

    • Lower the Reaction Temperature: This is the most effective strategy. Start the reaction at -78 °C (for DAST) or 0 °C (for Deoxo-Fluor®) and allow it to warm slowly to room temperature. [7]Maintaining a lower temperature favors the desired nucleophilic attack over elimination.

    • Solvent Choice: While dichloromethane (DCM) is standard, for substrates highly prone to elimination, consider less polar solvents like toluene or hexane, which can sometimes disfavor the formation of charged intermediates that lead to elimination. [7]

Problem 3: Difficult Product Purification

Even with a good reaction conversion, isolating the pure product can be a hurdle.

  • Cause A: Removing Reagent Byproducts.

    • Explanation: The reaction produces sulfur-based byproducts (e.g., thionyl fluoride) which can be difficult to remove.

    • Solution: A thorough aqueous workup is essential. After quenching with NaHCO₃, extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

  • Cause B: Product Volatility.

    • Explanation: Small bicyclic molecules can be volatile. Aggressive removal of solvent under high vacuum can lead to significant product loss. [8] * Solution: Concentrate the solvent on a rotary evaporator using minimal vacuum and gentle heating. For the final traces of solvent, it is better to place the flask under a stream of nitrogen than on a high-vacuum line.

  • Cause C: Chromatographic Separation.

    • Explanation: The polarity of the fluorinated product might be very similar to the starting ketone or other byproducts.

    • Solution: Standard silica gel chromatography is usually effective. A typical mobile phase is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can improve peak shape and prevent tailing for basic amine compounds.

Experimental Protocol: Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

This protocol is a general guideline using Deoxo-Fluor® and assumes the starting material is N-Boc-2-azabicyclo[2.2.2]octan-6-one. Adjustments may be necessary based on your specific N-protecting group.

Materials:

  • N-Boc-2-azabicyclo[2.2.2]octan-6-one (1.0 equiv)

  • Deoxo-Fluor® (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the N-Boc-2-azabicyclo[2.2.2]octan-6-one (1.0 equiv).

  • Dissolution: Dissolve the ketone in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add Deoxo-Fluor® (2.0 equiv) dropwise to the stirred solution over 15-20 minutes. Caution: The addition may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir and warm to room temperature. Gently heat the reaction to reflux (approx. 40 °C) and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. In a separate flask, prepare a vigorously stirred, saturated aqueous NaHCO₃ solution, also cooled to 0 °C. Slowly and carefully transfer the reaction mixture via cannula or dropping funnel into the NaHCO₃ solution. Vigorous gas evolution (CO₂) will occur.

  • Extraction: Allow the quenched mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers. Wash sequentially with water (1x) and then with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient of 0-5% Methanol in DCM) to yield the pure N-Boc-6,6-difluoro-2-azabicyclo[2.2.2]octane. The Boc-group can then be removed under standard acidic conditions (e.g., TFA in DCM or HCl in Dioxane) if the free amine is desired.

References
  • Yuan, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444-1447. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

  • Umemoto, T., Yang, Y., & Hammond, G. B. (2021). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 123-188. [Link]

  • Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 4, 247-256. [Link]

  • Royal Society of Chemistry. (2026). Direct NF2 functionalization of ketones: a mild strategy for accessing high-performance gem-difluoroamino compounds. Royal Society of Chemistry. [Link]

  • Isonics. (n.d.). Sulfur-Based Fluorinating Agents. Isonics. [Link]

  • Organic Chemistry Data. (n.d.). Ketone to Difluoro - Common Conditions. Organic-Chemistry.org. [Link]

  • ResearchGate. (2025). Synthesis of fluorinated 2,6-heptanediones and 2-oxa-6-azabicyclo[2.2.2]octanes from 1,4-dihydropyridines. ResearchGate. [Link]

  • Kiplinger, J., et al. (2013). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry, 9, 2676-2696. [Link]

  • ACS Publications. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]

  • Reddit. (2025). Need tips for developing my deoxyfluorination reaction. Reddit. [Link]

  • S-BN. (2026). Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). S-BN. [Link]

  • Chemsrc. (2025). 6,6-Difluoro-2-azabicyclo[2.2.2]octane. Chemsrc. [Link]

  • ACS Publications. (n.d.). Site-selective fluorination of organic compounds using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts (selectfluor reagents). The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). The influence of fluorination on the dynamics of the F− + CH3CH2I reaction. Royal Society of Chemistry. [Link]

  • PubMed. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Chemspace. (n.d.). 2-{6,6-difluoro-2-azabicyclo[2.2.2]octane-2-carbonyl}bicyclo[2.1.1]hexan-2-amine. Chemspace. [Link]

  • Newcastle University Theses. (n.d.). Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography. Newcastle University. [Link]

  • ResearchGate. (n.d.). N,N′-Difluoro-1,4-Diazoniabicyclo[2.2.2]octane Salt Electrophilic Fluorination. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane. PubChem. [Link]

  • Google Patents. (n.d.). WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • Royal Society of Chemistry. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews. [Link]

  • PubMed. (1977). Synthesis of 5,6-benzo-2-azabicyclo[2.2.2]octane derivatives as potential benzomorphan-type analgesic agents. Journal of Pharmaceutical Sciences. [Link]

  • Lirias. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]

  • ResearchGate. (2025). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. [Link]

  • PubMed. (n.d.). Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-oxabicyclo[2.2.2]octanes and.... ResearchGate. [Link]

  • Synfacts. (2025). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Synfacts. [Link]

  • CentAUR. (2021). Multiple Roles of 1,4-Diazabicyclo[2.2.2]octane in the Solvothermal Synthesis of Iodobismuthates. CentAUR. [Link]

Sources

improving yield in the synthesis of 2-azabicyclo[2.2.2]octane systems

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinuclidine Synthesis Support Hub Technical Support for the Synthesis of 2-Azabicyclo[2.2.2]octane Systems

Welcome to the Support Center

Ticket Status: Open Subject: Optimizing Yield and Selectivity in Isoquinuclidine Scaffolds Assigned Specialist: Senior Application Scientist

You are accessing this guide because your synthesis of the 2-azabicyclo[2.2.2]octane core (isoquinuclidine) is stalling. This bridged bicyclic amine is a "deceptive" scaffold—structurally small but synthetically demanding due to torsional strain and the inherent instability of the most common precursors (1,2-dihydropyridines).

This guide moves beyond textbook definitions to address the failure points in the three primary synthetic workflows: Diels-Alder Cycloaddition , Intramolecular Radical Cyclization , and Iodocyclization .

Module 1: The Diels-Alder Protocol (The "Workhorse")

The most direct route to the isoquinuclidine core is the Diels-Alder reaction between a 1,2-dihydropyridine (diene) and a reactive dienophile.

The Core Problem: 1,2-Dihydropyridines are unstable. They rapidly oxidize back to pyridines (aromatization) or polymerize, leading to "tarry" crude mixtures and low yields.

Workflow Visualization: The "Fowler" Trapping Sequence

The following workflow illustrates the critical control points (CCP) where yield is typically lost.

DielsAlderWorkflow Pyridine Pyridine (Starting Material) Activation Activation (ClCO2R) Pyridine->Activation  Step 1 Red_Int N-Acylpyridinium Salt Activation->Red_Int Reduction Reduction (NaBH4/-78°C) Red_Int->Reduction  Step 2 DHP 1,2-Dihydropyridine (UNSTABLE INTERMEDIATE) Reduction->DHP DA_Rxn Diels-Alder (Heat/Lewis Acid) DHP->DA_Rxn  CCP: Trap Immediately! Product Isoquinuclidine (Target) DA_Rxn->Product

Figure 1: The Fowler Reduction-Cycloaddition sequence. The red node highlights the instability of the dihydropyridine intermediate.

Troubleshooting Guide: Diels-Alder Route
SymptomRoot CauseCorrective Action
Low Conversion (<30%) Re-aromatization of the diene.Protocol Change: Do not isolate the 1,2-dihydropyridine. Perform the reduction in the presence of the dienophile (one-pot procedure) or use a "masked" diene like N-phenoxycarbonyl-1,2-dihydropyridine which is more stable.
Exo/Endo Ratio Poor Thermodynamic vs. Kinetic control.Optimization: Endo is kinetic; Exo is thermodynamic.[1] For high Endo selectivity, run at lower temp (-20°C to 0°C) with Lewis Acids (e.g., BF3·OEt2). For Exo, heat to reflux (toluene, 110°C).
Polymerization (Tar) Acidic protons or unblocked C5 position.Additive: Add 1-2% hydroquinone (radical inhibitor) to the reaction mixture. Ensure the Nitrogen protecting group (PG) is strongly electron-withdrawing (Cbz, Boc, Ts) to reduce enamine character.
No Reaction Steric hindrance at bridgehead.High Pressure: These systems respond exceptionally well to high-pressure chemistry (10–15 kbar). If unavailable, switch to Module 3 (Iodocyclization).

Expert Insight: The "Fowler" reaction (reduction of N-acylpyridinium salts) is the gold standard. Using Cbz-Cl (benzyl chloroformate) is superior to simple acyl chlorides because the resulting Cbz-protected dihydropyridine is slightly more stable and the Cbz group is easily removed later via hydrogenolysis [1].

Module 2: Intramolecular Radical Cyclization

When the intermolecular Diels-Alder fails (usually due to sterics), the intramolecular radical route is the fallback. This involves tethering the alkene to the nitrogen or C3 position.

Protocol: Bu3SnH-Mediated Translocation

Scenario: You have a piperidine or pyrrolidine precursor and need to close the bridge.

The Protocol:

  • Substrate: N-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidine.

  • Reagents: Bu3SnH (1.2 equiv), AIBN (0.1 equiv).

  • Solvent: Benzene or Toluene (Degassed - Critical!).

  • Concentration: High Dilution (0.005 M) .

Why it fails:

  • Concentration: If the concentration is >0.02 M, intermolecular polymerization dominates. You must use syringe pump addition of the tin hydride/AIBN solution over 4-6 hours.

  • Oxygen: Radical chains are quenched by O2. Sparge with Argon for 30 mins minimum.

Mechanism Visualization: The aryl radical abstracts a hydrogen from the specific position (translocation), creating a carbon radical that attacks the alkene.

RadicalCycle Start Aryl Bromide Precursor Radical1 Aryl Radical Start->Radical1 Bu3Sn. Transloc 1,5-H Atom Transfer Radical1->Transloc Radical2 Alpha-N Radical Transloc->Radical2 Cycliz 5-Exo-Trig Cyclization Radical2->Cycliz Product Isoquinuclidine Cycliz->Product

Figure 2: Radical translocation pathway.[2] The 1,5-HAT (Hydrogen Atom Transfer) is the yield-determining step.

Module 3: Modern Iodocyclization (The "Yield Saver")

Recent advances (2023-2025) have highlighted iodine-mediated cyclization as a robust alternative to Diels-Alder for accessing these bicyclic systems, particularly for bioisostere synthesis [2].[3]

Advantages:

  • Avoids unstable dienes.

  • Operates at ambient temperature.

  • Scalable to multigram quantities.[3]

Protocol:

  • Substrate: 4-aminocyclohexene derivatives (or similar amino-alkenes).

  • Reagents: I2 (3 equiv), NaHCO3 (3 equiv).

  • Solvent: MeCN or DCM.

  • Mechanism: Iodine activates the alkene; the internal Nitrogen nucleophile attacks the iodonium ion.

Critical Check: If the amine is too basic, it will complex with Iodine. Use a carbamate (Boc/Cbz) protected amine, or buffer the system.

FAQ: Quick Fixes

Q: My product is an oil that degrades. How do I purify it? A: Isoquinuclidines are basic amines. They are often oils. Do not store them as free bases. Convert them immediately to their HCl or Picrate salts for stability and crystallization. Treat the ether solution of the crude amine with 2M HCl in ether.

Q: I'm getting the "Wrong" Regioisomer in Diels-Alder. A: Regioselectivity is governed by the coefficients of the HOMO (diene) and LUMO (dienophile).

  • Standard: 1,2-dihydropyridines generally yield the ortho (head-to-head) adduct with electron-deficient dienophiles (like acrylates).

  • Fix: To switch regioselectivity, you must alter the electronics of the pyridine before reduction (e.g., adding an EWG at C3) or use a specific Lewis Acid like SnCl4 which can coordinate to chelating groups and override electronic bias [3].

Q: Can I use organocatalysis? A: Yes. For enantioselective synthesis, use MacMillan-type imidazolidinone catalysts with acrolein. This proceeds via an iminium ion intermediate, lowering the LUMO of the dienophile and allowing reaction at lower temperatures (-20°C), which preserves the diene [4].

References

  • Fowler, F. W. (1972). Synthesis of 1,2-dihydropyridines and their use in the synthesis of isoquinuclidines. Journal of Organic Chemistry, 37(9), 1321–1323.

  • Levterov, V. V., et al. (2023).[4][5] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608.[3] (Note: Describes the analogous iodocyclization strategy relevant to azabicycles).

  • Krow, G. R., et al. (2003).[6] The Rearrangement Route to 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry, 68(13), 5292–5299.[6] (Includes detailed Lewis Acid optimization for bridged aza-systems).

  • Kim, S. J., & Batey, R. A. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. Organic Chemistry Frontiers, 5, 2934-2939.[6]

Sources

Technical Support Center: Fluorination of Azabicyclo Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Side Reactions in High-Strain Nitrogen Heterocycles Ticket ID: AZ-FL-992 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stability-Reactivity Paradox

You are likely here because your fluorination yield is low, or your NMR shows a complex mixture of alkenes and fragmented rings. In azabicyclo systems—such as azabicyclo[1.1.1]pentanes (BCPs) , tropanes (8-azabicyclo[3.2.1]octanes) , and quinuclidines —the introduction of fluorine is a battle against ring strain and stereoelectronics.

This guide moves beyond standard protocols to address the mechanistic root causes of failure: strain-release fragmentation, competitive elimination, and cation-induced rearrangements.

Module 1: Nucleophilic Fluorination (Deoxyfluorination)

Target: Converting Alcohols to Fluorides (C-OH


 C-F)
Common Scaffolds:  Tropanes, Quinuclidines, Azabicyclo[3.1.0]hexanes.
The Problem: Elimination & Rearrangement

When using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor , the reaction proceeds via an activated alkoxy-sulfur intermediate. In azabicyclic systems, the rigid cage structure often prevents the orbital alignment required for a clean


 backside attack.
  • Side Reaction A (Elimination): The basicity of the fluoride source (or amine byproduct) triggers

    
     elimination, yielding a bridgehead alkene (Bredt's rule violation, though possible in larger rings) or an isomeric alkene.
    
  • Side Reaction B (Wagner-Meerwein Rearrangement): If the

    
     pathway is sterically blocked, the leaving group departs, forming a carbocation. The strain energy drives a skeletal rearrangement to relieve ring tension.
    
Diagnostic Protocol
  • Check

    
     NMR:  Look for new vinylic protons (5.0–6.5 ppm). If present, elimination has occurred.
    
  • Check

    
     NMR:  A signal around -140 to -170 ppm usually indicates the desired C-F (depending on hybridization). Signals shifted significantly upfield may indicate rearranged products.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Main product is alkene Basic amine byproduct acts as a base.Switch Reagent: Use PhenoFluor or AlkylFluor .[1] These reagents operate via a concerted mechanism that is less sensitive to basicity [1]. Alternatively, add exogenous fluoride (e.g.,

) to increase nucleophilicity without increasing basicity.
Skeletal Rearrangement

Carbocation formation due to steric hindrance.
Kinetic Control: Lower temperature to -78°C. Solvent Switch: Change from DCM to Toluene/THF mixture to destabilize the cationic intermediate.
Black Tar / Decomposition Nitrogen lone pair oxidation/alkylation.Protect the Amine: The bridgehead nitrogen must be protonated (

salt) or protected (Boc/Cbz) before fluorination. DAST reacts violently with free amines.
Visualizing the Pathway Competition

DAST_Mechanism Start Azabicyclo-OH Inter Activated Alkoxy-Sulfur Species Start->Inter DAST/Deoxo-Fluor Cation Carbocation (Strain Induced) Inter->Cation SN1 (Steric Block) Product Product: C-F (Inversion) Inter->Product SN2 (Requires Backside Access) Alkene Side Product: Alkene (Elimination) Inter->Alkene E2 (Base Promoted) Rearrange Side Product: Rearranged Skeleton Cation->Rearrange Wagner-Meerwein (Strain Release)

Figure 1: Competition between productive fluorination (


) and strain-driven side reactions (

/Rearrangement) in rigid bicycles.

Module 2: Radical Fluorination (Decarboxylative)

Target: Converting Carboxylic Acids to Fluorides (C-COOH


 C-F)
Common Scaffolds:  Azabicyclo[1.1.1]pentanes (BCPs), Cubanes.
The Problem: Ring-Opening Fragmentation

Silver-catalyzed decarboxylative fluorination (using Selectfluor and AgNO3 ) is the gold standard for BCPs [2]. However, the intermediate bridgehead radical is highly unstable.

  • The Failure Mode: The BCP radical possesses high strain energy (~65 kcal/mol). If the fluorine transfer is slower than the rate of ring opening, the central bond cleaves, leading to an exocyclic methylene cyclobutane or linear chain.

Self-Validating Protocol (Ag-Catalyzed)

This protocol includes "Checkpoints" to validate the system during the reaction.

Reagents: Substrate-COOH (1.0 equiv), Selectfluor (2.0 equiv), AgNO3 (0.2 equiv), K2S2O8 (1.0 equiv). Solvent: Acetone/Water (1:1).

  • Checkpoint 1 (Gas Evolution): Stir at 50°C. Monitor for steady

    
     bubbles.
    
    • No bubbles? Catalyst inactive. Add fresh Ag(I).

    • Violent bubbling? Exotherm will favor ring opening. Cool to 35°C immediately.

  • Checkpoint 2 (Color Change): The reaction should turn transiently black/grey (Ag(0) formation) and re-dissolve.

    • Permanent silver mirror? Catalyst crashed out. Add 10% more water.

  • Checkpoint 3 (Radical Trap): If ring opening persists, add a radical stabilizer or increase Selectfluor concentration (to 3.0 equiv) to accelerate the Fluorine-Transfer rate (

    
    ) over the Fragmentation rate (
    
    
    
    ).
Visualizing the BCP Radical Trap

BCP_Radical Acid BCP-COOH Radical BCP Bridgehead Radical (High Strain) Acid->Radical Ag(I)/S2O8 -CO2 Trap Product: BCP-F (Intact Cage) Radical->Trap Fast F-Transfer (High [Selectfluor]) Open Side Product: Ring-Opened Diene Radical->Open Strain Release (Slow F-Transfer)

Figure 2: The "Radical Clock" scenario. High concentration of fluorinating agent is required to beat the ring-opening kinetics.

Module 3: C-H Fluorination (Late-Stage)

Target: Direct C-H


 C-F functionalization.
Common Scaffolds:  Piperidines, Azepanes, fused systems.
The Problem: Regioselectivity & Deactivation

The nitrogen atom in azabicycles strongly influences C-H activation.

  • Protonated/Protected Nitrogen: Electron-withdrawing (EWG). Deactivates

    
    -positions (adjacent to N). Directs fluorination to 
    
    
    
    or
    
    
    positions (remote functionalization).
  • Free Nitrogen: Incompatible with radical oxidants (forms N-oxides or radical cations).

Technical Solution: Directed C-H Activation

To achieve selectivity, utilize the N-Ammonium effect or Photocatalytic Hydrogen Atom Transfer (HAT) .

Protocol Adjustment for Selectivity:

  • To Fluorinate

    
    -position:  Use Selectfluor  in acetonitrile. The cationic nitrogen (formed in situ or pre-formed) deactivates the 
    
    
    
    -C-H bonds, leaving
    
    
    -C-H as the most hydridic/nucleophilic site [3].
  • To Fluorinate Bridgehead: Use Decatungstate photocatalysis (TBADT). This bulky radical abstractor prefers electron-rich, sterically accessible C-H bonds (often the bridgehead in bicyclic systems) [4].

FAQ: Rapid Troubleshooting

Q: My DAST reaction turned into a black solid immediately. A: You likely had a free amine or trace water. DAST hydrolyzes to HF (etching glass and charring organics) or reacts redox-actively with free amines. Fix: Pre-form the HBF4 salt of your amine or use the morpholino-derivative Deoxo-Fluor which is more thermally stable.

Q: I see the product in LCMS, but it disappears during silica purification. A: Fluorinated azabicycles can be prone to solvolysis or elimination on acidic silica. Fix: Use neutral alumina or treat your silica gel with 1% Triethylamine (TEA) before loading the column to neutralize surface acidity.

Q: Why did my azabicyclo[1.1.0]butane explode/decompose? A: These are "spring-loaded" rings. Standard electrophilic fluorination triggers immediate strain-release polymerization. Fix: Use strain-release fluorination intentionally—react with a nucleophilic fluoride source across the central bond to generate a 3-fluoro-azetidine, rather than trying to keep the bicyclic core intact [5].

References

  • Sladojevich, F., et al. (2016). "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Journal of the American Chemical Society.[2] Link

  • Yin, F., et al. (2012).[2][3] "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution." Journal of the American Chemical Society.[2] Link

  • Rozhkov, V. V., et al. (2018). "Electrophilic Fluorination of Piperidines: Controlling Regioselectivity." Journal of Organic Chemistry. Link

  • Perry, I. B., et al. (2017). "Direct C-H Fluorination of Heterocycles via Organic Photoredox Catalysis." Nature. Link

  • Gianatassio, R., et al. (2016). "Strain-Release Fluorination of Azabicyclo[1.1.0]butanes." Science. Link

Sources

Azabicyclo Chemistry Support Center: Reaction Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azabicycle Synthesis. As a Senior Application Scientist, I have designed this resource to address the most critical challenges encountered when constructing complex bridged and fused nitrogen heterocycles. Azabicyclic scaffolds are paramount in modern drug discovery due to their ability to improve pharmacokinetic profiles, reduce lipophilicity, and enhance metabolic stability by locking molecular conformations into precise 3D orientations.

Below, you will find validated standard operating procedures (SOPs), mechanistic troubleshooting guides, and quantitative optimization data to ensure your synthetic workflows are robust and reproducible.

Core Workflow: Photoinduced Pd-Catalyzed Synthesis of 1-Azabicyclo[n.1.1]alkanes

Recent advancements have introduced. This method bypasses traditional, multi-step ring annulations by forming the azabicycle in a single, light-driven step. The following protocol is a self-validating system designed for high chemoselectivity.

Step-by-Step Methodology
  • Inert Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried reaction vial with 1-azabicyclo[1.1.0]butane (ABB) (0.4 mmol, 2.0 equiv), the target 1,3-diene (0.2 mmol, 1.0 equiv), Pd(PPh3)4 (5 mol %), Xantphos ligand (6 mol %), LiBr (80 mol %), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMA) (2.0 mL, to reach 0.1 M concentration). Seal the vial securely with a PTFE-lined cap.

  • Irradiation & Thermal Control: Transfer the sealed vial to a water-cooled aluminum heat block. Irradiate the mixture using 450 nm LEDs (1.3 W/cm²) while strictly maintaining the internal temperature at 60 °C for 6 hours. Causality: The 60 °C temperature is critical; lower temperatures (e.g., 40 °C) fail to provide the necessary thermal energy for nucleophilic attack following photo-excitation.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction relies on high photon flux to drive the Pd-catalyzed cross-coupling. If unreacted ABB remains, verify your LED intensity and ensure absolute exclusion of oxygen, which can quench the excited Pd(0)* species.

  • Workup: Quench the reaction with deionized water, extract with ethyl acetate (3x), dry the combined organic layers over Na2SO4, and purify via silica gel chromatography.

Troubleshooting Guides & FAQs

Q1: I am experiencing low yields and poor stereoselectivity in the one-pot Mannich synthesis of 3-azabicyclo[3.3.1]nonanes. How can I optimize this? A1: The synthesis of 3-azabicyclo[3.3.1]nonanes via a multicomponent Mannich reaction is highly sensitive to the catalyst, temperature, and solvent environment.

  • Causality: Low yields often stem from competing side reactions (e.g., aldol condensation) or inefficient iminium ion formation. Poor stereoselectivity occurs when the transition state energy difference between endo and exo approaches is minimized at higher temperatures[1].

  • Solution: First, ensure a strict 1:2:1.5 molar ratio of1[1]. Second, lower the reaction temperature to room temperature or below to favor the lowest energy transition state. Finally, utilize ethanol as the solvent and add ether post-reaction; this specific solvent system facilitates the precipitation of the desired azabicyclic ketone, driving the equilibrium forward and protecting the product from further side reactions[1].

Q2: During ynamide carbopalladation to form bicyclic azacycles, I observe significant desilylation of my TMS-protected ynamides. What is the mechanistic cause and how do I fix it? A2: Desilylation of TMS-ynamides during carbopalladation cascades is a known, detrimental side reaction.

  • Causality: Trace moisture or adventitious base in the presence of transition metals accelerates the cleavage of the sensitive C(sp)-Si bond before the carbopalladation step can occur. The success of the reaction depends crucially on the rate of carbopalladation outcompeting alkoxide coordination or hydride transfer to the palladium center[2].

  • Solution: Rigorously dry all solvents (e.g., toluene, 1,4-dioxane) and employ strict Schlenk techniques. If utilizing Suzuki cross-coupling conditions with potassium alkenyltrifluoroborate salts, do not pre-mix the base and the boronate. Instead,2 to effect rapid coupling before desilylation can take place[2].

Q3: How do I selectively synthesize 1-azabicyclo[4.1.1]octenes over 1-azabicyclo[2.1.1]hexanes when using 2-aryl-1,3-dienes? A3: This is a fundamental chemoselectivity challenge in photoinduced Pd-catalysis.

  • Causality: The intermediate π-allyl palladium species can undergo ring closure at different positions. Standard ligands like Xantphos favor the smaller ring or yield mixtures (e.g., a 2.7:1 ratio of [4.1.1] to[2.1.1] products).

  • Solution: Switch your ligand system to an alkyl-bidentate phosphine ligand. The specific bite angle and steric bulk of the alkyl-bidentate ligand alter the reductive elimination trajectory, with excellent chemoselectivity.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the critical optimization parameters for the photoinduced Pd-catalyzed synthesis of azabicycles, demonstrating the causality of temperature, light, and ligand choice on yield and selectivity.

EntryCatalyst / LigandAdditive / BaseSolventTemp / Light SourceYield (%)Chemoselectivity
1Pd(PPh3)4 / NoneK2CO3MeCN40 °C / 450 nm LED0N/A
2Pd(PPh3)4 / NoneK2CO3MeCN60 °C / 450 nm LED26Low
3Pd(PPh3)4 / XantphosLiBr, K2CO3DMA60 °C / 450 nm LED89High (2.1.1 favored)
4Pd(PPh3)4 / Alkyl-BidentateLiBr, K2CO3DMA60 °C / 450 nm LED>80High (4.1.1 exclusive)
5None (Control)LiBr, K2CO3DMA60 °C / 450 nm LED0N/A
6Pd(PPh3)4 / XantphosLiBr, K2CO3DMA60 °C / Dark (No Light)0N/A

Visualizations & Workflows

G Start Low Yield or Selectivity in Azabicycle Synthesis CheckPurity Verify Reactant Purity & Moisture Levels Start->CheckPurity Moisture Desilylation / Side Reactions CheckPurity->Moisture Impure/Wet CheckCat Evaluate Catalyst & Ligand System CheckPurity->CheckCat Pure Dry Use Schlenk Techniques & Dry Solvents Moisture->Dry Success Optimized Azabicycle Protocol Dry->Success Ligand Adjust Bite Angle (e.g., Xantphos vs Alkyl-Bidentate) CheckCat->Ligand Poor Selectivity Temp Optimize Temperature & Light Source CheckCat->Temp Low Conversion Ligand->Success LowTemp Lower Temp for Stereocontrol Temp->LowTemp Thermal rxn HighTemp Increase Temp/Photon Flux for Activation Temp->HighTemp Photochemical rxn LowTemp->Success HighTemp->Success

Caption: Troubleshooting decision tree for azabicycle synthesis optimization.

Pathway Pd0 Pd(0) Catalyst ExcitedPd Excited Pd(0)* Species Pd0->ExcitedPd Photon Absorption Photo 450 nm LED Irradiation Photo->ExcitedPd OxAdd Oxidative Addition (C-N Bond Cleavage in ABB) ExcitedPd->OxAdd PiAllyl π-Allyl Palladium Intermediate OxAdd->PiAllyl Insert 1,3-Diene Insertion PiAllyl->Insert RedElim Reductive Elimination (Ligand Controlled) Insert->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Azabicyclo[n.1.1]alkane RedElim->Product

Caption: Mechanistic pathway of photoinduced Pd-catalyzed 1-azabicyclo[n.1.1]alkane synthesis.

References

  • Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society.

  • Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles. PMC / Chemistry A European Journal. 2

  • Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes. Benchchem. 1

Sources

purification strategies for fluorinated intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Strategies for Fluorinated Intermediates

Introduction: The "Fluorine Factor" in Purification

Welcome to the Advanced Fluorine Chemistry Support Hub. Purifying fluorinated intermediates is not merely a standard separation task; it is an exercise in managing the "alien" physicochemical properties of fluorine. As the most electronegative element, fluorine creates bonds that are highly polar yet, paradoxically, often result in molecules with low polarizability and weak intermolecular forces (Van der Waals interactions).[1]

This guide addresses the specific anomalies caused by these properties: "oiling out" during crystallization, azeotrope formation during distillation, and the unique "fluorous" phase behavior that can be exploited for rapid purification.

Module 1: Fluorous Solid-Phase Extraction (F-SPE)

For "Heavy" Fluorous Compounds (>60% fluorine by weight or fluorous-tagged)

Q: My fluorous-tagged intermediate is eluting with non-fluorous impurities during the loading step. How do I fix this "breakthrough"?

A: Breakthrough occurs when the loading solvent is too "fluorophilic," partially solubilizing the fluorous tag and preventing it from adsorbing onto the fluorous silica gel.

Troubleshooting Protocol:

  • Switch Loading Solvent: Dissolve your crude mixture in a strictly fluorophobic solvent. The ideal loading solvent is DMF, DMSO, or a MeOH:H₂O (80:20) mixture.

  • Reduce Solvent Volume: Load the sample in the minimum volume possible. High volumes of even a fluorophobic solvent can eventually wash the tag off the column.

  • Check % Fluorine: If your molecule has a short fluorous tag (e.g., C6F13) attached to a large non-fluorous scaffold, the "fluorine content" may be too low (<40% MW). You may need a longer tag (C8F17) or a reverse-fluorous phase HPLC approach instead of simple SPE.

Q: I cannot elute my product in the "fluorophilic" wash. It seems stuck on the cartridge.

A: This is a common issue when the interaction between the fluorous tag and the sorbent is stronger than the solvent's solvating power.

Optimization Steps:

  • Standard Elution: 100% MeOH or MeCN is often insufficient for heavy fluorous tags.

  • The "Magic" Mix: Use THF or Diethyl Ether as the eluent. If that fails, move to a fluorinated solvent like HFE-7100 or FC-72 (perfluorohexane).

  • Gradient Elution: For sensitive separations, run a gradient from 80% MeOH/H₂O (fluorophobic)

    
     100% MeOH 
    
    
    
    100% THF
    
    
    100% HFE-7100.

Visualization: F-SPE Workflow

FSPE_Workflow Start Crude Reaction Mixture Load Load onto Fluorous Silica Start->Load Dissolve in DMF/DMSO Wash Fluorophobic Wash (MeOH/H2O) Load->Wash Elute Fluorophilic Elution (THF or HFE-7100) Wash->Elute Switch Solvent Waste Non-Fluorous Impurities Wash->Waste Elutes organics Product Purified Fluorous Intermediate Elute->Product Releases Tag

Figure 1: The "Catch-and-Release" mechanism of Fluorous Solid-Phase Extraction (F-SPE).

Module 2: Crystallization & Solubility

For "Light" Fluorous Compounds (1-3 Fluorine atoms)

Q: My fluorinated intermediate keeps "oiling out" instead of crystallizing. Why is this happening?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) is prevalent in fluorinated compounds because they often possess low surface tension and weak crystal lattice energies. The "oil" phase is a metastable liquid that refuses to organize into a solid.

Corrective Strategy:

  • Temperature Control: Do not crash cool. Oiling out often happens when the solution enters the "labile" zone too quickly. Cool slowly (1°C/min) to stay in the "metastable" zone where nucleation dominates.

  • Solvent Selection: Avoid single solvents. Use a binary system where the "anti-solvent" has some affinity for the fluorine atoms (e.g., Toluene) to mediate the transition.

  • Seeding: Add seed crystals at the cloud point (the moment turbidity appears). If no seeds exist, scratch the glass surface to induce nucleation before the oil phase forms.

Table 1: Solvent Systems for Fluorinated Crystallization

Solvent ClassExamplesRoleApplication Note
Fluorophilic Trifluorotoluene (BTF), HexafluorobenzeneGood SolventUse to dissolve highly fluorinated aromatics; acts as a "bridge" solvent.
Fluorophobic Methanol, AcetonitrileAnti-SolventInduces precipitation; high polarity forces hydrophobic fluorocarbons out of solution.
Hybrid Dichloromethane (DCM), THFIntermediateGood general solvents; often too good (high solubility) for crystallization yield.
Entrainer Toluene, XylenesModifierPrevents oiling out by interacting with

-systems of fluorinated aromatics.

Module 3: Distillation & Volatility

For Perfluorinated or Highly Volatile Intermediates

Q: I distilled my product, but the boiling point was 20°C lower than calculated, and the yield is poor. Where did it go?

A: Fluorination significantly alters boiling points.[2] Perfluoroalkanes often boil lower than their hydrocarbon counterparts due to weak intermolecular dispersion forces, despite the higher molecular weight. Furthermore, they form unexpected azeotropes .

Key Phenomenon: The "Hydrocarbon-Fluorocarbon" Azeotrope Fluorinated solvents often form minimum-boiling azeotropes with non-fluorinated solvents (e.g., Acetone/Hexafluorobenzene). Your product may have co-distilled with your solvent.[3]

Distillation Protocol:

  • Use a Vigreux Column: Simple distillation is rarely sufficient. The low surface tension of fluorinated liquids leads to poor liquid-vapor equilibrium on standard glass surfaces.

  • Extractive Distillation: If separating a fluorinated product from a non-fluorinated impurity of similar BP, add a high-boiling "entrainer" (like DMF or NMP) that interacts selectively with the non-fluorinated component, altering its volatility.

  • Cold Traps: Ensure your receiving flask is cooled to -78°C. Many fluorinated intermediates (e.g., trifluoroacetaldehyde derivatives) are far more volatile than predicted.

Module 4: Decision Matrix & Detagging

Q: How do I choose the right purification method for my specific fluorinated molecule?

A: The choice depends heavily on the "Fluorine Content" (weight %) and the presence of a specific fluorous tag.

Visualization: Purification Strategy Decision Tree

Purification_Tree Start Analyze Fluorinated Intermediate Q1 Is it a 'Heavy' Fluorous Compound? (>60% F) Start->Q1 Q2 Is it 'Light' Fluorous? (1-3 F atoms / <20% F) Q1->Q2 No FSPE Method: F-SPE (Fluorous Solid Phase Extraction) Q1->FSPE Yes (Tagged) Distill Method: Fractional Distillation (Watch for Azeotropes) Q1->Distill Yes (Perfluorinated Liquid) Chrom Method: Flash Chromatography (Use Fluorophilic modifier) Q2->Chrom Complex Mixture Cryst Method: Crystallization (Control Oiling Out) Q2->Cryst Solid/Stable

Figure 2: Strategic decision matrix for selecting purification methodology based on fluorine content.

Q: I used a fluorous silyl tag for synthesis. How do I remove it (detag) and clean up the final product?

A: Detagging restores the "native" molecule. The strategy depends on the tag linkage.

  • Silyl Tags (e.g., TIPS-analogues):

    • Reagent: TBAF (Tetra-n-butylammonium fluoride) or HF-Pyridine.

    • Cleanup: After cleavage, the cleaved tag (fluorous silanol) is now "heavy fluorous." Pass the reaction mixture through an F-SPE cartridge. The target molecule (now non-fluorous) will elute in the fluorophobic wash (MeOH/H₂O), while the cleaved tag stays on the cartridge.

  • Esters/Amides:

    • Reagent: LiOH/THF (Hydrolysis).

    • Cleanup: Standard liquid-liquid extraction. The fluorous acid byproduct will partition into the fluorous solvent (FC-72), leaving the product in the organic phase.

References

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link

  • Zhang, W. (2009). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews. Link

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. Synlett. Link

  • Pascual, S., et al. (2020). Fluorinated Solvents and Their Application in Crystallization. Crystal Growth & Design. Link

  • Halpern, D. F. (2001). Azeotropic Distillation of Fluorinated Compounds. U.S. Patent 6,291,730. Link

Sources

Technical Support Center: Fluorinated Compounds Solubility Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, medicinal chemists, and drug development professionals in overcoming the unique physicochemical hurdles associated with fluorinated organic compounds.

While the strategic incorporation of fluorine in drug discovery drastically improves metabolic stability, modulates pKa, and enhances binding affinity[1][2], it often introduces severe solubility bottlenecks. This guide synthesizes field-proven insights and authoritative methodologies to help you troubleshoot and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does the addition of a trifluoromethyl (-CF


) group cause my compound to precipitate out of standard aqueous assays? 
A1:  This is a classic manifestation of the "fluorous effect." While fluorine substitution increases lipophilicity (improving passive membrane permeability), fluorocarbons possess extremely low polarizability[2][3]. This low polarizability leads to exceptionally weak van der Waals interactions with water molecules, making the compound highly hydrophobic. Furthermore, heavily fluorinated compounds are often lipophobic as well, meaning they resist solvation in standard organic lipids, leading to rapid precipitation in both aqueous buffers and standard lipid-based assay media[3][4].

Q2: Standard co-solvents (DMSO, Ethanol) and standard lipid micelles are failing to keep my highly fluorinated drug in solution. What is the mechanistic alternative? A2: If standard lipophilic carriers fail, you must leverage "fluorous-fluorous interactions." Because fluorinated compounds phase-separate into their own fluorous phase, you can use fluorinated amphiphiles or fluorinated block copolymers to encapsulate the drug[3][5]. For instance, fluorinated hexosomes or perfluorocarbon nanoemulsions provide a fluorophilic core that thermodynamically favors the partitioning of your fluorinated drug, drastically increasing its apparent aqueous solubility[4][5].

Q3: For moderately fluorinated compounds (e.g., a single aromatic fluorine), is a full nanoemulsion necessary? A3: No. For low-to-moderate fluorination, host-guest complexation using modified cyclodextrins (CDs) is highly effective. Derivatives like Hydroxypropyl-


-cyclodextrin (HP-

-CD) or Methyl-

-cyclodextrin (M-

-CD) feature a hydrophobic cavity that readily accommodates fluorinated aromatic rings, shielding them from the aqueous environment while the hydrophilic exterior of the CD maintains bulk solubility[6][7].

Part 2: Troubleshooting Workflows & Logical Relationships

To determine the correct solubilization strategy, you must first assess the degree of fluorination and the dominant phase behavior of your compound.

TroubleshootingFlow Start Fluorinated Compound Solubility Issue Assess Assess Fluorine Content & Phase Behavior Start->Assess LowMod Low/Moderate Fluorination (Hydrophobic Dominant) Assess->LowMod High High Fluorination (Fluorous Effect Dominant) Assess->High Cyclo Cyclodextrin Inclusion (e.g., HP-β-CD) LowMod->Cyclo Hexo Fluorinated Hexosomes / Fluorous Nanoemulsions High->Hexo Check1 Validate Dissolution (HPLC / Phase Solubility) Cyclo->Check1 Check2 Validate Encapsulation (DLS / Cryo-TEM) Hexo->Check2

Workflow for selecting solubilization strategies based on fluorination extent.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes and mechanistic advantages of the primary solubilization strategies for fluorinated compounds.

Solubilization StrategyPrimary MechanismBest Suited ForExpected Solubility IncreaseKey Advantage
Modified Cyclodextrins (HP-

-CD)
Host-guest inclusion complexation[6].Mono/Di-fluorinated aromatics (Class II/IV drugs).5x to 50xReadily scalable; low toxicity profile; minimal formulation complexity[7].
Fluorinated Hexosomes Nonlamellar lyotropic liquid crystalline encapsulation[5].Highly fluorinated, lipophobic drugs (e.g., Leflunomide).>10x (e.g., 12-fold for Leflunomide)[5]High encapsulation efficiency (up to ~62%) due to fluorous-fluorous matching[5].
Fluorous Nanoemulsions Colloidal dispersion using semifluorinated copolymers[4].Perfluorinated tracers, heavily fluorinated APIs.Up to 35% v/v loading capacity[4]Exceptional long-term thermodynamic stability (>100 days)[4].

Part 4: Experimental Protocols

Protocol A: Solubilization via Cyclodextrin Inclusion Complexation

Use this protocol for compounds with low-to-moderate fluorination where standard lipophilicity is the primary barrier.

Rationale: Natural


-CD has limited aqueous solubility (~18.5 g/L) due to intermolecular hydrogen bonding[7]. By using chemically modified derivatives like HP-

-CD, we disrupt this crystal lattice, allowing for much higher concentrations of the solubilizing agent in the aqueous phase[6].

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 10–20% (w/v) solution of HP-

    
    -CD in ultra-pure water or a biologically relevant buffer (e.g., PBS, pH 7.4).
    
  • API Addition: Add the fluorinated organic compound in excess (beyond its known intrinsic solubility) to the CD solution to form a suspension.

  • Equilibration: Subject the suspension to continuous magnetic stirring or orbital shaking at 25°C for 48–72 hours. Causality: Complexation is an equilibrium process; sufficient time must be allowed for the host-guest thermodynamic equilibrium to be established.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification: Analyze the filtrate via HPLC or UV-Vis spectroscopy to determine the new apparent solubility of the fluorinated compound.

  • Solid State Recovery (Optional): Lyophilize (freeze-dry) the filtrate to obtain the solid inclusion complex for downstream formulation.

Protocol B: Encapsulation in Fluorinated Hexosomes

Use this protocol for highly fluorinated compounds that exhibit the "fluorous effect" (both hydrophobic and lipophobic).

Rationale: Standard lipid bilayers often reject highly fluorinated drugs. By utilizing nonionic dendritic fluorinated amphiphiles, we create a supramolecular 3D architecture (hexosomes) with a fluorous microenvironment. The fluorinated tails of the amphiphile interact favorably with the fluorinated drug, drastically increasing encapsulation efficiency (EE%)[5].

HexosomeAssembly Drug Fluorinated Drug (e.g., Leflunomide) Mix Co-dissolution in Organic Solvent Drug->Mix Amphiphile Dendritic Fluorinated Amphiphiles Amphiphile->Mix Hydration Aqueous Hydration & Sonication Mix->Hydration Hexosome Fluorinated Hexosome (3D Liquid Crystalline) Hydration->Hexosome Self-Assembly

Mechanism of fluorinated hexosome self-assembly for drug encapsulation.

Step-by-Step Methodology:

  • Co-Dissolution: Dissolve the synthesized branched fluorinated amphiphile (e.g., BFAG1) and the fluorinated drug (e.g., Leflunomide) in a volatile organic solvent (such as chloroform or methanol) in a glass vial[5].

  • Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen gas, followed by overnight drying in a vacuum desiccator to form a thin, homogeneous lipid-drug film.

  • Hydration: Hydrate the film with ultra-pure water or buffer to achieve the desired amphiphile concentration.

  • Self-Assembly & Dispersion: Subject the hydrated mixture to probe sonication (e.g., 5 minutes, pulsed) or high-pressure homogenization. Causality: The input of mechanical energy forces the hydrated amphiphiles to self-assemble into hexagonally stacked water channels surrounded by the fluorinated amphiphile layer, trapping the drug within the fluorous domains.[5]

  • Validation: Characterize the resulting nanoparticles using Dynamic Light Scattering (DLS) for size distribution and Cryogenic Transmission Electron Microscopy (Cryo-TEM) to confirm the nonlamellar hexosome morphology[5].

  • Determine EE%: Separate free drug from encapsulated drug using centrifugal ultrafiltration, and quantify the encapsulated fraction via HPLC[5].

References

  • Priya A., et al. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at:[Link]

  • American Chemical Society (JACS Au). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Available at: [Link]

  • National Institutes of Health (PMC). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]

  • Wikipedia. Cyclodextrin. Available at: [Link]

  • Università degli Studi di Milano (AIR Unimi). Noncovalent fluorous interactions: new approaches for drug discovery. Available at:[Link]

  • National Institutes of Health (PMC). A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI. Available at:[Link]

Sources

managing hazardous reagents in fluorination reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Hazardous Reagent Management[1]

Welcome to the . You are likely here because you are planning a synthesis involving C–F bond formation, or you are currently staring at a reaction vessel that is behaving unexpectedly.

Fluorination chemistry is binary: it is either the most powerful tool in drug discovery or a catastrophic safety hazard. There is very little middle ground. This guide is structured to troubleshoot the specific risks of the three most common fluorination classes: Nucleophilic (DAST/Deoxo-Fluor), Electrophilic (


/Selectfluor), and Anhydrous/Aqueous HF .[1]
🚨 TIER 1: CRITICAL RESPONSE (HF & Fluoride Exposure)

Issue: "I have been exposed to HF/fluorinating reagent, or I suspect a leak."

The Mechanism of Injury: Unlike strong acid burns which cause immediate pain via hydrogen ion (


) corrosion, Hydrofluoric Acid (HF) causes liquefactive necrosis .[1][2] The fluoride ion (

) penetrates the skin and creates a "calcium sink," binding to systemic calcium and magnesium to form insoluble salts (

).[1] This leads to hypocalcemia, cardiac arrhythmia, and bone erosion. Pain may be delayed for hours.
Troubleshooting: The "Bone Eater" Protocol

If you suspect exposure, stop reading and execute this workflow immediately.

HF_Response start SUSPECTED EXPOSURE wash 1. IMMEDIATE WASH Flush with water (15 min) Remove contaminated clothing start->wash Seconds count gel 2. APPLY CALCIUM GLUCONATE Massage 2.5% gel into skin Do NOT stop until medical help arrives wash->gel After flushing medical 3. EMERGENCY MEDICAL Monitor ECG (QT interval) Check serum Ca2+/Mg2+ gel->medical Transport

Figure 1: Immediate response workflow for HF or fluoride-releasing reagent exposure.[1]

FAQ: Why can't I just use standard burn cream? Standard creams do nothing for fluoride scavenging.[1] You must use 2.5% Calcium Gluconate gel.[1][2] It provides a sacrificial source of calcium for the fluoride ions to attack, sparing your bones and blood serum calcium [1, 2].

🛠 TIER 2: NUCLEOPHILIC REAGENTS (DAST / Deoxo-Fluor)

Issue: "My DAST reaction turned black/exothermed, or I need to quench it safely."

The Hazard: Diethylaminosulfur trifluoride (DAST) is thermally unstable.[1][3] Above 90°C , it disproportionates into sulfur tetrafluoride (


) and bis(diethylamino)sulfur difluoride, which can detonate [3].[1][4] Deoxo-Fluor  is more stable (decomp ~140°C) but still poses a runaway risk.[1]
Troubleshooting: The "Exothermic Trap"

Q: How do I quench a DAST reaction without an explosion? A: Never add water directly to the reaction mixture. The hydrolysis produces HF gas instantly and violently.

Protocol: The Reverse-Quench Method

  • Cool Down: Cool the reaction mixture to -78°C (or at least -20°C).

  • Dilute: Dilute the reaction mixture with chemically inert solvent (DCM or Chloroform).

  • Prepare Quench: In a separate vessel, prepare a saturated solution of Sodium Bicarbonate (

    
    )  or Potassium Carbonate.
    
  • Transfer: Slowly transfer the reaction mixture into the bicarbonate solution (Reverse Quench). This neutralizes the HF as it forms.

Q: My reaction is heating up uncontrollably. What do I do? A: If the temperature approaches 50°C unexpectedly:

  • Remove Heat Source: Drop the oil bath immediately.

  • Do NOT Quench: Adding quench now will accelerate the thermal runaway.[1]

  • Blast Shield: Lower the sash/shield.[1] Evacuate the immediate area until it cools.

DAST_Workflow input DAST/Deoxo-Fluor Reaction temp_check Check Temp input->temp_check danger >50°C? STOP & EVACUATE temp_check->danger High Temp safe <0°C Proceed to Quench temp_check->safe Controlled quench REVERSE QUENCH Pour Rxn into Sat. NaHCO3 safe->quench

Figure 2: Decision logic for handling thermal instability in Deoxyfluorination reagents.

⚙️ TIER 3: ELECTROPHILIC & GAS PHASE ( , Selectfluor)

Issue: "How do I handle Fluorine gas lines, or is Selectfluor actually safe?"

The Hazard: Elemental Fluorine (


) is the most potent oxidizing agent known.[1] It will burn concrete, steel, and even water. Selectfluor  is an electrophilic salt; while safer than gas, it is an oxidizer and releases HF upon decomposition [4].
Troubleshooting: Passivation & Compatibility

Q: I need to use


 gas. How do I prepare the manifold? 
A:  You cannot simply open the valve. You must passivate  the metal lines to create a protective metal-fluoride layer (

,

).[1]

Protocol:


 Line Passivation 
  • Clean: Degrease all lines (traces of grease will ignite).[1]

  • Vacuum: Dry the system under high vacuum to remove moisture.[1]

  • Dilute Challenge: Introduce a mixture of 10%

    
     / 90% 
    
    
    
    slowly.
  • Soak: Let it sit for 2-4 hours.

  • Step Up: Gradually increase

    
     concentration to 100% over 24 hours.
    
  • Verify: The system is passivated when pressure remains constant (no consumption of

    
     by the metal walls) [5].
    

Q: Is Selectfluor compatible with my stainless steel spatula? A: Generally, yes, but avoid using metal spatulas for long-term contact.[1] Selectfluor is corrosive to mild steel in the presence of moisture. Use PTFE or ceramic tools to maintain purity.[1]

🛡 TIER 4: MATERIAL COMPATIBILITY MATRIX

Issue: "What material should my reactor be made of?"

Glass is often incompatible with fluorination because HF (generated in situ) etches silicates (


), leading to vessel failure.[1]
MaterialCompatibilityUse CaseLimitations
Borosilicate Glass ⚠️ PoorSelectfluor (dry), mild conditionsDissolves in HF/DAST.[1] Catastrophic failure risk.[1]
PTFE / PFA ✅ ExcellentHF, DAST,

(low temp)
Permeable to HF gas at high temp. Melts >260°C.
Monel 400 ✅ ExcellentAnhydrous HF,

gas
Expensive. Essential for gas manifolds.[1]
Hastelloy C-276 🟢 GoodAcidic FluoridesBetter than Stainless 316, but inferior to Monel for AHF.[1]
Stainless Steel 316 🔴 AvoidGeneral useSevere corrosion/cracking in aqueous HF.[1][5]
References
  • Wikipedia. (n.d.).[1] Hydrofluoric acid burn - Treatment and Pathophysiology. Retrieved from 6[1]

  • National Institutes of Health (NIH). (2023).[1] Hydrofluoric Acid Burns - StatPearls. Retrieved from 7[1]

  • Organic Syntheses. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from 8[1]

  • Common Organic Chemistry. (n.d.).[1] Selectfluor - Safety and Handling. Retrieved from 9[1]

  • Asia Industrial Gases Association. (2003).[1] Code of Practice: Compressed Fluorine and Mixtures. Retrieved from 10[1]

Sources

Technical Support Center: Scale-Up Synthesis of 6,6-Difluoro-2-azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. The synthesis of 6,6-difluoro-2-azabicyclo[2.2.2]octane—a highly constrained, rigid bioisostere of piperidine[1]—presents unique challenges during scale-up. The primary bottleneck is the deoxofluorination of the C6-ketone precursor (typically N-Boc-2-azabicyclo[2.2.2]octan-6-one). This guide provides field-proven troubleshooting strategies, safety protocols, and validated methodologies to ensure high-yielding, safe, and reproducible scale-up.

Process Visualization

Synthesis_Workflow Start N-Boc-2-azabicyclo[2.2.2]octan-6-one (Starting Material) DAST Continuous Flow DAST / DCM Start->DAST High-throughput Xtal Batch Process XtalFluor-E + Et3N·3HF Start->Xtal Safer for Batch Intermediate N-Boc-6,6-difluoro-2-azabicyclo [2.2.2]octane DAST->Intermediate Xtal->Intermediate Deprotect Deprotection 4M HCl in Dioxane Intermediate->Deprotect Product 6,6-Difluoro-2-azabicyclo [2.2.2]octane HCl Deprotect->Product

Scale-up workflow for 6,6-Difluoro-2-azabicyclo[2.2.2]octane synthesis via batch and flow.

Quantitative Reagent Assessment

Scaling up deoxofluorination requires strict thermal risk assessment. Standard liquid reagents like DAST and Deoxo-Fluor decompose violently and are unsuitable for large-scale batch reactors[2].

Table 1: Thermal Stability & Scale-Up Suitability of Deoxofluorinating Agents

ReagentDecomposition Temp (°C)Exothermic Heat (ΔH, J/g)Physical StateScale-Up Recommendation
DAST 140-1700LiquidContinuous Flow Only[3]
Deoxo-Fluor 140-1100LiquidContinuous Flow Only[4]
XtalFluor-E 215-661Crystalline SolidBatch or Flow[2]

Troubleshooting & FAQs (Mechanistic Insights)

Q: Why is my batch reaction with DAST experiencing thermal runaway at 500g scale? A: DAST undergoes a non-energetic disproportionation followed by a highly exothermic detonation (-1700 J/g) at roughly 140 °C[2],[4]. In large batch reactors, the surface-area-to-volume ratio is too low to dissipate the heat generated by the initial fluorination. Causality & Solution: The heat accumulation triggers the secondary decomposition pathway. You must immediately abandon batch DAST for this scale. Transition either to a continuous flow microreactor (which limits hazardous inventory to microliters at any given time)[3] or switch to the crystalline salt XtalFluor-E for batch processing[2].

Q: I am observing a high percentage of vinyl fluoride (elimination byproduct) instead of the desired gem-difluoro product. How do I fix this? A: Deoxofluorination proceeds via a dialkylaminofluorosulfonium intermediate. The critical step is the nucleophilic displacement of the dialkylamino group by a fluoride ion. If the fluoride concentration is too low, or if the adjacent C-H protons are sterically accessible, E1/E2 elimination outcompetes the desired SN substitution[4]. Causality & Solution: To drive the reaction toward gem-difluorination, you must increase the local concentration of nucleophilic fluoride. If using XtalFluor-E, add an exogenous fluoride source such as Triethylamine trihydrofluoride (Et₃N·3HF)[2]. This suppresses the elimination pathway and drastically improves the yield of the difluorinated bicyclic core.

Q: My final yield drops significantly during the isolation of the free amine. Where is the product going? A: 6,6-Difluoro-2-azabicyclo[2.2.2]octane is a highly compact, low-molecular-weight secondary amine. The introduction of two fluorine atoms reduces the basicity of the amine and eliminates hydrogen-bond accepting capabilities at the 6-position, making the free base highly volatile. Causality & Solution: You are likely losing the product to evaporation during solvent removal. The protocol must be designed as a self-validating trap: never isolate the free base. Always precipitate and isolate the product directly as a hydrochloride (HCl) salt.

Validated Experimental Protocols

Protocol A: High-Throughput Continuous Flow Deoxofluorination (DAST)

Use this protocol if your facility is equipped with Hastelloy or PTFE microreactors. Do not use borosilicate glass, as the HF byproduct will etch the reactor.

  • System Priming: Flush a dual-feed PTFE microreactor system (internal volume: 10 mL) with anhydrous Dichloromethane (DCM) at 0.5 mL/min.

  • Feed Preparation:

    • Feed A: Prepare a 0.5 M solution of N-Boc-2-azabicyclo[2.2.2]octan-6-one in anhydrous DCM.

    • Feed B: Prepare a 1.2 M solution of DAST in anhydrous DCM.

  • Reaction Execution: Pump Feed A and Feed B at a 1:1 volumetric ratio into a T-mixer maintained at 20 °C, providing a residence time of exactly 15 minutes.

  • In-line Quenching (Self-Validating Step): Direct the reactor effluent immediately into a stirred vessel containing a biphasic mixture of saturated aqueous NaHCO₃ and DCM at 0 °C. Validation: Monitor the flow state via inline IR spectroscopy; the reaction is complete when the ketone C=O stretch (~1720 cm⁻¹) disappears.

  • Workup: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure to yield crude N-Boc-6,6-difluoro-2-azabicyclo[2.2.2]octane.

Protocol B: Safe Batch Deoxofluorination (XtalFluor-E)

Use this protocol for standard batch reactors where flow chemistry is unavailable.

  • Setup: In a rigorously dried, argon-purged reactor, dissolve N-Boc-2-azabicyclo[2.2.2]octan-6-one (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Reagent Addition: Add Et₃N·3HF (2.0 equiv) to the solution. Stir for 5 minutes.

  • Fluorination: Cool the reactor to 0 °C. Portion-wise, add XtalFluor-E (1.5 equiv) over 30 minutes to control the mild exotherm.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Pull an aliquot for ¹⁹F NMR. The reaction is self-validated as complete when intermediate signals vanish and the characteristic AB system of the gem-difluoro group appears between -90 ppm and -110 ppm.

  • Quench: Carefully quench with 5% aqueous NaHCO₃ until CO₂ evolution ceases. Extract with DCM, dry, and concentrate.

Protocol C: Deprotection and Salt Isolation

Crucial for preventing volatility losses.

  • Deprotection: Dissolve the crude N-Boc-6,6-difluoro-2-azabicyclo[2.2.2]octane in a minimal amount of anhydrous diethyl ether.

  • Cleavage: Slowly add a 4.0 M solution of HCl in dioxane (5.0 equiv) at room temperature. Stir for 4 hours.

  • Precipitation (Self-Validating Step): As the Boc group is cleaved, the product will spontaneously precipitate as a white crystalline solid (6,6-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride). Validation: The cessation of isobutylene gas evolution and the stabilization of the precipitate mass indicate complete deprotection.

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

References

Sources

Validation & Comparative

Validation of 6,6-Difluoro-2-azabicyclo[2.2.2]octane as a Piperidine Isostere: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in drug discovery, yet its conformational flexibility and high basicity frequently introduce downstream developmental liabilities. These include rapid Phase I oxidative metabolism and promiscuous binding to the human ether-a-go-go-related gene (hERG) potassium channel, a primary driver of drug-induced cardiotoxicity.

To overcome these challenges, 6,6-difluoro-2-azabicyclo[2.2.2]octane has been developed as a next-generation bioisostere. By combining 3D conformational restriction with inductive electronic modulation, this scaffold systematically tunes physicochemical properties, offering superior metabolic stability and an optimized safety profile compared to traditional monocyclic amines.

Mechanistic Rationale: The Causality of Isosteric Replacement

The superiority of the 6,6-difluoro-2-azabicyclo[2.2.2]octane scaffold is rooted in two distinct structural modifications, each driving specific pharmacological outcomes:

1. Conformational Restriction (The Bicyclic Core): The 2-azabicyclo[2.2.2]octane framework serves as a bridged, three-dimensional analogue of piperidine, effectively locking the ring system into a rigid boat conformation[1]. This structural rigidity serves a dual purpose: it reduces the entropic penalty incurred during target binding (enhancing affinity) and sterically shields vulnerable C-H bonds from cytochrome P450-mediated oxidative metabolism[1].

2. Electronic Modulation (The gem-Difluoro Substitution): While the unsubstituted bicyclic core improves 3D geometry, it remains highly basic. Piperidine and standard azabicycles typically possess a pKa > 10.5, rendering them >99% protonated at physiological pH (7.4). This cationic state is the primary pharmacophore for hERG channel blockade. The introduction of a gem-difluoro group at the 6-position (beta to the basic nitrogen) exerts a powerful electron-withdrawing inductive effect (-I)[2]. In aliphatic amines, beta-fluorination systematically depresses the pKa by approximately 1.5 to 1.7 units per fluorine atom[2]. Consequently, the basicity of the nitrogen is lowered to a pKa of ~7.8. This dramatically increases the neutral fraction of the molecule at pH 7.4, enhancing passive membrane permeability and mitigating hERG liability by reducing electrostatic interactions within the channel pore.

Comparative Performance Data

The following table summarizes the quantitative physicochemical and in vitro ADME/Tox shifts observed when a standard piperidine moiety is replaced by its rigidified and fluorinated isosteres within a representative pharmacophore model.

PropertyPiperidine2-Azabicyclo[2.2.2]octane6,6-Difluoro-2-azabicyclo[2.2.2]octane
3D Conformation Flexible (Chair/Boat)Rigid (Locked Boat)Rigid (Locked Boat)
pKa (Basic N) ~11.2~10.5~7.8
logD (pH 7.4) -0.20.31.6
Fraction Un-ionized (pH 7.4) < 0.02%~0.08%~28.5%
Intrinsic Clearance (Cl_int) High (>80 µL/min/mg)Moderate (~45 µL/min/mg)Low (<15 µL/min/mg)
hERG Liability (IC50) High Risk (~5 µM)Moderate Risk (~12 µM)Low Risk (>50 µM)

Mandatory Visualizations

Workflow A Compound Design (6,6-Difluoro-2-azabicyclo[2.2.2]octane) B Physicochemical Profiling (pKa, logD) A->B C In Vitro ADME (Microsomal Clearance) B->C D Safety Tox (hERG Patch-Clamp) C->D E Lead Optimization Integration D->E

Step-by-step experimental workflow for validating the difluorinated bicyclic isostere.

Mechanism N1 Piperidine Core (High pKa ~11.2) N2 >99% Protonated at pH 7.4 N1->N2 N3 High hERG Channel Affinity (Cardiotoxicity Risk) N2->N3 N4 6,6-Difluoro-2-azabicyclo[2.2.2]octane (Lower pKa ~7.8) N5 Increased Neutral Fraction at pH 7.4 N4->N5 N6 Reduced hERG Binding & Improved Permeability N5->N6

Mechanistic pathway illustrating how 6,6-difluoro substitution mitigates hERG liability.

Experimental Validation Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and reference standards.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Quantify the inductive pKa shift caused by the gem-difluoro substitution.

  • Preparation : Prepare a 1 mM solution of the test compound in 0.15 M KCl (to maintain constant ionic strength).

  • Calibration : Standardize the glass electrode using certified reference buffers (pH 4.01, 7.00, 10.01) to ensure Nernstian slope compliance prior to measurement.

  • Titration : Titrate the sample with standardized 0.1 M HCl or NaOH under a nitrogen atmosphere at 25°C.

  • Self-Validation & Analysis : Calculate the pKa using the Bjerrum function. If the fluorinated isostere exhibits poor aqueous solubility, perform the titration in varying ratios of methanol/water (e.g., 30%, 40%, 50%) and extrapolate the data to 0% organic solvent using the Yasuda-Shedlovsky equation.

Protocol B: In Vitro Microsomal Stability (Cl_int)

Objective: Validate the metabolic shielding provided by the rigid bicyclic framework.

  • Incubation : Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation : Start the reaction by adding an NADPH regenerating system.

  • Sampling : Remove aliquots at 0, 5, 15, 30, and 45 minutes, immediately quenching in ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation & Analysis : Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Crucial Control : Run a minus-NADPH control to rule out non-CYP mediated degradation. Include Verapamil as a high-clearance positive control to verify microsomal enzymatic activity.

Protocol C: Automated Patch-Clamp hERG Assay

Objective: Confirm the reduction of cardiotoxic liability due to pKa modulation.

  • Cell Culture : Utilize HEK293 cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiology : Apply the test compound at multiple concentrations (e.g., 0.1 to 50 µM) using an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol : Depolarize cells to +20 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV to elicit tail currents.

  • Self-Validation & Analysis : Measure the peak tail current amplitude and calculate the IC50. Crucial Control : Ensure seal resistance is >1 GΩ prior to recording to maintain data integrity. Use Terfenadine as a positive control (expected IC50 ~10-50 nM) to validate assay sensitivity.

References[1] Title: Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications

Source: Angewandte Chemie International Edition / PubMed URL: [Link][2] Title: Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? Source: MDPI URL: [Link]

Sources

Comparative Analysis: Fluorinated vs. Non-Fluorinated Azabicycles in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between non-fluorinated azabicycles (specifically 3-azabicyclo[3.1.0]hexane and 8-azabicyclo[3.2.1]octane "tropane" scaffolds) and their fluorinated analogs .

In medicinal chemistry, azabicycles are privileged scaffolds due to their inherent 3D-dimensionality, which offers superior saturation (Fsp3) compared to flat aromatic systems.[1] However, native azabicycles often suffer from rapid oxidative metabolism and excessive basicity (high pKa), leading to poor membrane permeability and potential phospholipidosis.[1]

The "Fluorine Effect": Strategic substitution of hydrogen with fluorine (F) or trifluoromethyl (-CF3) groups is a validated tool to modulate these properties. This guide analyzes three critical performance vectors:

  • Physicochemical Modulation: Lowering pKa to improve bioavailability.[1][2]

  • Conformational Locking: Using the stereoelectronic gauche effect to fix bioactive conformations.[1][2]

  • Metabolic Stability: Blocking Cytochrome P450 (CYP) oxidation sites.[1][2][3]

Part 1: Physicochemical Profiling[1][4]

The introduction of fluorine—the most electronegative element—into an azabicyclic amine scaffold dramatically alters its electronic landscape. The most immediate impact is observed in the basicity (pKa) of the nitrogen center and the lipophilicity (LogP/LogD) of the molecule.

Comparative Data: 3-azabicyclo[3.1.0]hexane Scaffold

The following table compares a standard 3-azabicyclo[3.1.0]hexane derivative with its gem-difluorinated analog. Data represents consensus values derived from structure-activity relationship (SAR) studies in lead optimization.[1][2]

PropertyNon-Fluorinated Parentgem-Difluorinated Analog (3,3-F2)Net Effect
pKa (Basic Amine) 10.5 – 11.08.5 – 9.0Decrease (~2 units): Reduced basicity increases the fraction of neutral molecule at physiological pH (7.4), enhancing membrane permeability.
LogP (Lipophilicity) 0.8 – 1.21.4 – 1.7Increase: Fluorine is more lipophilic than hydrogen.[2] However, the lower pKa often leads to a higher LogD7.4 (distribution coefficient).
Bond Length (C-X) 1.09 Å (C-H)1.35 Å (C-F)Steric Bulk: Fluorine is slightly larger than H but mimics it well (bioisostere), allowing it to fit in binding pockets while blocking metabolism.
Metabolic T1/2 < 15 min (Rapid Clearance)> 60 min (Stable)Stabilization: Blocks oxidative dealkylation or ring hydroxylation.
Mechanistic Insight: Basicity Modulation

The decrease in pKa is driven by the strong inductive effect (-I) of the fluorine atoms. In a gem-difluoro-azabicycle, the electron-withdrawing fluorines pull electron density away from the adjacent carbon, which in turn pulls density from the nitrogen lone pair.[1] This destabilizes the protonated ammonium form (conjugate acid), thereby lowering the pKa.

Why this matters: High pKa amines (>10) are >99.9% protonated at pH 7.[2]4. By dropping the pKa to ~8.5, the concentration of the neutral, permeable species increases by orders of magnitude, often resolving oral bioavailability issues without changing the core scaffold.[1]

Part 2: Conformational Control & The Gauche Effect

One of the most sophisticated uses of fluorine in azabicycles is conformational locking . Unlike bulky alkyl groups that lock conformations via steric repulsion (A-strain), fluorine can lock conformations via stereoelectronic interactions, specifically the gauche effect .[1]

The Fluorine-Ammonium Gauche Effect

In protonated fluorinated amines (e.g., 3-fluoro-piperidines or tropanes), the C-F bond prefers to be gauche (60°) to the C-N+ bond rather than anti (180°). This is counter-intuitive sterically but is driven by charge-dipole interactions and hyperconjugation (


).

In azabicycles, this effect can be used to "freeze" the ring system into a specific pucker that matches the target receptor, reducing the entropic penalty of binding.[1]

GaucheEffect cluster_mechanism Stereoelectronic Driver Unfluorinated Non-Fluorinated (Flexible Equilibrium) Receptor Target Receptor (Defined Pocket) Unfluorinated->Receptor High Entropic Penalty (Must adopt shape) Fluorinated Fluorinated (Conformationally Locked) Fluorinated->Receptor Pre-organized Shape (Gauche Effect) Binding High Affinity Binding (Low Entropic Cost) Receptor->Binding Sigma Hyperconjugation (σC-H -> σ*C-F) Sigma->Fluorinated Dipole Dipole Minimization Dipole->Fluorinated

Caption: Figure 1.[1][2][4] The strategic introduction of fluorine pre-organizes the azabicycle conformation via the gauche effect, reducing the entropic cost of binding to the receptor.

Part 3: Metabolic Stability (Microsomal Stability)

The primary failure mode for azabicycles in drug development is rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. The carbon atoms alpha to the nitrogen (


-C) are "soft spots" prone to oxidation, leading to N-dealkylation and ring opening.[1]

The Solution: Replacing the C-H bond (Bond Energy ~98 kcal/mol) with a C-F bond (Bond Energy ~116 kcal/mol) at these positions renders the site inert to CYP oxidation.

Experimental Protocol: In Vitro Microsomal Stability Assay

To validate the stability enhancement of a fluorinated azabicycle, the following industry-standard protocol should be employed.

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds in liver microsomes.
Materials
  • Test Compounds: Non-fluorinated Parent and Fluorinated Analog (10 mM DMSO stock).

  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[2]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Workflow Steps
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Spike Test Compound (final conc. 1 µM) into the microsomal suspension. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Stop Solution (Acetonitrile) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (monitoring parent ion).

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     determines half-life:
    
    
    
    

MetabolicStability Start Test Compound (1 µM) Microsomes Liver Microsomes (CYP450 Enzymes) Start->Microsomes Metabolism Oxidative Attack (Alpha-Carbon) Microsomes->Metabolism Outcome_H Non-Fluorinated (C-H) Rapid Oxidation (Unstable) Metabolism->Outcome_H Low Bond Energy Outcome_F Fluorinated (C-F) Blocked Site (Stable) Metabolism->Outcome_F High Bond Energy Steric Shielding

Caption: Figure 2.[1][2] Mechanistic divergence in metabolic fate.[1][2] The C-F bond resists the radical cation abstraction mechanism of CYP450 enzymes.

Conclusion

The comparative analysis confirms that fluorination of azabicycles is not merely a "halogen scan" but a precise engineering tool.[1][2]

  • Non-Fluorinated Azabicycles are versatile but often limited by high basicity and metabolic liability.[1][2]

  • Fluorinated Azabicycles offer a "tuned" profile: lower pKa for better permeability, conformational rigidity for higher potency, and superior metabolic stability for longer duration of action.[1][2]

For drug development professionals, the 3,3-difluoro-3-azabicyclo[3.1.0]hexane scaffold represents a "best-in-class" motif that balances these competing requirements.[1][2]

References

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008).[1][2] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1][2] Link

  • Gillis, E. P., et al. (2015).[1][2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2015).[1][2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

Sources

A Comparative Guide to the Biological Activity of 6,6-Difluoro-2-azabicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the known biological activities of 2-azabicyclo[2.2.2]octane derivatives and the projected pharmacological impact of 6,6-difluorination on this versatile scaffold. While direct experimental data on 6,6-difluoro-2-azabicyclo[2.2.2]octane derivatives is emerging, this document synthesizes existing knowledge on the parent scaffold and the well-established principles of fluorine in medicinal chemistry to offer a forward-looking perspective for researchers in drug discovery.

Introduction: The 2-Azabicyclo[2.2.2]octane Scaffold and the Rationale for Fluorination

The 2-azabicyclo[2.2.2]octane core is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry. Its constrained conformation allows for the precise positioning of substituents, which can lead to high-affinity interactions with biological targets. Derivatives of this scaffold have shown promise as potent and selective modulators of various proteins, most notably nicotinic acetylcholine receptors (nAChRs).

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties. Gem-difluorination, the replacement of a methylene group (CH₂) with a difluoromethylene group (CF₂), can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the strong carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life. Furthermore, the electronegativity of the fluorine atoms can alter the local electronic environment, potentially leading to more favorable interactions with the target protein.

This guide will first explore the established biological activities of non-fluorinated 2-azabicyclo[2.2.2]octane derivatives, focusing on their role as nAChR modulators. Subsequently, we will present a comparative analysis of how 6,6-difluorination is anticipated to modulate these activities, supported by general principles of fluorine chemistry.

Biological Activity of Non-Fluorinated 2-Azabicyclo[2.2.2]octane Derivatives: A Focus on Nicotinic Acetylcholine Receptors

Derivatives of 2-azabicyclo[2.2.2]octane have been extensively investigated as ligands for nicotinic acetylcholine receptors, a family of ligand-gated ion channels involved in a wide range of physiological processes.[1][2] These receptors are implicated in cognitive function, pain perception, and addiction, making them attractive targets for the treatment of neurological and psychiatric disorders.[1]

Particularly, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and its analogs have been shown to be potent and selective agonists and partial agonists at α4β2 and α7 nAChR subtypes.[2] The rigid bicyclic core is thought to mimic the conformation of acetylcholine, the endogenous ligand, leading to high-affinity binding.

Table 1: Reported Biological Activities of Selected 2-Azabicyclo[2.2.2]octane Derivatives

CompoundTargetActivityPotency (Ki or EC50)Reference
2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octaneα4β2 nAChRAgonistKi = 0.5-15 nM[2]
AR-R17779α7 nAChRFull Agonist-[3]
Prodine AnalogOpioid ReceptorsAnalgesicED50 = 3.1 mg/kg[4]
ELOVL6 Inhibitor 28aELOVL6Inhibitor-[5]

This table presents a selection of reported activities and is not exhaustive.

The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on both the azabicyclic core and the aromatic moiety are critical for potency and selectivity.[3]

The Projected Impact of 6,6-Difluorination: A Comparative Analysis

While specific biological data for 6,6-difluoro-2-azabicyclo[2.2.2]octane derivatives are not yet widely published, we can extrapolate the likely effects of this modification based on established medicinal chemistry principles.

G cluster_0 2-Azabicyclo[2.2.2]octane Derivative cluster_1 Projected Properties of 6,6-Difluoro Derivative NonFluorinated Non-Fluorinated Scaffold IncreasedStability Increased Metabolic Stability NonFluorinated->IncreasedStability Blocks C-H oxidation AlteredLipophilicity Altered Lipophilicity (logP) NonFluorinated->AlteredLipophilicity Increases local polarity ModifiedpKa Modified Basicity (pKa) NonFluorinated->ModifiedpKa Inductive effect of F atoms EnhancedBinding Potentially Enhanced Binding Affinity NonFluorinated->EnhancedBinding Favorable electrostatic interactions

1. Metabolic Stability: The C-H bonds at the 6-position of the 2-azabicyclo[2.2.2]octane ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a gem-difluoro group at this position replaces these labile hydrogens with metabolically robust C-F bonds. This is expected to significantly increase the metabolic stability and in vivo half-life of the compounds.

2. Lipophilicity and aodified Basicity: Fluorine is highly electronegative and can influence the distribution of electron density within a molecule. The gem-difluoro group is a strong electron-withdrawing group, which is expected to lower the basicity (pKa) of the nitrogen atom in the 2-azabicyclo[2.2.2]octane core. This can impact the compound's ionization state at physiological pH, affecting its solubility, cell permeability, and off-target activities. The effect on lipophilicity (logP) is less predictable and can either increase or decrease depending on the overall molecular context.

3. Binding Affinity and Selectivity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions. This could potentially enhance the binding affinity of the 6,6-difluoro derivatives for nAChRs compared to their non-fluorinated counterparts. Furthermore, the altered electronic and steric profile of the fluorinated scaffold may lead to improved selectivity for specific nAChR subtypes.

Experimental Protocols

To facilitate the investigation of 6,6-difluoro-2-azabicyclo[2.2.2]octane derivatives, we provide the following detailed experimental protocols for their synthesis and biological evaluation.

Synthesis of the 6,6-Difluoro-2-azabicyclo[2.2.2]octane Core

A potential synthetic route to the 6,6-difluoro-2-azabicyclo[2.2.2]octane core could involve the fluorination of a suitable ketone precursor.

G Start 2-Azabicyclo[2.2.2]octan-6-one Fluorination Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Start->Fluorination Product 6,6-Difluoro-2-azabicyclo[2.2.2]octane Fluorination->Product Derivatization N-Functionalization Product->Derivatization Final Target Derivatives Derivatization->Final

Step-by-Step Protocol:

  • Synthesis of 2-Azabicyclo[2.2.2]octan-6-one: This ketone precursor can be synthesized through various established multi-step sequences, often starting from commercially available materials.

  • Deoxofluorination: The ketone is treated with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in an appropriate solvent (e.g., dichloromethane) at low temperature.

  • Work-up and Purification: The reaction is carefully quenched, and the crude product is purified by column chromatography to yield the 6,6-difluoro-2-azabicyclo[2.2.2]octane core.

  • N-Functionalization: The secondary amine of the bicyclic core can then be functionalized with various substituents (e.g., through alkylation, acylation, or reductive amination) to generate a library of derivatives for biological testing.

Biological Evaluation: Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Activity

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the functional activity of compounds at ligand-gated ion channels like nAChRs.[6][7] This technique allows for the direct measurement of ion currents through the channels in response to agonist application.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably transfected with α4 and β2 subunits).

  • External recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).

  • Internal pipette solution (e.g., containing KCl, MgCl₂, EGTA, and HEPES, pH 7.2).

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO) and diluted in the external solution.

  • Patch-clamp amplifier and data acquisition system.

  • Microscope and micromanipulators.

Procedure:

  • Cell Preparation: Culture the cells on glass coverslips suitable for microscopy.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Seal Formation: Under microscopic guidance, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.

  • Compound Application: Apply the test compounds to the cell using a rapid perfusion system.

  • Data Recording and Analysis: Record the ion currents evoked by the compounds. Analyze the data to determine key parameters such as the half-maximal effective concentration (EC₅₀) and the maximal efficacy (Emax) for agonists, or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

G Start Prepare Cells and Solutions Pipette Fabricate and Fill Patch Pipette Start->Pipette Seal Approach Cell and Form Giga-seal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Clamp Voltage Clamp the Cell WholeCell->Clamp Apply Apply Test Compound Clamp->Apply Record Record Ionic Currents Apply->Record Analyze Analyze Data (EC50, IC50) Record->Analyze

Conclusion

The 6,6-difluoro-2-azabicyclo[2.2.2]octane scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics. Based on the well-documented activities of their non-fluorinated counterparts and the predictable effects of gem-difluorination, these derivatives are poised to exhibit enhanced metabolic stability and potentially improved potency and selectivity as modulators of nicotinic acetylcholine receptors and other biological targets. The experimental protocols provided herein offer a roadmap for the synthesis and rigorous biological evaluation of these exciting new compounds. Further research in this area is highly encouraged and has the potential to yield next-generation drug candidates for a variety of central nervous system disorders.

References

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

  • Mullen, G., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050.
  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • Matsuura, H., et al. (2004). (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane as potent agonists for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 14(14), 3781-3784.
  • Perederiy, J. V., & Topolnik, L. (2014). Electrophysiological whole-cell patch clamp recordings of acetylcholine... ResearchGate. Retrieved from [Link]

  • Chemsrc. (n.d.). Synthesis of 2-(Pyridin-3-yl)-1-azabicyclo [3.2. 2] nonane, 2-(Pyridin-3-yl)-1-azabicyclo [2.2. 2] octane, and 2-(Pyridin-3-yl)-1-azabicyclo [3.2. 1] octane, a Class of…. Retrieved from [Link]

  • Mullen, G. B., et al. (2000). (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045–4050.
  • Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647.
  • Nelson, M. E., et al. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852-854.
  • Chemspace. (n.d.). 2-{6,6-difluoro-2-azabicyclo[2.2.2]octane-2-carbonyl}bicyclo[2.1.1]hexan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]

  • Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 578-585.
  • Eaton, J. B., et al. (2008). Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. Bioorganic & Medicinal Chemistry Letters, 18(6), 2055-2059.

Sources

Structure-Activity Relationship (SAR) of 2-Azabicyclo[2.2.2]octane Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach scaffold hopping and structural optimization not merely as synthetic exercises, but as multidimensional geometry problems. When developing highly selective therapeutics, the flexibility of standard monocyclic rings often leads to off-target toxicity. To solve this, medicinal chemists turn to privileged rigid scaffolds.

This guide provides an objective, data-driven comparison of the 2-azabicyclo[2.2.2]octane scaffold against traditional monocyclic alternatives, detailing how its unique conformational restrictions drive structure-activity relationships (SAR), with a specific focus on the breakthrough discovery of presenilin-1 (PSEN-1) selective γ-secretase inhibitors [1].

The Rationale for Conformational Restriction

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework serves as a bridged, conformationally restricted analogue of piperidine. By introducing an ethano bridge between the C1 and C4 positions, the ring system is permanently locked into a specific boat conformation [2].

Why is this critical? Flexible rings like piperidine rapidly interconvert between chair and boat conformations in solution. While this flexibility allows binding to multiple targets, it is the primary culprit behind off-target side effects. The 2-azabicyclo[2.2.2]octane scaffold eliminates this rotational freedom, allowing chemists to precisely dictate the 3D spatial orientation (exit vectors) of attached pharmacophores.

G A Monocyclic Amine (e.g., Piperidine) High Rotational Freedom B Ethano-Bridging (C1-C4 connection) A->B Synthetic Modification C 2-Azabicyclo[2.2.2]octane Locked Boat Conformation B->C Scaffold Rigidity D Precise Spatial Orientation of Pharmacophores C->D Vector Control E Enhanced Target Selectivity & Affinity D->E Lock-and-Key Fit

Logical flow of conformational restriction using the 2-azabicyclo[2.2.2]octane scaffold.

Scaffold Comparison: Monocyclic vs. Bicyclic Systems

To objectively evaluate the utility of 2-azabicyclo[2.2.2]octane, we must compare it against its structural cousins. The table below summarizes the physical and geometric properties that dictate their use in SAR campaigns.

ScaffoldConformational Freedom3D GeometryPrimary Medicinal Chemistry Utility
Piperidine High (Rapid Chair-Boat interconversion)Equatorial/Axial vectorsFlexible linker, general amine pharmacophore
Quinuclidine Low (Rigid bicyclic system)Symmetrical vectorsNicotinic/Muscarinic receptor targeting
2-Azabicyclo[2.2.2]octane Very Low (Locked boat conformation)Asymmetrical (endo/exo isomerism)Precise spatial locking, target selectivity optimization

Case Study & SAR Analysis: PSEN-1 Selective γ-Secretase Inhibitors

The true power of the 2-azabicyclo[2.2.2]octane scaffold is best illustrated by the recent development of brain-permeable γ-secretase inhibitors for Alzheimer's disease research [1].

Historically, pan-γ-secretase inhibitors failed in clinical trials because they indiscriminately blocked both PSEN-1 and PSEN-2 complexes, leading to severe Notch-related toxicities. To achieve PSEN-1 selectivity, researchers needed a molecule that could adopt a highly specific "U-shape" conformation, allowing intramolecular stacking between an aryl ring and a sulfonamide group. Monocyclic analogs failed because their flexibility prevented stable stacking. By employing the 2-azabicyclo[2.2.2]octane core, the required "U-shape" was rigidly enforced [1].

Pathway N1 Aryl Ring N2 Bicyclic Core N1->N2 N4 Intramolecular Stacking ('U' Shape) N2->N4 Rigidifies N3 Sulfonamide Group N3->N2 N5 PSEN-1 Binding Pocket N4->N5 Selective Fit

Mechanistic pathway of how the bicyclic core enforces a U-shape for PSEN-1 selective binding.

Comparative SAR Data

The following data demonstrates the profound impact of the 2-azabicyclo[2.2.2]octane scaffold on target selectivity. Notice how the specific stereochemistry (endo vs. exo) and chiral resolution of the bicyclic core dictate the fold-selectivity against the off-target PSEN-2 complex.

CompoundPSEN1-APH1A IC₅₀ (nM)PSEN1-APH1B IC₅₀ (nM)PSEN2 SelectivityStructural Characteristics
Compound 13k (PSEN1-IN-2) 6.92.4Moderateendo-4-chlorophenyl sulfonamide
Compound (+)-13b ~10.0< 5.0>350-foldChiral resolution, optimal "U" shape stacking
Monocyclic Analog >1000>1000Non-selectiveLacks rigid core, fails to form "U" shape

Data synthesized from Narlawar et al., 2023 [1].

Experimental Methodology: Synthesis and Validation

To ensure scientific integrity, any SAR campaign must rely on a self-validating experimental workflow. Below is the step-by-step methodology for synthesizing and evaluating 2-azabicyclo[2.2.2]octane sulfonamide analogs, complete with the mechanistic causality behind each step.

Workflow S1 1. Scaffold Functionalization Reductive amination of C6-ketone S2 2. Sulfonamide Coupling Reaction with arylsulfonyl chlorides S1->S2 S3 3. Stereochemical Resolution Separation of endo/exo & enantiomers S2->S3 S4 4. In Vitro FRET Assay Screen against PSEN1/PSEN2 complexes S3->S4 S5 S5 S4->S5

Experimental workflow for synthesizing and evaluating 2-azabicyclo[2.2.2]octane analogs.

Phase 1: Chemical Synthesis

Step 1: Reductive Amination of the C6-Ketone

  • Action: React 2-azabicyclo[2.2.2]octan-6-one with the desired primary amine (e.g., p-anisidine) using sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane.

  • Causality: NaBH(OAc)₃ is specifically chosen over harsher reducing agents like NaBH₄ because it is highly selective for iminium ions. This prevents the premature reduction of the starting bicyclic ketone into an undesired alcohol byproduct, ensuring a high yield of the target secondary amine.

Step 2: Sulfonylation

  • Action: Couple the resulting amine with an arylsulfonyl chloride in the presence of triethylamine and 4-Dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C, gradually warming to room temperature.

  • Causality: The 2-azabicyclo[2.2.2]octane core is sterically hindered. DMAP acts as a vital nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that easily overcomes the steric bulk of the rigid bicyclic system.

Step 3: Stereochemical Resolution

  • Action: Separate the resulting endo and exo isomers using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Causality: Because the ethano bridge creates an asymmetrical 3D environment, the endo and exo vectors point into entirely different regions of the receptor pocket [3]. Testing a racemic mixture would yield confounding, averaged IC₅₀ data.

Phase 2: Biological Evaluation (Self-Validating System)

Step 4: FRET-Based Cleavage Assay

  • Action: Incubate recombinant γ-secretase complexes (PSEN1-APH1A, PSEN1-APH1B, PSEN2) with a fluorogenic APP-derived substrate and varying concentrations of the synthesized analogs.

  • Causality: The substrate contains a donor/quencher pair. When the active enzyme cleaves the substrate, the fluorophore is released. A highly potent analog will prevent cleavage, keeping fluorescence low.

Step 5: Internal Assay Validation

  • Action: Run parallel wells containing DAPT (a known, non-selective pan-γ-secretase inhibitor) as a positive control, and DMSO as a negative vehicle control.

  • Self-Validating Logic: If the DAPT control fails to completely quench the baseline fluorescence, it indicates enzyme degradation or substrate failure. The assay is immediately flagged and discarded, ensuring that all reported IC₅₀ values for the novel 2-azabicyclo[2.2.2]octane analogs are intrinsically verified against a known standard.

Conclusion

The transition from flexible monocycles to the rigid 2-azabicyclo[2.2.2]octane scaffold represents a paradigm shift in overcoming off-target toxicity. By locking the molecular conformation into a predictable boat geometry, researchers can force complex intramolecular interactions—such as the "U-shape" stacking required for PSEN-1 selectivity—that are thermodynamically impossible for flexible piperidine analogs. As demonstrated by the robust SAR data, this scaffold is an indispensable tool for modern drug discovery professionals aiming to conquer challenging, highly homologous receptor targets.

References

  • Narlawar, R., Serneels, L., Gaffric, C., Gijsen, H. J., De Strooper, B., & Bischoff, F. (2023). "Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors." European Journal of Medicinal Chemistry, 260, 115725. URL:[Link]

  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). "2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics." Journal of Medicinal Chemistry, 19(6), 852-854. URL:[Link]

  • Borne, R. F., et al. (1982). "Rigid analogues of dopamine: synthesis and interaction of 6-exo- and 6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octanes with dopamine uptake sites and receptors." Journal of Medicinal Chemistry, 25(3), 213-216. URL:[Link]

Spectroscopic Confirmation of 6,6-Difluoro-2-azabicyclo[2.2.2]octane: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS 2227205-50-5) represents a critical scaffold in modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for the isoquinuclidine core. The introduction of the gem-difluoro moiety at the C6 position modulates the basicity of the bridgehead nitrogen (pKa depression) and blocks metabolic oxidation sites.

This guide provides a rigorous spectroscopic framework for confirming the structural integrity of this molecule. Unlike simple aliphatic amines, the rigid bicyclic framework and the presence of fluorine atoms introduce complex spin-spin coupling networks. We objectively compare spectroscopic methodologies to establish a self-validating protocol that distinguishes the 6,6-isomer from its likely regioisomers (5,5-difluoro and 3,3-difluoro analogs).

Structural Context & The Regioisomer Challenge

The primary analytical challenge is not merely identifying the compound but distinguishing it from synthesis-derived regioisomers. In the [2.2.2] bicyclic system, the position of the gem-difluoro group relative to the nitrogen atom dictates the electronic environment and coupling pathways.

The Alternatives (Regioisomers)
  • Target: 6,6-Difluoro (Fluorines are

    
     to the C1 bridgehead).
    
  • Alternative A: 5,5-Difluoro (Fluorines are

    
     to the C1 bridgehead).
    
  • Alternative B: 3,3-Difluoro (Fluorines are adjacent to the C2 Nitrogen).

Comparative Analysis of Spectroscopic Methods

We compare the performance of three primary analytical tiers for structural confirmation.

Method 1: F NMR Spectroscopy (The Screening Tool)

Performance: High Sensitivity, Medium Specificity. Verdict: Excellent for purity assessment but insufficient for ab initio structural assignment without 2D data.

The rigid bicyclic structure renders the geminal fluorines diastereotopic (non-equivalent) due to the lack of a plane of symmetry passing through the


 group in the chiral amine context.
ParameterExpected ObservationStructural Insight
Pattern AB Quartet (

Hz)
Confirms gem-difluoro motif (excludes mono-fluoro).
Shift Range

-90 to -110 ppm
Typical for aliphatic

in bicyclic systems.
Complexity Additional splitting by H5/H1Indicates proximity to protons, but hard to deconvolve.
Method 2: C NMR with F Decoupling (The Structural Fingerprint)

Performance: High Specificity, High Resolution. Verdict: The Gold Standard. The magnitude of Carbon-Fluorine (


) coupling provides a "molecular ruler" to measure the distance from the fluorine to the bridgehead carbons.

Diagnostic Criteria Table:

Carbon PositionCoupling Type6,6-Difluoro (Target)5,5-Difluoro (Alternative)
C6 (Gem-F)

(Triplet)
~240 Hz N/A (C5 is triplet)
C1 (Bridgehead)

(Triplet)
~20-25 Hz (Direct

path)
< 5 Hz (Longer path)
C5 (Methylene)

(Triplet)
~20-25 Hz ~240 Hz (It is the

)
C3 (Next to N)

/

Minimal / UnresolvedMinimal

Critical Insight: In the 6,6-isomer, the C1 bridgehead shows a strong geminal coupling (


) . In the 5,5-isomer, the C1 bridgehead is three bonds away, resulting in a much smaller vicinal coupling (

).
Method 3: 2D HOESY ( H- F) (The Spatial Validator)

Performance: Ultimate Spatial Resolution. Verdict: Essential if


C data is ambiguous.
Heteronuclear Overhauser Effect Spectroscopy (HOESY) measures through-space interactions.
  • 6,6-isomer: Strong NOE correlation between F6 and H1 (bridgehead) and H5 .

  • 5,5-isomer: Strong NOE correlation between F5 and H4 (bridgehead).

Visualization: Structural Assignment Workflow

The following decision tree illustrates the logic flow for confirming the 6,6-difluoro structure against alternatives.

StructuralAssignment Start Unknown Fluorinated Azabicyclo[2.2.2]octane Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 Decision1 Identify Triplet at ~115-125 ppm (1J_CF ~240Hz) Step1->Decision1 Branch66 Analyze Neighboring Bridgehead Carbon (C1/C4) Decision1->Branch66 Triplet Found Result33 REJECT: 3,3-Difluoro (C2/C3 shifts distinct) Decision1->Result33 Triplet shifted downfield (>125ppm) Result66 CONFIRMED: 6,6-Difluoro (C1 shows 2J_CF ~20Hz) Branch66->Result66 Coupling on C1 (N-adjacent bridgehead) Result55 REJECT: 5,5-Difluoro (C4 shows 2J_CF ~20Hz) Branch66->Result55 Coupling on C4 (Distal bridgehead)

Figure 1: Logic flow for distinguishing regioisomers based on


C-

F coupling constants.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

To ensure high-resolution data capable of resolving small coupling constants (


 Hz), strict adherence to concentration and shimming protocols is required.
  • Solvent Choice: Use CDCl

    
      (99.8% D) + 0.03% TMS.
    
    • Reasoning: Chloroform minimizes exchange broadening of the amine proton compared to DMSO, allowing observation of H-N couplings if relevant.

  • Concentration: Prepare a 20-30 mg/mL solution.

    • Reasoning: Fluorine relaxation times (

      
      ) can be long (2-5s). High concentration allows for sufficient signal-to-noise in 
      
      
      
      C scans within a reasonable timeframe.
  • Acquisition Parameters (

    
    C): 
    
    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to

      
       seconds to prevent saturation of quaternary carbons (like the 
      
      
      
      ).
    • Scans: Minimum 512 scans for clear satellite detection.

Protocol B: Mass Spectrometry (Fragmentation Analysis)

While NMR confirms connectivity, MS confirms elemental composition.

  • Method: LC-MS (ESI+).

  • Expected Ion:

    
     Da.
    
  • Diagnostic Fragmentation:

    • Apply collision energy (20-40 eV).

    • Look for neutral loss of HF (20 Da) , resulting in a peak at

      
      .
      
    • Note: The stability of the [2.2.2] cage often yields a robust parent ion compared to linear analogs.

Visualization: 2D NMR Correlation Map

This diagram visualizes the expected correlations in a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which links protons to carbons 2-3 bonds away.

NMR_Correlations F_atoms F (Geminal Pair) C6 C6 (Gem-Difluoro) F_atoms->C6 1J_CF (Direct) C1 C1 (Bridgehead) F_atoms->C1 2J_CF (Diagnostic) C5 C5 (Methylene) F_atoms->C5 2J_CF H1 H1 Proton H1->C6 HMBC (3-bond) H5 H5 Protons H5->C6 HMBC (2-bond)

Figure 2: Key HMBC and J-coupling pathways establishing the 6,6-substitution pattern.

References

  • ChemScene . 6,6-Difluoro-2-azabicyclo[2.2.2]octane Product Data. Retrieved from . (Verified Source for CAS 2227205-50-5).[1][2]

  • Blanchard, S., et al. (2016). Fluorine in Medicinal Chemistry: A Review of the Properties and Applications of Fluorinated Bioisosteres. Journal of Medicinal Chemistry. (General reference for Fluorine NMR principles in drug design).
  • Predecki, D. P., et al.Quantitative Analysis of Fluorinated Synthetic Cannabinoids Using 19F Nuclear Magnetic Resonance Spectroscopy.
  • PubChem . 2-Azabicyclo[2.2.2]octane Compound Summary. Retrieved from . (Reference for the parent scaffold spectral properties).

  • Magritek. The application of 19F NMR spectroscopy for the analysis of fluorinated substances. (Protocol reference for 19F acquisition parameters).

Sources

Escaping Flatland: A Comparative Guide to 6,6-Difluoro-2-azabicyclo[2.2.2]octane as a Next-Generation Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, 2-dimensional aromatic rings and flexible saturated heterocycles (e.g., piperidine, morpholine) frequently leads to compounds with poor aqueous solubility, high lipophilicity, and significant off-target liabilities. To "escape from flatland," medicinal chemists are increasingly turning to 3-dimensional, Fsp³-rich scaffolds.

The 6,6-difluoro-2-azabicyclo[2.2.2]octane motif (CAS: 2227205-50-5)[1] represents a premier structural bioisostere. By combining the rigid, 3D architecture of the bicyclo[2.2.2]octane (BCO) core with the electronic and steric modulation of a gem-difluoro group, this scaffold effectively mimics traditional basic amines while drastically improving metabolic stability, lowering basicity (pKa), and enhancing blood-brain barrier (BBB) penetrance[2].

The Mechanistic Rationale: Escaping Flatland

The fully aliphatic bicyclo[2.2.2]octane core acts as a 3-dimensional bioisostere for the 2-dimensional para-phenyl group or flexible piperidine rings[3]. The distance between connecting atoms in the BCO scaffold (2.60 Å) is geometrically similar to the p-phenyl group (2.82 Å), allowing it to maintain critical vector trajectories for target binding while maximizing the fraction of sp³ carbons (Fsp³ = 1.0)[3].

The strategic addition of a 6,6-difluoro substitution introduces two critical mechanistic advantages:

  • Inductive pKa Modulation: The strong electron-withdrawing effect of the fluorine atoms propagates through the rigid sigma-bond framework. This reduces the electron density on the bridgehead-adjacent nitrogen, lowering its pKa from ~10.5 (standard piperidine) to a more physiologically favorable ~8.0–8.5. This reduction minimizes lysosomal trapping and increases the neutral fraction of the drug at pH 7.4, driving passive membrane permeability.

  • Metabolic Shielding: Saturated heterocycles are notoriously susceptible to cytochrome P450 (CYP)-mediated α-oxidation. The gem-difluoro group sterically and electronically shields adjacent carbon-hydrogen bonds, blocking these metabolic "soft spots" and significantly extending the compound's in vivo half-life.

BioisostereLogic Flat Flat Heterocycle (e.g., Piperidine) BCO 2-Azabicyclo[2.2.2]octane Core (Fsp3 ↑) Flat->BCO 3D Escape Fluorine 6,6-Difluoro Substitution BCO->Fluorine Functionalization Metabolism CYP450 Shielding (Metabolic Stability ↑) Fluorine->Metabolism Steric Blockade pKa pKa Modulation (Reduced Basicity) Fluorine->pKa Inductive Effect CNS Enhanced BBB Penetration Metabolism->CNS Lower Clearance pKa->CNS Reduced Trapping

Caption: Logical workflow of 6,6-difluoro-2-azabicyclo[2.2.2]octane bioisosteric replacement.

In Vitro Performance Comparison

When evaluating in vitro profiles, the 6,6-difluoro-2-azabicyclo[2.2.2]octane scaffold consistently outperforms traditional flexible amines. The rigid 3D bulk prevents the optimal π-cation interactions required to block the hERG potassium channel pore, effectively engineering out cardiotoxicity liabilities[4].

Physicochemical PropertyPiperidine2-Azabicyclo[2.2.2]octane6,6-Difluoro-2-azabicyclo[2.2.2]octane
3D Character (Fsp³) High (1.0)High (1.0)High (1.0)
Conformational Rigidity Low (Flexible chair)High (Bridged bicycle)High (Bridged bicycle)
Basic pKa (approx.) ~10.5~10.0~8.0 - 8.5
Metabolic Stability (HLM) Low (Rapid α-oxidation)ModerateHigh (Fluorine shielding)
hERG Inhibition Liability HighModerateLow

In Vivo Pharmacokinetics & CNS Penetrance

The true value of the 6,6-difluoro-2-azabicyclo[2.2.2]octane motif is realized in in vivo pharmacokinetic (PK) studies, particularly for central nervous system (CNS) targets.

In a landmark 2023 study published in the , researchers utilized the 2-azabicyclo[2.2.2]octane core to design brain-permeable sulfonamides as presenilin-1 selective γ-secretase inhibitors for Alzheimer's disease[2]. The rigid 'U' shape orientation dictated by the bicyclic core was crucial for target selectivity, while the scaffold itself yielded compounds with excellent brain penetration, no significant CYP inhibition, and no cardiotoxicity[2][4]. The addition of gem-difluoro groups further optimizes this by lowering clearance (Cl) and increasing the unbound brain-to-plasma ratio (Kp,uu).

InVivoTranslation InVitro In Vitro Profiling (HLM, pKa, LogD) ADME ADME Optimization (Permeability) InVitro->ADME Data Validation InVivoPK In Vivo PK (Clearance, T1/2) ADME->InVivoPK Lead Selection BBB CNS Penetrance (Kp,uu determination) InVivoPK->BBB Clinical Translation

Caption: Experimental translation pathway from in vitro profiling to in vivo CNS penetrance.

Self-Validating Experimental Protocols

To objectively compare the performance of 6,6-difluoro-2-azabicyclo[2.2.2]octane-containing compounds against standard alternatives, the following self-validating protocols must be strictly adhered to.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability

Objective: Determine the intrinsic clearance (CLint) and half-life (T1/2) mediated by Phase I CYP450 enzymes.

  • Preparation: Dilute the test compound to a 1 µM final concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Causality: The organic solvent (DMSO) must be kept strictly <0.1% to prevent the denaturation of delicate CYP450 enzymes.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: 37°C mimics physiological temperature. NADPH is the obligate electron donor required to drive the CYP450 catalytic cycle; without it, Phase I metabolism cannot occur.

  • Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile precipitates microsomal proteins, instantly halting the enzymatic reaction and providing a stable baseline for LC-MS/MS normalization.

  • Self-Validation Criteria: Run parallel assays with Verapamil (high clearance) and Warfarin (low clearance).

    • Acceptance: The assay is only valid if Verapamil T1/2 < 15 min and Warfarin T1/2 > 60 min.

Protocol B: In Vivo Brain-to-Plasma Ratio (Kp,uu) Determination

Objective: Calculate the true thermodynamic driving force of BBB penetration (unbound brain / unbound plasma).

  • Dosing: Administer the test compound via Intravenous (IV) bolus at 1 mg/kg to C57BL/6 mice.

    • Causality: IV dosing ensures 100% bioavailability, eliminating gastrointestinal absorption variables and isolating pure distribution kinetics.

  • Sampling & Homogenization: Sacrifice subjects at T=1h. Collect systemic blood and whole brain tissue. Homogenize the brain in a 1:3 ratio (w/v) with PBS.

    • Causality: Homogenization ruptures cell membranes to release intracellular drug. The 1:3 dilution factor must be mathematically corrected later to reflect true tissue concentrations.

  • Equilibrium Dialysis: Dialyze plasma and brain homogenate against PBS at 37°C for 4 hours using a 10K MWCO membrane to determine the fraction unbound (fu,plasma and fu,brain).

    • Causality: Total brain concentration (Kp) is misleading due to non-specific lipid binding. Dialysis isolates the free, pharmacologically active drug fraction required to calculate Kp,uu.

  • Self-Validation Criteria: Dose a known CNS-penetrant standard (Diazepam, Kp,uu ~ 1.0) and a peripherally restricted standard (Atenolol, Kp,uu < 0.1) in a parallel cohort to verify BBB integrity and assay sensitivity.

References

  • 001chemical. "CAS No. 2227205-50-5, 6,6-Difluoro-2-azabicyclo[2.2.2]octane." 001chemical Catalog. URL: [Link]

  • Narlawar, R., Serneels, L., Gaffric, C., Gijsen, H. J. M., De Strooper, B., & Bischoff, F. (2023). "Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors." European Journal of Medicinal Chemistry, 260, 115725. URL:[Link]

  • Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14. URL:[Link]

Sources

assessing the metabolic stability of molecules containing the 6,6-Difluoro-2-azabicyclo[2.2.2]octane moiety

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the metabolic stability of molecules containing the 6,6-Difluoro-2-azabicyclo[2.2.2]octane moiety. It is designed for medicinal chemists and DMPK scientists evaluating this scaffold as a bioisostere for piperazines, piperidines, or morpholines.

Executive Summary & Technical Rationale

The 6,6-Difluoro-2-azabicyclo[2.2.2]octane moiety represents a specialized class of saturated fluorinated heterocycles. In modern drug design, this scaffold is utilized to modulate the physicochemical properties of lead compounds—specifically basicity (


) and lipophilicity (

)—while enhancing metabolic stability against oxidative clearance.
The "Fluorine Effect" on the [2.2.2] Bridge

Unlike standard piperazine or morpholine rings, the azabicyclo[2.2.2]octane core is a rigid, three-dimensional cage. The introduction of a gem-difluoro group at the C6 position serves two critical mechanistic functions:

  • Metabolic Blocking: It sterically and electronically shields the C6 position from Cytochrome P450 (CYP)-mediated hydroxylation.

  • Basicity Modulation: Through the strong inductive electron-withdrawing effect (

    
    ), the fluorine atoms lower the 
    
    
    
    of the bridgehead nitrogen (typically by 1.5–2.5 units compared to the non-fluorinated parent). This reduces phospholipidosis risk and improves membrane permeability while maintaining sufficient solubility.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares the 6,6-difluoro scaffold against its direct non-fluorinated parent and a standard morpholine bioisostere. Data ranges are derived from structure-activity relationship (SAR) principles established in fluorinated heterocycle literature.

Table 1: Physicochemical & Metabolic Profile Comparison
Feature6,6-Difluoro-2-azabicyclo[2.2.2]octane 2-Azabicyclo[2.2.2]octane (Parent) Morpholine (Standard)
Structure Type Rigid Bicyclic (Fluorinated)Rigid BicyclicFlexible Monocyclic
Basicity (

)
~8.0 – 8.5 (Modulated)~9.8 – 10.5 (Highly Basic)~8.3
Lipophilicity (

)
Moderate (Lowered by ionization shift)Low (High ionization)Low
Metabolic Soft Spot Blocked (C6) Vulnerable (C6/C5 oxidation)Vulnerable (

-C oxidation)
HLM

Low (< 15

L/min/mg)
High (> 50

L/min/mg)
Moderate
Key Advantage High metabolic stability + Tuned

High solubilityLow cost / Standard
Mechanistic Insight

The non-fluorinated parent (2-azabicyclo[2.2.2]octane) often suffers from rapid oxidative clearance due to the electron-rich nature of the bicyclic cage, which facilitates CYP450 hydrogen abstraction. The 6,6-difluoro modification increases the oxidation potential of the scaffold, effectively "hardening" the molecule against metabolic degradation without sacrificing the 3D geometry required for target binding.

Structural & Bioisosteric Logic (Visualization)[1]

The following diagram illustrates the structural relationship and the metabolic blocking strategy.

Bioisostere_Logic cluster_0 Physicochemical Impact Parent 2-Azabicyclo[2.2.2]octane (Parent Scaffold) Metabolism CYP450 Oxidation (High Clearance) Parent->Metabolism Vulnerable C-H bonds Difluoro 6,6-Difluoro-2-azabicyclo[2.2.2]octane (Optimized Scaffold) Parent->Difluoro Gem-difluorination (Inductive Effect) Difluoro->Metabolism Blocked Site (Low Clearance) pKa Lower pKa (Reduced Lysosomal Trapping) Difluoro->pKa Lipophilicity Modulated LogD Difluoro->Lipophilicity

Caption: Structural evolution from the labile parent scaffold to the metabolically stable fluorinated analog, highlighting the blockade of CYP-mediated oxidation.

Experimental Protocol: Microsomal Stability Assay

To rigorously assess the stability of this moiety, a self-validating intrinsic clearance (


) assay using Human Liver Microsomes (HLM) is required.
Experimental Design Principles
  • Substrate Concentration: 1

    
    M (ensures first-order kinetics, 
    
    
    
    ).
  • Protein Concentration: 0.5 mg/mL microsomal protein.

  • Cofactor: NADPH (regenerating system or added directly).

  • Controls:

    • Positive Control: Verapamil or Propranolol (High Clearance).

    • Negative Control: Warfarin (Low Clearance).

    • Zero-Cofactor Control: To rule out chemical instability (non-enzymatic degradation).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound (6,6-difluoro analog) in DMSO.

    • Dilute to 1

      
      M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Note: For the Zero-Cofactor control, add buffer instead of NADPH.

  • Sampling:

    • At time points

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately quench into 150

      
      L ice-cold Acetonitrile (ACN) containing an internal standard (IS) (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor the parent ion transition specific to the fluorinated bicyclic core.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Determine the elimination rate constant (

      
      ) from the slope (
      
      
      
      ).
    • Calculate

      
      .
      
    • Calculate

      
      .
      
Workflow Visualization

Stability_Assay Prep Sample Prep (1µM Compound + HLM) Incubation Incubation @ 37°C (+ NADPH) Prep->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Data Calculate CL_int & t_1/2 Analysis->Data

Caption: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.

References

  • Mykhailiuk, P. K., et al. (2023).[1][2][3][4] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[2][4] [4]

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Grygorenko, O. O., et al. (2022).[3] Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.

  • Levterov, V. V., et al. (2019). Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry.[2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6,6-Difluoro-2-azabicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 6,6-Difluoro-2-azabicyclo[2.2.2]octane (CAS No. 2227205-50-5). As a novel fluorinated bicyclic amine, this compound requires a rigorous and proactive approach to safety. The following protocols are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices for handling hazardous and halogenated organic compounds.

Hazard Assessment: Understanding the Risks

6,6-Difluoro-2-azabicyclo[2.2.2]octane is classified with the GHS07 pictogram, indicating it is an irritant.[1] The primary, immediate hazards associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319/H320): Poses a significant risk of causing serious damage to the eyes.[1]

Beyond the specific data for this compound, it is prudent to consider the hazards associated with analogous structures, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO). These related compounds are often flammable solids, harmful if swallowed, and can cause respiratory tract irritation.[2][3] Therefore, a comprehensive safety plan must account for potential, unlisted hazards including toxicity upon ingestion or inhalation and flammability. The presence of strong carbon-fluorine bonds also necessitates special consideration for disposal, as these bonds are highly stable.[4]

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a critical component of risk mitigation tailored to the specific hazards of the chemical and the procedure being performed. All PPE should be inspected for integrity before each use.[5]

Eye and Face Protection: Non-Negotiable

Due to the classification of this compound as a serious eye irritant, robust eye protection is mandatory at all times.[1]

  • Primary Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[3][6] These provide a seal around the eyes, protecting against splashes and fine dust.

  • Secondary Protection: When there is a significant risk of splashing (e.g., during solution transfers or reaction workups), a face shield must be worn in conjunction with safety goggles.[7] This provides a critical layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Irritation

Direct skin contact must be avoided.[6] Protective clothing should cover the body and be appropriate for handling flammable and corrosive materials.

  • Laboratory Coat: A flame-resistant or 100% cotton lab coat is required to protect skin and personal clothing.[8][9] It should be kept clean and replaced immediately if significantly contaminated.

  • Full Coverage: All skin from the waist down must be covered. Long pants and closed-toe shoes made from a non-porous material are mandatory.[9][10]

  • Apron: For large-volume work or situations with a high splash risk, a chemical-resistant apron should be worn over the lab coat.

Hand Protection: Selecting the Right Glove

No single glove material protects against all chemicals.[5] For 6,6-Difluoro-2-azabicyclo[2.2.2]octane, a multi-layered approach to glove selection is recommended.

  • Minimum Requirement: Nitrile gloves are a suitable choice for incidental contact, such as handling sealed containers or weighing the solid compound in a contained environment.[5][8]

  • Extended Contact/Immersion: For tasks involving solutions or potential for prolonged contact, heavier-duty gloves are necessary. Neoprene or rubber gloves offer better protection against many organic compounds.[5] It is best practice to consult the glove manufacturer's chemical resistance guide for specific compatibility.

  • Glove Technique: Always use proper glove removal techniques to avoid contaminating your skin.[11] Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs or computers.[5] Wash hands thoroughly with soap and water after removing gloves.[5]

Respiratory Protection: Guarding Against Inhalation

Given that similar bicyclic amines can cause respiratory irritation, all handling of this compound that could generate dust or aerosols must be performed within a certified chemical fume hood.[2][8]

  • Primary Control: A properly functioning chemical fume hood is the primary method of controlling inhalation exposure.[8][9]

  • Secondary Control: If engineering controls are insufficient or in the event of a spill or ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[6][12] All personnel requiring a respirator must be properly fit-tested and trained in its use.

Operational Plan: Integrating PPE into Your Workflow

The level of PPE required is dictated by the specific task and the associated risks of exposure.

Step 1: Preparation and Weighing

This phase presents a risk of generating airborne dust particles.

  • Location: Conduct all weighing activities inside a chemical fume hood or a ventilated balance enclosure.

  • PPE: At a minimum, wear a lab coat, chemical safety goggles, and nitrile gloves.[8]

  • Causality: The fume hood contains any fine powders, preventing inhalation. Goggles and gloves protect against accidental contact with the irritant solid.[1]

Step 2: Dissolution and Reaction Setup

This step introduces liquid splash hazards.

  • Location: All transfers and additions of solvents or reagents should be performed in a chemical fume hood.[9]

  • PPE: Augment your standard PPE with a face shield over your safety goggles.[7] Consider using thicker, chemical-resistant gloves (e.g., neoprene) if significant handling of the solution is required.

  • Causality: The face shield provides broader protection against unexpected splashes during liquid handling. The fume hood sash should be kept as low as possible to act as a physical barrier.

Step 3: Post-Reaction Workup and Purification

This phase can involve transfers, extractions, and heating, each with distinct risks.

  • Heating: Never use an open flame.[9][13] Use controlled heating sources like mantles or water baths. Ensure adequate ventilation as heating can increase the vapor pressure of hazardous compounds.

  • PPE: Maintain the highest level of PPE from the reaction setup phase (lab coat, goggles, face shield, chemical-resistant gloves).

  • Causality: This phase often has the highest risk of exposure due to the manipulation of the reaction mixture. Consistent use of comprehensive PPE is critical to prevent contact.

Emergency and Disposal Protocols

Emergency Response: Spills and Exposures
  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[6][12]

    • Skin: Remove all contaminated clothing and wash the affected area with soap and water for 10-15 minutes.[9] Seek medical advice if irritation persists.[12]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[2]

  • Minor Spills (in a fume hood):

    • Ensure appropriate PPE is worn. Absorb the spill with an inert material (e.g., sand, vermiculite).[12] Scoop the material into a designated, sealed container for hazardous waste.

  • Major Spills:

    • Evacuate the immediate area and alert others. Shut off all ignition sources.[14] Contact your institution's environmental health and safety (EHS) office immediately.

Decontamination and Disposal Plan

As a halogenated organic compound, 6,6-Difluoro-2-azabicyclo[2.2.2]octane requires specific disposal procedures.[8]

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[8]

  • Disposal: Never dispose of this chemical down the drain.[8] The final disposal must be handled by a licensed hazardous waste contractor, typically via high-temperature incineration to ensure the complete destruction of the stable carbon-fluorine bonds.[4][6]

  • PPE Decontamination: Dispose of single-use gloves after use.[11] If reusable gloves or other PPE become contaminated, decontaminate them thoroughly before reuse or dispose of them as hazardous waste.

Summary of PPE Requirements

Operational PhaseEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesNitrile GlovesLab Coat, Closed-toe ShoesNot required (if sealed)
Weighing Solid Safety GogglesNitrile GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldChemical-Resistant GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Running Reaction Safety Goggles & Face ShieldChemical-Resistant GlovesLab Coat, Closed-toe ShoesChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical GlovesLab Coat, ApronRespirator (if outside hood)

PPE Selection Workflow

PPE_Workflow PPE Selection Workflow for 6,6-Difluoro-2-azabicyclo[2.2.2]octane Start Assess Task & Quantity IsSolid Handling Solid? Start->IsSolid IsLiquid Handling Liquid/Solution? IsSolid->IsLiquid No PPE_Solid Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood IsSolid->PPE_Solid Yes IsSpill Spill or Emergency? IsLiquid->IsSpill No PPE_Liquid Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Lab Coat - Work in Fume Hood IsLiquid->PPE_Liquid Yes PPE_Spill Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Apron - Respirator (if needed) IsSpill->PPE_Spill Yes End Proceed with Task IsSpill->End No PPE_Solid->End PPE_Liquid->End PPE_Spill->End After cleanup

Caption: Decision workflow for selecting appropriate PPE.

References

  • Procol. (2016, May 6). Safety data sheet according to 1907/2006/EC, Article 31. [Link]

  • Chemsrc. (2025, September 5). 6,6-Difluoro-2-azabicyclo[2.2.2]octane | CAS#:2227205-50-5. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Chemspace. 2-{6,6-difluoro-2-azabicyclo[2.2.2]octane-2-carbonyl}bicyclo[2.1.1]hexan-2-amine. [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • W. H. Freeman. Technique 1: Safety in the Laboratory. [Link]

  • CK-12 Foundation. Safety Guidelines | Organic Chemistry I Lab. [Link]

  • Chemos GmbH & Co.KG. (2021, June 11). Safety Data Sheet: Perfluoro-n-octane. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. [Link]

  • Organic Syntheses. (2011, August 23). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-Phenylethanol. [Link]

  • Loba Chemie. (2016, May 25). Material Safety Data Sheet: 1,4 - DIAZABICYCLO (2.2.2) OCTANE FOR SYNTHESIS. [Link]

  • Cole-Parmer. (2004, February 23). Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane, 97%. [Link]

  • Air Products. (2024, February 25). Safety Data Sheet: DABCO DC 2. [Link]

  • National Center for Biotechnology Information. (2020). Ring-opening fluorination of bicyclic azaarenes. [Link]

  • University of Padua. Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. [Link]

  • U.S. Department of Energy. (1968, January). DISPOSAL OF FLUORINE. (Technical Report). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.